Pergolide sulfone
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
72822-03-8 |
|---|---|
Molekularformel |
C19H26N2O2S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 |
InChI-Schlüssel |
BRFHHAXHZFOBNY-MZMPZRCHSA-N |
Isomerische SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Kanonische SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Piktogramme |
Irritant |
Synonyme |
(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pergolide Sulfone: A Technical Guide to its Synthesis, Discovery, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310), an ergot derivative, has long been recognized as a potent dopamine (B1211576) receptor agonist, primarily utilized in the management of Parkinson's disease.[1][2] Its therapeutic effects are mediated through the stimulation of dopamine D1 and D2 receptors in the brain.[1] The metabolic fate of pergolide in vivo leads to the formation of several metabolites, among which pergolide sulfone has emerged as a compound of significant interest.[3] This technical guide provides an in-depth overview of the synthesis, discovery, and pharmacological characterization of this compound, a major metabolite of pergolide. The document details its receptor binding affinity, outlines experimental protocols for its synthesis and analysis, and illustrates the key signaling pathways it modulates.
Discovery and Pharmacological Activity
This compound was identified as a principal metabolite of pergolide.[4] Subsequent pharmacological investigations revealed that it is not an inactive byproduct but rather a potent dopamine agonist in its own right.[3] Studies have demonstrated that this compound exhibits significant affinity for dopamine receptors, contributing to the overall therapeutic effect of the parent drug.[3]
Dopamine Receptor Binding Affinity
The affinity of this compound for dopamine receptors has been quantified through in vitro radioligand binding assays. These studies are crucial for understanding the compound's potency and selectivity. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor Target | Ki (nmol/l) |
| Pergolide | Dopamine Receptors | 2.5 |
| This compound | Dopamine Receptors | 4.6 |
| Pergolide Sulfoxide (B87167) | Dopamine Receptors | 15.5 |
| Despropyl Pergolide | Dopamine Receptors | 58.6 |
| Despropyl Pergolide Sulfoxide | Dopamine Receptors | 158.8 |
| Data from bovine striatal membranes using ³H-dopamine as the radioligand.[3] |
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of the sulfide (B99878) moiety of pergolide. While microbial transformation of pergolide to its sulfoxide and sulfone has been reported, a controlled chemical synthesis is essential for producing the compound for research and analytical purposes.[4] The following protocol describes a general method for the oxidation of a sulfide to a sulfone, which can be applied to the synthesis of this compound from pergolide.
Experimental Protocol: Oxidation of Pergolide to this compound
Materials:
-
Pergolide
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30%)
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve pergolide in glacial acetic acid in a round bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of 30% hydrogen peroxide to the stirred solution. The amount of hydrogen peroxide should be at least two molar equivalents to ensure complete oxidation to the sulfone.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
Dopamine D2 Receptor Competition Binding Assay
This protocol outlines a standard radioligand competition binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]-Spiperone (radioligand)
-
This compound (test compound)
-
Haloperidol (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the cell membrane preparation, and the various concentrations of this compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of haloperidol.
-
Initiate the binding reaction by adding a fixed concentration of [³H]-Spiperone to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube containing a plasma sample, add a known amount of the internal standard.
-
Add three volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Tandem Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with dopamine receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.
Caption: Dopamine D2 receptor signaling pathway activated by this compound.
Experimental Workflow: Synthesis and Analysis of this compound
The following diagram illustrates the logical flow of the synthesis and subsequent analysis of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Conclusion
This compound, a major metabolite of pergolide, is a potent dopamine receptor agonist with significant pharmacological activity. This technical guide has provided a comprehensive overview of its discovery, synthesis, and methods for its characterization and quantification. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the specific downstream signaling events and the in vivo pharmacological profile of this compound will continue to enhance our understanding of its contribution to the therapeutic effects of pergolide.
References
- 1. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of pergolide with central dopaminergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Pergolide Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310) is an ergot derivative and a potent dopamine (B1211576) receptor agonist at both D1 and D2 receptor sites, historically used as an adjunctive treatment for Parkinson's disease.[1][2] Following administration, pergolide undergoes extensive metabolism, resulting in at least 10 identified metabolites.[1] Among these, pergolide sulfone is a significant metabolite, which, along with pergolide sulfoxide, has been shown to be a pharmacologically active dopamine agonist in animal models.[1][3] Understanding the physicochemical properties of this key metabolite is crucial for a comprehensive assessment of the parent drug's overall activity, distribution, and potential for further development.
This technical guide provides a detailed overview of the known physicochemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
The following table summarizes the available physicochemical data for this compound. For context and comparison, data for the parent compound, pergolide, is also included where available, as specific experimental values for this compound are not extensively published.
| Property | This compound | Pergolide (Parent Compound) | Data Source |
| CAS Number | 72822-03-8 | 66104-22-1 | [2] |
| Molecular Formula | C₁₉H₂₆N₂O₂S | C₁₉H₂₆N₂S | [2][4] |
| Molar Mass | 346.49 g/mol | 314.49 g/mol | [4][5] |
| Melting Point | 190-193 °C | 217.5 °C | [5] |
| pKa (Strongest Basic) | Data Not Available | 9.49 | [2] |
| logP | Data Not Available | 4.23 | [2] |
| Solubility | Data Not Available | Sparingly soluble in DMF, methanol; slightly soluble in water. | [5] |
Experimental Protocols for Physicochemical Characterization
Detailed experimental protocols for determining the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound are standardized within the pharmaceutical industry.[6] The following sections outline the general methodologies for key experiments.
Determination of Melting Point
The melting point is a critical indicator of purity. It is typically determined using Differential Scanning Calorimetry (DSC), which measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Apparatus: Differential Scanning Calorimeter.
-
Protocol:
-
A small, accurately weighed sample (1-5 mg) of this compound is placed into an aluminum pan, which is then hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.
-
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the behavior of a compound in physiological environments. Potentiometric titration is a common and reliable method.
-
Apparatus: Automated potentiometric titrator with a pH electrode.
-
Protocol:
-
A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like 66% dimethylformamide (DMF)/water, to ensure solubility.[5]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is generated.
-
The pKa is calculated from the pH at the half-equivalence point of the titration curve.
-
LogP (Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is essential for predicting its absorption and distribution characteristics. The shake-flask method is the traditional approach.
-
Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
-
Protocol:
-
A solution of this compound is prepared in n-octanol that has been pre-saturated with water.
-
A volume of this solution is mixed with a volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to stand until the phases have completely separated.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Pharmacology and Signaling Pathways
This compound, like its parent compound, is a dopamine agonist.[1][3] Pergolide primarily exerts its therapeutic effect by directly stimulating post-synaptic dopamine D1 and D2 receptors.[1][7][8] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is associated with Gi proteins.[2] Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, the inhibition of prolactin secretion.[2]
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow: Receptor Binding Affinity
To quantify the interaction of this compound with dopamine receptors, a competitive receptor-ligand binding assay is a standard and effective method.[9][10] This assay measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand of known high affinity for the receptor. The resulting data are used to calculate the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand), which is a measure of the compound's binding affinity.[9][11]
Caption: Workflow for a Competitive Receptor Binding Assay.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Pergolide [drugfuture.com]
- 6. labinsights.nl [labinsights.nl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pergolide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pergolide Sulfone: A Technical Guide to its Mechanism of Action as a Dopamine Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide (B1684310), an ergot-derived dopamine (B1211576) agonist, has been utilized in the management of Parkinson's disease. Its pharmacological activity is not solely attributed to the parent compound but also to its active metabolites, including pergolide sulfone. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a dopamine agonist, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding for research and development professionals.
Introduction
Pergolide exerts its therapeutic effects through agonism at dopamine receptors, primarily within the D2-like family (D2, D3, D4) which are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). It also demonstrates activity at D1-like receptors (D1, D5), which are Gs-coupled and stimulate adenylyl cyclase. The metabolic conversion of pergolide to this compound is a critical aspect of its overall pharmacological profile. In vivo studies have demonstrated that this compound is a potent dopamine agonist, exhibiting activity comparable to that of pergolide itself.[1] This guide focuses on elucidating the specific interactions and functional consequences of this compound at dopamine receptors.
Quantitative Analysis of Receptor Binding Affinity
The affinity of a ligand for its receptor is a primary determinant of its potency. Radioligand binding assays are the standard method for quantifying this interaction, typically expressed as the inhibition constant (Ki). The available data for pergolide and its metabolites, including this compound, in bovine striatal membranes are summarized below.
| Compound | Ki (nmol/l) for inhibition of ³H-dopamine binding |
| Pergolide | 2.5[2] |
| This compound | 4.6 [2] |
| Pergolide Sulfoxide | 15.5[2] |
Table 1: Binding Affinities of Pergolide and its Metabolites at Dopamine Receptors in Bovine Striatal Membranes.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following sections detail the probable protocols for the key assays used to characterize the dopaminergic activity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound for dopamine receptors.
Materials:
-
Bovine striatal membranes (source of dopamine receptors)
-
³H-dopamine (radioligand)
-
This compound (test compound)
-
Incubation buffer (e.g., Tris-HCl buffer with physiological salts)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize bovine striatum in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances. Resuspend the final pellet in the incubation buffer.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of ³H-dopamine, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled dopamine).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation by quantifying the intracellular levels of the second messenger, cyclic AMP (cAMP).
Objective: To determine the functional activity (EC50 and efficacy) of this compound at D1 and D2 dopamine receptors.
Materials:
-
Cell lines expressing human D1 or D2 dopamine receptors (e.g., HEK293 or CHO cells)
-
This compound (test compound)
-
Forskolin (B1673556) (an adenylyl cyclase activator, for D2 receptor assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and reagents
Protocol for D1 Receptor (Gs-coupled):
-
Cell Culture: Culture the D1-expressing cells to an appropriate density in multi-well plates.
-
Compound Treatment: Replace the culture medium with a buffer containing varying concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal efficacy).
Protocol for D2 Receptor (Gi-coupled):
-
Cell Culture: Culture the D2-expressing cells to an appropriate density in multi-well plates.
-
Compound and Forskolin Treatment: Pre-treat the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of forskolin to induce cAMP production.
-
Incubation: Incubate the plates at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.
-
Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is measured. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 (which corresponds to the EC50 for inhibition).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for clarity and comprehension. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general workflow for characterizing this compound's mechanism of action.
Conclusion
The available evidence strongly indicates that this compound is a pharmacologically active metabolite of pergolide, exhibiting significant affinity for dopamine receptors and functioning as a potent dopamine agonist. Its mechanism of action involves the direct stimulation of both D1-like and D2-like dopamine receptors, leading to the modulation of intracellular cAMP levels. For a more complete understanding, further research is warranted to delineate the precise binding affinities and functional potencies of this compound at the individual D1, D2, and D3 receptor subtypes. Such data will be invaluable for the continued development and optimization of dopaminergic therapies.
References
Pergolide Sulfone: A Technical Overview of Dopamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the dopamine (B1211576) receptor binding affinity of pergolide (B1684310) sulfone, a significant metabolite of the ergoline-derived dopamine agonist, pergolide. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in neuropharmacology.
Core Findings: Dopamine Receptor Binding Affinities
The binding affinities of pergolide and its primary metabolites, pergolide sulfone and pergolide sulfoxide, for dopamine receptors were investigated in bovine striatal membranes. The following table summarizes the inhibition constants (Ki) determined through competitive binding assays against ³H-dopamine. Lower Ki values are indicative of a higher binding affinity.
| Compound | Ki (nmol/l) |
| Pergolide | 2.5 |
| This compound | 4.6 |
| Pergolide Sulfoxide | 15.5 |
Data sourced from in vitro studies on bovine striatal membranes.[1]
These results demonstrate that while pergolide exhibits the highest affinity for dopamine receptors, its metabolite, this compound, retains a potent binding affinity, being more potent than pergolide sulfoxide.[1] Further studies have indicated that pergolide and its derivatives also interact with D1 and D2 dopamine receptor subtypes, though with higher Ki concentrations when measured against antagonist ligands such as ³H-Sch23390 (for D1) and ³H-Spiperone (for D2).[1]
Experimental Protocols: Radioligand Binding Assay
The following is a representative, detailed protocol for a radioligand binding assay to determine the competitive binding affinity of compounds like this compound for dopamine receptors, based on methodologies prevalent during the period of the key cited research.
1. Membrane Preparation (Bovine Striatum)
-
Tissue Homogenization: Fresh or frozen bovine striatal tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove large cellular debris.
-
Pelleting Membranes: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 15 minutes at 4°C) to pellet the cell membranes containing the dopamine receptors.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
-
Final Resuspension and Storage: The final pellet is resuspended in an assay buffer, and protein concentration is determined (e.g., using a BCA assay). Aliquots are stored at -80°C until use.
2. Competitive Radioligand Binding Assay
-
Assay Components: The assay is typically performed in 96-well plates with a final reaction volume of 250 µL per well. Each well contains:
-
Membrane Preparation: 150 µL of the prepared bovine striatal membranes (containing a specific amount of protein, e.g., 50-120 µg).
-
Radioligand: 50 µL of a solution containing a radiolabeled ligand that binds to dopamine receptors (e.g., ³H-dopamine or ³H-spiperone) at a concentration near its dissociation constant (Kd).
-
Competing Compound: 50 µL of the test compound (e.g., this compound) at various concentrations, or buffer for total binding determination.
-
-
Incubation: The plates are incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.
-
Defining Non-Specific Binding: A set of wells will contain a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol) to determine the level of non-specific binding of the radioligand.
3. Filtration and Scintillation Counting
-
Termination of Reaction: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying and Scintillation: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then counted using a scintillation counter.
4. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
IC50 Determination: The data is plotted as specific binding versus the log of the competitor concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing a Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Dopamine Receptor Signaling Pathways
Pergolide and its metabolites are known to act as agonists at both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. These two receptor families are coupled to different G-proteins and initiate distinct downstream signaling cascades.
D1 Receptor Signaling
D1-like receptors are typically coupled to Gαs/olf G-proteins. Agonist binding, such as by pergolide or its active metabolites, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
Caption: Simplified D1 receptor signaling cascade.
D2 Receptor Signaling
In contrast, D2-like receptors are coupled to Gαi/o G-proteins. Agonist binding to D2 receptors inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity. This leads to a disinhibition of Protein Phosphatase-1 (PP-1), which can dephosphorylate various substrates.
Caption: Simplified D2 receptor signaling cascade.
References
An In-Depth Technical Guide to In Vitro Functional Assays for Pergolide Sulfone Activity
Introduction
Pergolide (B1684310), a synthetic ergoline (B1233604) derivative, is recognized as a potent, direct-acting dopamine (B1211576) agonist.[1] Its activity extends to both D1 and D2 families of dopamine receptors.[1] Upon administration, pergolide is metabolized into several compounds, including pergolide sulfone.[2] Research has established that this compound is not an inactive metabolite; rather, it is a potent dopamine agonist with an activity profile similar to its parent compound, pergolide.[3] This finding underscores the importance of characterizing its specific interactions with dopamine receptor subtypes.
This technical guide provides an in-depth overview of the core in vitro functional assays used to elucidate the activity of this compound at dopamine receptors. It is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of dopaminergic compounds. The guide details the theoretical basis of key assays, provides comprehensive experimental protocols, and presents quantitative data for comparative analysis.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[][5][6] Their activation initiates distinct intracellular signaling cascades.
-
D1-like Receptors: These receptors are canonically coupled to Gαs/olf proteins.[5][7] Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[5][7]
-
D2-like Receptors: These receptors are primarily coupled to Gαi/o proteins.[5][6] Agonist binding inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][8] D2-like receptors can also modulate other pathways through the liberation of Gβγ subunits, affecting ion channels and phospholipases.[6]
Pergolide and its sulfone metabolite are known to act as agonists at both D1 and D2 receptors, though their affinity is generally higher for the D2 subtype.[1][3]
Key In Vitro Functional Assays
To assess the activity of this compound, a suite of in vitro assays is employed to measure its binding affinity and functional potency at dopamine receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] They utilize a radioactively labeled ligand to quantify its binding to a target.
Principle: Competition binding assays are most commonly used to determine the affinity (Ki) of an unlabeled compound like this compound.[9][10] In this setup, a fixed concentration of a high-affinity radioligand for a specific dopamine receptor subtype (e.g., ³H-Spiperone for D2 receptors) is incubated with a tissue homogenate or cell membranes expressing the receptor.[11][12] Increasing concentrations of the unlabeled test compound (this compound) are added to compete for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.
cAMP Accumulation Assays
These assays directly measure the functional consequence of dopamine receptor activation on its primary signaling pathway: the modulation of adenylyl cyclase activity.[13] They are crucial for distinguishing between agonist, antagonist, and inverse agonist activity.
Principle: The assay measures changes in intracellular cAMP levels in cells expressing the dopamine receptor of interest.
-
For D1-like (Gαs-coupled) receptors: An agonist like this compound will directly stimulate cAMP production.
-
For D2-like (Gαi-coupled) receptors: An agonist will inhibit cAMP production. To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin (B1673556). The ability of the test compound to reduce this forskolin-stimulated cAMP level is then quantified.[8]
Modern assays often use fluorescence resonance energy transfer (FRET) or enzyme-fragment complementation (EFC) based biosensors for detection, providing a quantifiable signal that is inversely proportional to the amount of cAMP produced.[8][14]
[³⁵S]GTPγS Binding Assays
This functional assay directly measures G-protein activation following receptor stimulation by an agonist.
Principle: In the inactive state, a G-protein is bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. By measuring the incorporation of radioactivity into cell membranes, one can directly quantify agonist-induced G-protein activation.[15] The potency (EC50) and efficacy (Emax) of this compound in stimulating [³⁵S]GTPγS binding can be determined and compared to a reference agonist like dopamine.[15]
Quantitative Data Summary
The following table summarizes in vitro binding affinities of pergolide and its metabolites for dopamine receptors from bovine striatal membranes. This data highlights the potent activity of this compound.
| Compound | Ki (nmol/l) for inhibiting ³H-dopamine binding[11] |
| Pergolide | 2.5 |
| This compound | 4.6 |
| Pergolide Sulfoxide | 15.5 |
| Despropyl Pergolide | 58.6 |
| Despropyl Pergolide Sulfoxide | 158.8 |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: D2 Receptor Competition Binding Assay
This protocol is a generalized procedure based on methodologies described in the literature.[11][12][15]
-
Membrane Preparation:
-
Homogenize bovine striatal tissue or harvested cells expressing the human D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of this compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
50 µL of radioligand (e.g., 0.2 nM [³H]Spiperone).
-
50 µL of membrane suspension (50-100 µg protein).
-
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: D2 Receptor Functional cAMP Inhibition Assay
This protocol is a generalized procedure for a cell-based assay.[8][16]
-
Cell Culture:
-
Culture a cell line stably expressing the human D2 dopamine receptor (e.g., CHO-K1 or HEK293 cells) in the appropriate growth medium.
-
Seed the cells into a 384-well assay plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]
-
-
Assay Procedure:
-
Remove the growth medium and replace it with 20 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[16]
-
Add 10 µL of this compound dilutions to the wells.
-
Add 10 µL of forskolin to all wells (except the basal control) to a final concentration that elicits approximately 80% of the maximal response (e.g., 1-10 µM, to be determined empirically).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or LANCE). Follow the manufacturer's instructions for adding detection reagents.
-
Typically, this involves adding a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Read the plate using a plate reader compatible with the detection technology.
-
Normalize the data, setting the forskolin-only wells as 100% activity and basal wells as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Use non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the EC50 value, which represents the potency of this compound as an agonist.
-
References
- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. innoprot.com [innoprot.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pergolide Sulfone: A Technical Overview of a Dopamine Receptor Agonist
FOR IMMEDIATE RELEASE
This whitepaper provides a detailed technical guide on pergolide (B1684310) sulfone, a significant metabolite of the dopamine (B1211576) agonist pergolide. Aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical identity, physicochemical properties, and its interaction with dopamine receptors, including relevant experimental protocols and a proposed signaling pathway.
Core Chemical and Physical Data
Pergolide sulfone, identified by the CAS Number 72822-03-8 , is a key metabolite of the ergoline-derivative dopamine agonist, pergolide.[1][2][3][4] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 72822-03-8 | [1][2][3][4] |
| Molecular Formula | C19H26N2O2S | [1][2][3][5] |
| Molecular Weight | 346.49 g/mol | [1][5] |
| IUPAC Name | (8β)-8-[(Methylsulfonyl)methyl]-6-propylergoline | [2] |
| SMILES | CCCN1C--INVALID-LINK--CS(=O)(=O)C | [5] |
| InChI | InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 | [5] |
| Melting Point | 190-193 °C | |
| Appearance | Solid (presumed) | |
| Solubility | Data not readily available. General solubility of sulfones varies based on the overall molecular structure. | |
| Stability | This compound is a known degradation product of pergolide, particularly through photodegradation. Pergolide in aqueous solution is unstable and sensitive to light and temperature. |
Chemical Structure
The chemical structure of this compound is characterized by the ergoline (B1233604) ring system, with a propyl group at the 6-position and a methylsulfonylmethyl group at the 8β-position.
(Image of the chemical structure of this compound)
Synthesis
Proposed Synthesis Workflow
Biological Activity and Receptor Affinity
This compound is a potent dopamine receptor agonist, exhibiting significant affinity for dopamine D2 receptors. Its biological activity is comparable to that of its parent compound, pergolide.
Dopamine Receptor Affinity
The affinity of this compound for dopamine receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Ki (nM) at Dopamine Receptors |
| Pergolide | 2.5 |
| This compound | 4.6 |
| Pergolide Sulfoxide | 15.5 |
Data from a study using ³H-dopamine binding to bovine striatal membranes.
Experimental Protocols
Dopamine Receptor Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of compounds like this compound for dopamine receptors, based on established methodologies.
Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2 receptors in bovine striatal membranes using [³H]-spiperone as the radioligand.
Materials:
-
Bovine striatal tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]-spiperone (radioligand)
-
This compound (test compound)
-
Haloperidol (B65202) (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen bovine striatal tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]-spiperone and a fixed amount of the membrane preparation.
-
To separate sets of tubes, add increasing concentrations of this compound (for the competition curve) or a high concentration of haloperidol (for non-specific binding).
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-spiperone).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
As a dopamine D2 receptor agonist, this compound is expected to modulate intracellular signaling pathways primarily through the Gαi/o protein-coupled receptor cascade. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). While direct studies on the downstream signaling of this compound are limited, the following pathway is proposed based on its agonistic activity at D2 receptors.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not extensively available. However, it is known to be a bioactive metabolite of pergolide.[6] The pharmacokinetics of the parent drug, pergolide, have been studied in various species, including humans and horses.[6] Pergolide is rapidly absorbed and undergoes extensive first-pass metabolism, with a relatively long half-life.[6] The presence and activity of the sulfone metabolite contribute to the overall and prolonged pharmacological effects of pergolide administration.[6]
Conclusion
This compound is a potent, active metabolite of pergolide with significant affinity for dopamine D2 receptors. Its chemical and pharmacological properties make it an important molecule for consideration in the study of dopaminergic systems and the development of related therapeutics. Further research into its specific synthesis, detailed signaling cascades, and in vivo pharmacokinetic profile will provide a more complete understanding of its role and potential applications.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. Pergolide: multiple-dose pharmacokinetics in patients with mild to moderate Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of adenylate cyclase in rat striatum by pergolide: influence of GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of pergolide in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Pergolide Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide (B1684310) sulfone is an active metabolite of the ergoline-derived dopamine (B1211576) agonist, pergolide. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of pergolide sulfone, with a focus on its interaction with dopaminergic systems. While detailed characterization is limited in publicly available literature, this document synthesizes the existing data on its receptor binding affinity, functional activity, and in vivo effects. The guide also includes detailed, representative experimental protocols for key assays relevant to its pharmacological assessment and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
Pergolide, a potent dopamine receptor agonist, has been utilized in the management of Parkinson's disease.[1][2] Upon administration, pergolide undergoes extensive metabolism, leading to the formation of several metabolites, including this compound.[3] Understanding the pharmacological profile of these metabolites is crucial for a complete comprehension of the parent drug's therapeutic effects and potential side effects. This compound has been identified as a pharmacologically active metabolite, exhibiting significant dopamine agonist properties.[3][4] This guide aims to consolidate the available data on this compound to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.
Receptor Binding Profile
The affinity of a compound for various receptors is a critical determinant of its pharmacological action. The primary mechanism of action for pergolide and its active metabolites is through direct stimulation of dopamine receptors.
Dopamine Receptor Affinity
In vitro radioligand binding studies have been conducted to determine the affinity of this compound for dopamine receptors. One key study utilized bovine striatal membranes to assess the displacement of ³H-dopamine. The results demonstrated that this compound exhibits a high affinity for dopamine receptors.[3] While this study provides a valuable insight into its general dopaminergic activity, specific affinity data for individual dopamine receptor subtypes (D1, D2, D3, D4, D5) are not extensively available in the public domain. The available data indicates that pergolide derivatives, including the sulfone, do inhibit the binding of selective antagonists to both D1 and D2 receptors, suggesting a broad interaction with the dopamine receptor family.[3]
Table 1: Dopamine Receptor Binding Affinity of this compound
| Compound | Radioligand | Tissue Source | Kᵢ (nmol/L) | Reference |
| This compound | ³H-dopamine | Bovine Striatal Membranes | 4.6 | [3] |
Functional Activity
Functional assays are essential to characterize the intrinsic activity of a compound at its target receptor, determining whether it acts as an agonist, antagonist, or inverse agonist, and quantifying its potency and efficacy.
Dopaminergic Activity
This compound has been confirmed to be a potent dopamine agonist.[4] In vivo studies in rats have shown that this compound is as effective as the parent compound, pergolide, in producing neurochemical changes consistent with dopamine receptor stimulation. Specifically, administration of this compound leads to an increase in acetylcholine (B1216132) levels and a decrease in the levels of the dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.[3] These effects are indicative of agonism at presynaptic dopamine autoreceptors, which inhibit dopamine synthesis and release, and postsynaptic dopamine receptors.
Due to the lack of specific in vitro functional data such as EC₅₀ and Eₘₐₓ values from assays like cAMP accumulation or calcium mobilization for this compound, a quantitative comparison of its potency and efficacy at individual dopamine receptor subtypes with pergolide is not possible at this time.
In Vivo Pharmacology
Animal models provide a crucial platform for understanding the physiological and behavioral effects of a compound. The in vivo profile of this compound has been investigated to confirm its dopamine agonist activity.
Neurochemical Effects
As mentioned previously, in vivo studies in rats have demonstrated that this compound effectively modulates neurochemical markers of dopaminergic activity in the striatum. Its ability to increase acetylcholine levels and decrease dopamine metabolite levels is comparable to that of pergolide, indicating that it significantly contributes to the overall in vivo dopaminergic effects of the parent drug.[3]
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a standard procedure for determining the binding affinity of a test compound to dopamine D2 receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]Spiperone (a D2/D3 receptor antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer using a glass-Teflon homogenizer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]Spiperone, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of 10 µM haloperidol, 25 µL of [³H]Spiperone, and 50 µL of membrane suspension.
-
Test Compound: 25 µL of serially diluted this compound, 25 µL of [³H]Spiperone, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, place them in a sample bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay (Representative Protocol)
This protocol outlines a method to assess the functional activity of a test compound as an agonist at the dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the dopamine D2 receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2L receptor.
-
Stimulant: Forskolin (B1673556).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Test Compound: this compound, serially diluted.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates and a microplate reader.
Procedure:
-
Cell Culture and Plating: Culture the cells in appropriate growth medium. Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Assay:
-
Aspirate the growth medium and wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing serially diluted this compound to the appropriate wells.
-
Add 50 µL of assay buffer containing a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect of the agonist) using non-linear regression analysis.
-
Visualizations
Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The D2-like receptors, including the D2 receptor, primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Agonist binding to the D2 receptor activates Gαi/o, inhibiting adenylyl cyclase and reducing cAMP.
Experimental Workflows
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of pergolide that contributes to the parent drug's overall dopamine agonist activity. The available data confirm its high affinity for dopamine receptors and its efficacy as a dopamine agonist in vivo. However, a detailed pharmacological characterization, including its binding affinity and functional potency at a wider range of dopamine, serotonin (B10506), and adrenergic receptor subtypes, is currently lacking in the public literature.
Future research should focus on:
-
Comprehensive Receptor Profiling: Determining the Kᵢ values of this compound at all dopamine receptor subtypes, as well as at various serotonin and adrenergic receptors, to better understand its selectivity and potential for off-target effects.
-
Quantitative Functional Analysis: Measuring the EC₅₀ and Eₘₐₓ values of this compound at these receptors to quantify its potency and efficacy.
-
In Vivo Behavioral Studies: Conducting a broader range of behavioral assays to further elucidate its functional consequences in relevant animal models.
A more complete understanding of the pharmacological profile of this compound will provide valuable insights into the clinical effects of pergolide and may inform the development of future dopaminergic therapies.
References
- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Pergolide Sulfone: An In-depth Technical Guide on its Role as a Key Metabolite of Pergolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310), a synthetic ergot derivative, has long been recognized for its potent agonist activity at dopamine (B1211576) D1 and D2 receptors. While the pharmacological effects of the parent drug are well-documented, a comprehensive understanding of its metabolic fate is crucial for a complete toxicological and pharmacological profile. This technical guide focuses on pergolide sulfone, a significant metabolite of pergolide, providing a detailed overview of its formation, pharmacological activity, and the analytical methodologies used for its detection and quantification. Pergolide undergoes extensive first-pass metabolism, and its metabolic profile can vary among individuals.[1][2] At least ten metabolites have been identified, with pergolide sulfoxide (B87167) and this compound being notable for their dopamine agonist activity in animal studies.[3]
Metabolic Pathway of Pergolide
The biotransformation of pergolide primarily involves oxidation and N-dealkylation. The formation of this compound occurs through the oxidation of the sulfur atom in the methylthio group of the parent molecule. This metabolic pathway is a critical aspect of pergolide's disposition in the body.
Metabolic Transformation of Pergolide to this compound
Pharmacological Activity of Pergolide and its Metabolites
Both pergolide and its sulfone and sulfoxide metabolites exhibit pharmacological activity, primarily as dopamine receptor agonists. Understanding the receptor binding affinities of these compounds is essential for elucidating their overall effect.
Dopamine Receptor Binding Affinities
Studies have shown that this compound retains significant affinity for dopamine receptors, contributing to the overall pharmacological effect observed after pergolide administration. The binding affinities of pergolide and its metabolites have been determined in vitro using bovine striatal membranes.
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) |
| Pergolide | 447 | 0.86 |
| This compound | - | - |
| Pergolide Sulfoxide | - | - |
| Data on the specific Ki values for this compound and sulfoxide at D1 and D2 receptors from the searched literature is not available. |
Experimental Protocols
The accurate quantification of pergolide and its metabolites in biological matrices is critical for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the most common and sensitive method for this purpose.
Protocol 1: Quantification of Pergolide in Plasma using UPLC-MS/MS
This protocol is based on a method developed for the determination of pergolide in horse plasma and can be adapted for other biological matrices.[4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions (for Pergolide)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pergolide: Precursor Ion (m/z) 315.2 → Product Ion (m/z) 208.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
-
Cone Voltage: Optimized for the specific instrument.
Note on this compound Analysis: While a detailed validated method for the simultaneous quantification of pergolide and this compound was not found in the searched literature, the above protocol can be adapted. The MRM transition for this compound would need to be determined based on its molecular weight (346.49 g/mol ). A likely precursor ion would be [M+H]+ at m/z 347.5. The product ion would need to be determined by fragmentation analysis.
Protocol 2: In Vitro Metabolism of Pergolide using Human Liver Microsomes
This protocol is a general method to identify the enzymes responsible for pergolide metabolism.
1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
Pergolide (e.g., 1 µM)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride
-
-
For reactions involving specific CYP450 inhibitors, pre-incubate the microsomes with the inhibitor for a specified time before adding pergolide.
-
Initiate the reaction by adding NADPH (1 mM).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
2. Sample Analysis
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by UPLC-MS/MS to quantify the depletion of pergolide and the formation of this compound.
3. Data Analysis
-
Compare the rate of this compound formation in the presence and absence of specific CYP450 inhibitors to identify the contributing enzymes.
Experimental Workflow for CYP450 Phenotyping
Dopamine Receptor Signaling Pathways
Pergolide and this compound exert their effects by stimulating dopamine receptors. The downstream signaling cascades initiated by D1 and D2 receptor activation are complex and lead to various cellular responses.
Dopamine D1 Receptor Signaling Pathway
Activation of the D1-like dopamine receptors (D1 and D5) typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Dopamine D2 Receptor Signaling Pathway
In contrast to D1 receptors, activation of D2-like dopamine receptors (D2, D3, and D4) is primarily coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
References
An In-depth Technical Guide on the Exploratory Studies of Pergolide Sulfone's Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide (B1684310), a potent dopamine (B1211576) receptor agonist, undergoes extensive metabolism, giving rise to several metabolites, including pergolide sulfone. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of this compound, with a focus on its interaction with dopamine receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development. While direct comparative functional potency data such as EC50 values for this compound remain elusive in publicly available literature, existing binding affinity and in vivo neurochemical data strongly suggest it is a pharmacologically active metabolite with significant dopamine agonist properties, comparable to the parent compound.
Introduction
Pergolide is a synthetic ergot derivative that has been utilized for its potent agonistic activity at dopamine D2 and D1 receptors.[1] Its therapeutic effects are primarily attributed to the direct stimulation of postsynaptic dopamine receptors in the nigrostriatal system. The metabolism of pergolide is extensive, leading to the formation of at least 10 metabolites, among which this compound and pergolide sulfoxide (B87167) have been identified as pharmacologically active.[1] Understanding the specific effects of these metabolites is crucial for a complete comprehension of pergolide's overall pharmacological profile, including its efficacy and potential side effects. This guide focuses on the exploratory studies of this compound, summarizing its known effects and the methodologies used to elucidate them.
Quantitative Data Presentation
The following tables summarize the available quantitative data for pergolide and its primary metabolites, this compound and pergolide sulfoxide.
Table 1: Dopamine Receptor Binding Affinities
This table presents the inhibitor constants (Ki) for pergolide and its metabolites at dopamine receptors from bovine striatal membranes. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nmol/L) for ³H-dopamine binding |
| Pergolide | 2.5[2] |
| This compound | 4.6[2] |
| Pergolide Sulfoxide | 15.5[2] |
| Despropyl Pergolide | 58.6[2] |
| Despropyl Pergolide Sulfoxide | 158.8[2] |
Data from competitive binding assays using ³H-dopamine in bovine striatal membranes.[2]
Table 2: In Vivo Neurochemical Effects in Rats
This table qualitatively summarizes the in vivo effects of pergolide and its metabolites on striatal neurochemistry in rats.
| Compound | Effect on Striatal Acetylcholine (B1216132) Levels | Effect on Striatal Dopamine Metabolite (DOPAC & HVA) Levels |
| Pergolide | Increase[2] | Decrease[2] |
| This compound | As effective as pergolide[2] | As effective as pergolide[2] |
| Pergolide Sulfoxide | As effective as pergolide[2] | As effective as pergolide[2] |
| Despropyl Pergolide | Marginally effective increase[2] | Not reported |
| Despropyl Pergolide Sulfoxide | Marginally effective increase[2] | Not reported |
DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of pergolide and its metabolites.
Radioligand Binding Assay for Dopamine Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds to dopamine receptors.
-
Objective: To determine the inhibitor constant (Ki) of test compounds (e.g., pergolide, this compound) for dopamine receptors.
-
Materials:
-
Bovine striatal membranes (or other tissue/cell preparations expressing dopamine receptors).
-
Radioligand (e.g., ³H-dopamine or a specific D2 antagonist like ³H-spiperone).
-
Test compounds (pergolide and its metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known dopamine agonist or antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Functional Assay: Measurement of Striatal Acetylcholine and Dopamine Metabolites
This protocol describes a general approach for assessing the in vivo effects of dopamine agonists on neurochemical levels in the rat striatum.
-
Objective: To evaluate the in vivo efficacy of pergolide and its metabolites by measuring their effects on striatal acetylcholine and dopamine metabolite levels.
-
Materials:
-
Male Wistar rats.
-
Test compounds (pergolide and its metabolites) dissolved in a suitable vehicle.
-
Anesthetic.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (for dopamine and metabolites) or a suitable assay for acetylcholine.
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animals to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable basal levels of acetylcholine, DOPAC, and HVA.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses.
-
Post-treatment Collection: Continue to collect dialysate samples for a set period after drug administration.
-
Sample Analysis: Analyze the dialysate samples for acetylcholine, DOPAC, and HVA concentrations using an appropriate analytical method (e.g., HPLC-ECD).
-
-
Data Analysis:
-
Express the post-treatment neurotransmitter and metabolite levels as a percentage of the baseline levels for each animal.
-
Compare the effects of the different test compounds at various doses to a vehicle control group.
-
Generate dose-response curves to compare the potency and efficacy of the compounds.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and procedures related to the study of this compound.
Caption: Metabolic pathway of pergolide leading to its major metabolites.
Caption: Simplified signaling pathway of the Dopamine D2 receptor upon agonist binding.
Caption: Workflow for a competitive radioligand binding assay.
Discussion and Future Directions
The available data strongly indicate that this compound is a potent dopamine agonist. Its binding affinity for dopamine receptors, while slightly lower than that of the parent compound, is still in the low nanomolar range, suggesting a significant interaction with these receptors.[2] Furthermore, in vivo studies in rats demonstrate that this compound is as effective as pergolide in modulating key neurochemical markers of dopaminergic activity, such as striatal acetylcholine and dopamine metabolite levels.[2] This suggests that this compound likely contributes significantly to the overall pharmacological effects observed after the administration of pergolide.
A notable gap in the current literature is the lack of publicly available functional potency data, such as EC50 values from in vitro functional assays (e.g., cAMP inhibition assays). Such data would be invaluable for a direct quantitative comparison of the potency of pergolide and this compound in eliciting a cellular response. Future research should aim to fill this gap to provide a more complete picture of the structure-activity relationship of pergolide and its metabolites.
Furthermore, more detailed in vivo studies, including dose-response analyses for the effects of this compound on striatal neurochemistry and behavioral outcomes, would allow for a more precise comparison of its in vivo potency and efficacy relative to pergolide. Investigating the receptor subtype selectivity of this compound at D1, D2, and D3 receptors would also provide a more nuanced understanding of its pharmacological profile.
Conclusion
Exploratory studies on this compound have established it as a pharmacologically active and potent dopamine agonist. It exhibits high affinity for dopamine receptors and demonstrates in vivo effects on striatal neurochemistry that are comparable to those of pergolide. While further quantitative functional and in vivo studies are warranted to fully characterize its pharmacological profile, the existing evidence underscores the importance of considering the activity of its metabolites when evaluating the overall effects of pergolide. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the key findings and methodologies in the study of this significant metabolite.
References
- 1. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Pergolide Sulfone: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310) sulfone is a significant metabolite of pergolide, a dopamine (B1211576) agonist previously utilized in the management of Parkinson's disease. Understanding the physicochemical properties of drug metabolites is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth look at the available data on the melting point and solubility of pergolide sulfone, outlines detailed experimental protocols for their determination, and illustrates the relevant dopamine receptor signaling pathways.
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 190-193 °C | [1] |
| Solubility | Data not available |
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound is a critical physical property that provides information about its purity. The capillary method is a widely used and reliable technique for this determination.
Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Detailed Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus. Modern apparatuses typically have a heated block with a sample holder and a magnifying lens for observation.
-
Heating and Observation:
-
Rapid Heating (Optional): Initially, heat the sample rapidly to determine an approximate melting point. This helps in saving time during the accurate determination.
-
Slow Heating: Allow the apparatus to cool down and then begin heating again at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample.
Experimental workflow for melting point determination.
Determination of Solubility
Solubility is a fundamental property that influences a drug's absorption, distribution, and formulation development. A common method to determine the solubility of a compound is the shake-flask method.
Principle: An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Detailed Methodology:
-
Solvent Selection: Choose a range of relevant solvents for testing, such as water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and buffered aqueous solutions at different pH values.
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally but is often 24-48 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Expression: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Experimental workflow for solubility determination.
Signaling Pathways
Pergolide and its metabolites, including this compound, are known to exert their effects primarily through agonism at dopamine D1 and D2 receptors.[2] Understanding these signaling pathways is essential for elucidating their pharmacological activity.
Dopamine D1 Receptor Signaling
The D1 receptor is a G-protein coupled receptor (GPCR) that is typically coupled to the Gαs/olf G-protein. Activation of the D1 receptor by an agonist like this compound initiates a stimulatory cascade.
Dopamine D1 receptor signaling pathway.
Dopamine D2 Receptor Signaling
The D2 receptor is also a GPCR but is coupled to the Gαi/o G-protein. Its activation by an agonist leads to an inhibitory signaling cascade.
Dopamine D2 receptor signaling pathway.
References
An In-Depth Technical Guide to the Ergoline Structure and Activity of Pergolide Sulfone
Introduction
Pergolide (B1684310) is a semi-synthetic, ergot-derived compound recognized for its potent agonist activity at dopamine (B1211576) receptors.[1] As a member of the ergoline (B1233604) class of compounds, its rigid tetracyclic structure forms the basis for its pharmacological profile.[2][3] Historically used in the management of Parkinson's disease, pergolide's therapeutic effects are primarily attributed to its ability to stimulate post-synaptic dopamine receptors within the nigrostriatal system.[4] Upon administration, pergolide undergoes extensive metabolism, giving rise to several metabolites, including N-despropylpergolide, pergolide sulfoxide, and pergolide sulfone.[4] Notably, this compound retains significant dopamine agonist activity, making its structural and pharmacological characteristics a critical area of study for understanding the overall therapeutic and metabolic profile of the parent drug.[4][5] This guide provides a detailed technical examination of the ergoline structure of this compound, its formation, receptor interaction, and the experimental methodologies used for its characterization.
The Ergoline Core and Metabolic Transformation
The foundational structure of pergolide is the ergoline ring system, a complex heterocyclic amine. Pergolide itself is chemically designated as 8β-[(methylthio)methyl]-6-propylergoline.[4] The key metabolic transformation leading to this compound is the oxidation of the sulfur atom present in the methylthiomethyl side chain at the 8β position. This biochemical reaction converts the sulfide (B99878) group into a sulfonyl group (-SO₂-), resulting in the formation of this compound, chemically known as (8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline.[6][7] This structural modification, while seemingly minor, can influence the molecule's polarity, binding affinity, and pharmacokinetic properties.
Quantitative Pharmacological Data
The pharmacological activity of pergolide and its metabolites is primarily defined by their binding affinities for dopamine receptors. This compound demonstrates a high affinity for dopamine receptors, comparable to that of the parent compound, confirming its status as an active metabolite.[5]
Table 1: Dopamine Receptor Binding Affinities
This table summarizes the inhibitory constants (Ki) for pergolide and its key metabolites against ³H-dopamine binding in bovine striatal membranes. Lower Ki values indicate higher binding affinity.
| Compound | Ki Value (nmol/L) | Source |
| Pergolide | 2.5 | [5] |
| This compound | 4.6 | [5] |
| Pergolide Sulfoxide | 15.5 | [5] |
| Despropyl Pergolide | 58.6 | [5] |
| Despropyl Pergolide Sulfoxide | 158.8 | [5] |
Table 2: Comparative Receptor Binding Profile of Pergolide
This table shows the binding affinities of pergolide for different human dopamine receptor subtypes.
| Receptor Subtype | Ki Value (nM) | Source |
| D1 Receptor | 447 | [8] |
| D3 Receptor | 0.86 | [8] |
Table 3: Pharmacokinetic Parameters
This table presents key pharmacokinetic parameters for pergolide, highlighting significant inter-species variation.
| Parameter | Value (Horses, IV Admin.) | Value (Humans, Oral Admin.) | Sources |
| Elimination Half-life (t½) | 5.64 ± 2.36 hours | ~21 hours | [9][10][11][12] |
| Time to Peak Concentration (Tmax) | Not Applicable | 2-3 hours | [11][12] |
| Protein Binding | Not Specified | ~90% | [4][11] |
| Volume of Distribution (Vd) | 0.79 ± 0.32 L/kg | ~14,000 L | [9][10][12] |
| Clearance (CL) | 959 ± 492 mL/h/kg | Not Specified | [9][10] |
Signaling Pathways of Dopamine Receptor Agonism
Pergolide and this compound exert their effects by acting as agonists at both D1 and D2 dopamine receptors.[1][4][13] These two receptor subtypes are coupled to different G-proteins and trigger opposing intracellular signaling cascades.
-
D1 Receptor Pathway (Gs-coupled): Agonist binding to D1 receptors activates the stimulatory G-protein, Gs. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]
-
D2 Receptor Pathway (Gi-coupled): Agonist binding to D2 receptors activates the inhibitory G-protein, Gi. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The dual agonism at both receptor types contributes to the complex pharmacological profile of pergolide and its active metabolites.
Experimental Protocols
In Vitro Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds like this compound for dopamine receptors.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Bovine striatal membranes (source of dopamine receptors).
-
³H-dopamine (radioligand).
-
This compound (test compound).
-
Incubation buffer (e.g., Tris-HCl with physiological salts).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Tissue Preparation: Homogenize bovine striatum in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (crude membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In test tubes, combine a fixed concentration of bovine striatal membranes, a fixed concentration of ³H-dopamine, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of ³H-dopamine binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]
Quantification of this compound in Plasma via LC-MS/MS
This protocol describes a typical workflow for the extraction and quantification of pergolide and its metabolites from biological matrices like plasma.
Objective: To accurately measure the concentration of this compound in plasma samples.
Materials:
-
Plasma samples.
-
Internal standard (isotopically labeled analog, if available).
-
Centrifuge.
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).[14]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.[9][10]
Methodology:
-
Sample Preparation (Protein Precipitation): To a 1 mL aliquot of plasma, add 2 mL of ice-cold methanol.[10] Add an internal standard. Vortex the mixture for 5 minutes to precipitate plasma proteins.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 21,500 x g) to pellet the precipitated proteins.[9]
-
Extraction: Carefully transfer the supernatant to a new tube for analysis.
-
(Optional) Solid Phase Extraction (SPE): For cleaner extracts and higher sensitivity, the supernatant can be passed through an SPE cartridge. The cartridge is first conditioned, the sample is loaded, washed to remove impurities, and finally, the analyte is eluted with a strong solvent.[14]
-
LC-MS/MS Analysis: Inject the final extract into the HPLC-MS/MS system.
-
Chromatographic Separation: A C18 reverse-phase column separates pergolide, this compound, and other components based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent is ionized (e.g., via electrospray ionization), and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard (Multiple Reaction Monitoring mode), ensuring high specificity and sensitivity.
-
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of this compound in the unknown samples is determined by comparing its peak area ratio (relative to the internal standard) to the calibration curve.
Conclusion
This compound is a pharmacologically active metabolite of pergolide, retaining potent agonist activity at D1 and D2 dopamine receptors. Its formation via oxidation of the parent compound's sulfide side chain is a critical step in the overall metabolism of pergolide. The ergoline core provides the rigid scaffold necessary for high-affinity receptor binding, a property that is preserved in the sulfone metabolite. Understanding the structure, activity, and quantification of such metabolites is paramount for drug development professionals, as it provides a more complete picture of a drug's in vivo behavior, efficacy, and safety profile. The methodologies detailed herein represent standard approaches for characterizing the pharmacology and bioanalysis of ergoline derivatives and their metabolites.
References
- 1. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Ergoline - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetics of pergolide in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pergolide: multiple-dose pharmacokinetics in patients with mild to moderate Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurochemical Profile of Pergolide Sulfone in the Striatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310), a potent ergot-derived dopamine (B1211576) agonist, has been utilized in the management of Parkinson's disease. Its primary mechanism of action involves the stimulation of dopamine receptors in the striatum, a key brain region for motor control. Upon administration, pergolide is metabolized into several compounds, with pergolide sulfone being a significant metabolite. Understanding the neurochemical effects of this metabolite is crucial for a comprehensive grasp of pergolide's therapeutic and adverse effect profile. This technical guide provides an in-depth analysis of the neurochemical effects of this compound in the striatum, focusing on its interaction with dopamine receptors and its influence on dopamine metabolism.
Data Presentation
The following tables summarize the quantitative data on the interaction of pergolide and its sulfone metabolite with dopamine receptors and their impact on striatal dopamine metabolism.
Table 1: Dopamine Receptor Binding Affinities of Pergolide and its Metabolites in Bovine Striatal Membranes
| Compound | ³H-Dopamine Binding (Kᵢ, nmol/L)[1] | D₁ Receptor (³H-SCH23390) Binding (Kᵢ, nmol/L)[1] | D₂ Receptor (³H-Spiperone) Binding (Kᵢ, nmol/L)[1] |
| Pergolide | 2.5 | Higher Kᵢ (less potent) | Higher Kᵢ (less potent) |
| This compound | 4.6 | Higher Kᵢ (less potent) | Higher Kᵢ (less potent) |
| Pergolide Sulfoxide | 15.5 | Higher Kᵢ (less potent) | Higher Kᵢ (less potent) |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity. Note: The original source specifies "higher Ki concentrations" for D1 and D2 antagonist binding without providing exact values, indicating weaker affinity compared to ³H-dopamine binding.
Table 2: In Vivo Effects of Pergolide on Extracellular Levels of Dopamine and its Metabolites in Rat Striatum
| Compound | Dopamine (DA) | 3,4-dihydroxyphenylacetic acid (DOPAC) | Homovanillic acid (HVA) |
| Pergolide (50 µg/kg, i.p.) | ↓ 70% | ↓ 47% | ↓ 65% |
| This compound | ~ ↓ 70% | ~ ↓ 47% | ~ ↓ 65% |
Values for pergolide are from a microdialysis study in freely moving rats. This compound is reported to be as effective as pergolide in decreasing striatal DOPAC and HVA levels[1]; therefore, similar percentage decreases are extrapolated.
Mandatory Visualization
Dopamine D₁ Receptor Signaling Pathway
Caption: D₁ receptor activation by this compound.
Dopamine D₂ Receptor Signaling Pathway
Caption: D₂ receptor activation by this compound.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine D₁ and D₂ receptors in bovine striatal membranes.
Materials:
-
Bovine striatum
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands:
-
³H-SCH23390 (for D₁ receptors)
-
³H-Spiperone (for D₂ receptors)
-
³H-Dopamine (for general dopamine receptor binding)
-
-
Unlabeled ligands (this compound, pergolide)
-
Incubation buffer (e.g., 50 mM Tris-HCl containing MgCl₂, EDTA)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Fresh or frozen bovine striatum is homogenized in ice-cold homogenization buffer.
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the incubation buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
The assay is performed in tubes or 96-well plates.
-
To each tube/well, add:
-
A fixed concentration of the radioligand (e.g., close to its K₋d value).
-
Varying concentrations of the unlabeled competitor (this compound or pergolide).
-
The prepared striatal membrane homogenate.
-
-
For determining total binding, no competitor is added.
-
For determining non-specific binding, a high concentration of a known dopamine receptor ligand (e.g., unlabeled dopamine or haloperidol) is added.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity trapped on the filters is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
In Vivo Microdialysis in the Striatum of Freely Moving Rats
Objective: To measure the extracellular levels of dopamine, DOPAC, and HVA in the striatum following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or linear, with a semi-permeable membrane of a specific length and molecular weight cut-off, e.g., 2-4 mm, 20 kDa)
-
Surgical instruments
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) containing physiological concentrations of salts (e.g., NaCl, KCl, CaCl₂, MgCl₂), buffered to pH 7.4.
-
This compound solution for injection (e.g., intraperitoneal)
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
Procedure:
-
Surgical Implantation of the Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted with its tip aimed at the striatum using specific stereotaxic coordinates.
-
The cannula is secured to the skull with dental cement.
-
A dummy cannula is inserted to keep the guide patent.
-
Animals are allowed to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe.
-
The probe is connected to a syringe pump and perfused with aCSF at a low, constant flow rate (e.g., 1.0-2.0 µL/min)[2][3].
-
The animal is placed in a behavioral bowl that allows free movement.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often containing an antioxidant (e.g., perchloric acid) to prevent the degradation of catecholamines[2][3].
-
Baseline samples are collected for a period (e.g., 1-2 hours) to ensure stable extracellular levels of the analytes.
-
This compound is administered (e.g., via intraperitoneal injection).
-
Dialysate samples continue to be collected for several hours post-injection.
-
-
Sample Analysis (HPLC-ECD):
-
The collected dialysate samples are analyzed to quantify the concentrations of dopamine, DOPAC, and HVA.
-
An aliquot of each sample is injected into an HPLC system.
-
The compounds are separated on a reverse-phase column (e.g., C18) using a mobile phase typically consisting of a buffer, an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol (B129727) or acetonitrile)[4].
-
The separated analytes are detected by an electrochemical detector, which measures the current generated by the oxidation of the electroactive compounds (dopamine and its metabolites) at a specific potential set on the working electrode[4][5].
-
-
Data Analysis:
-
The concentrations of dopamine, DOPAC, and HVA in each dialysate sample are calculated by comparing the peak areas to those of external standards.
-
The results are typically expressed as a percentage of the average baseline concentration.
-
Statistical analysis is performed to determine the significance of the changes in neurotransmitter and metabolite levels following drug administration.
-
Conclusion
This compound, a major metabolite of pergolide, exhibits significant neurochemical activity in the striatum. It demonstrates a high affinity for dopamine receptors, comparable to that of its parent compound[1]. In vivo, it is as effective as pergolide in reducing the extracellular levels of the dopamine metabolites DOPAC and HVA, indicative of a potent dopamine agonist activity that leads to the activation of presynaptic D₂ autoreceptors and a subsequent decrease in dopamine synthesis and release[1]. The detailed experimental protocols provided herein offer a framework for the continued investigation of the neuropharmacological profiles of pergolide and its metabolites, contributing to a more nuanced understanding of their therapeutic applications and potential side effects.
References
- 1. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. um.edu.mt [um.edu.mt]
- 3. besjournal.com [besjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Prolactin Inhibition by Pergolide Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inhibition of prolactin secretion by pergolide (B1684310) sulfone, a major metabolite of the dopamine (B1211576) agonist pergolide. Pergolide and its metabolites, including the sulfone and sulfoxide (B87167) forms, exert their pharmacological effects primarily through agonism at dopamine D2 receptors on lactotrophs in the anterior pituitary gland. This document consolidates available quantitative data on the receptor binding affinities of these compounds, details relevant experimental protocols for their evaluation, and illustrates the key signaling pathways involved. While direct comparative studies on the dose-response of prolactin inhibition are limited, the existing data on receptor binding affinities suggest that pergolide sulfone is a potent dopamine D2 receptor agonist, comparable in activity to its parent compound, pergolide.
Introduction
Pergolide is a potent, long-acting ergot-derived dopamine receptor agonist that has been utilized in the management of conditions such as Parkinson's disease and hyperprolactinemia.[1] Its therapeutic effects, particularly the suppression of prolactin release, are mediated through the stimulation of postsynaptic dopamine D2 receptors in the nigrostriatal and tuberoinfundibular pathways.[2] Upon administration, pergolide undergoes extensive metabolism, leading to the formation of several metabolites, most notably this compound and pergolide sulfoxide.[3] Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and duration of action. This guide focuses specifically on this compound and its role in the inhibition of prolactin secretion.
Mechanism of Action: Dopamine D2 Receptor-Mediated Prolactin Inhibition
The primary mechanism by which pergolide and its active metabolites inhibit prolactin secretion is through their agonist activity at dopamine D2 receptors on the surface of lactotroph cells in the anterior pituitary.[4] Dopamine serves as the principal physiological inhibitor of prolactin release.[1]
Activation of the D2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events, leading to a decrease in prolactin synthesis and secretion. This signaling pathway is primarily mediated by the inhibitory G-protein, Gi.
Key steps in the signaling pathway include:
-
Receptor Binding: this compound binds to and activates the dopamine D2 receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein, causing its dissociation from the βγ-subunits.
-
Downstream Effector Modulation:
-
The activated Giα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The βγ-subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.
-
The βγ-subunits can also inhibit voltage-gated calcium channels, reducing calcium influx.
-
-
Inhibition of Prolactin Release: The combined effects of reduced cAMP and intracellular calcium, along with membrane hyperpolarization, lead to a potent inhibition of prolactin gene transcription, synthesis, and exocytosis.
Quantitative Data: Dopamine Receptor Binding Affinities
Table 1: Dopamine Receptor Binding Affinities of Pergolide and its Metabolites [5]
| Compound | Ki (nmol/L) for ³H-Dopamine Binding |
| Pergolide | 2.5 |
| This compound | 4.6 |
| Pergolide Sulfoxide | 15.5 |
| Despropyl Pergolide | 58.6 |
| Despropyl Pergolide Sulfoxide | 158.8 |
Data from Wong et al. (1993) using bovine striatal membranes.[5]
These data indicate that this compound possesses a high affinity for dopamine receptors, with a Ki value only slightly higher than that of the parent compound, pergolide. This suggests that this compound is a potent dopamine agonist. In the same study, it was noted that upon administration to rats, this compound and sulfoxide were as effective as pergolide in increasing striatal acetylcholine (B1216132) levels and decreasing dopamine metabolites, further supporting their significant in vivo dopaminergic activity.[5] Another in vivo study by Clemens et al. (1993) concluded that this compound and pergolide sulfoxide are potent dopamine agonists, similar in activity to pergolide itself in models of prolactin inhibition, compulsive turning, and stereotypic behavior.[3]
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of compounds like this compound to the dopamine D2 receptor, adapted from established methodologies.[6][7]
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells expressing dopamine D2 receptors (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., bovine striatum).
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or sulpiride).
-
Test Compounds: Pergolide, this compound, etc., at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer.
-
Test compound at various dilutions or buffer for total binding.
-
Non-specific binding agent for determining non-specific binding.
-
Membrane preparation (typically 50-200 µg of protein).
-
[³H]-Spiperone at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
-
Incubation: Incubate the reaction mixtures at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Prolactin Secretion Assay from Pituitary Cells
This protocol describes a general method for measuring the effect of compounds on prolactin secretion from cultured pituitary cells, such as the rat pituitary tumor cell line GH3.[8]
Objective: To quantify the inhibition of prolactin secretion by a test compound in a cell-based assay.
Materials:
-
Cells: GH3 cells (a rat pituitary adenoma cell line that secretes prolactin and growth hormone).
-
Cell Culture Medium: e.g., Ham's F-10 medium supplemented with fetal bovine serum and horse serum.
-
Test Compounds: Pergolide, this compound, etc., at a range of concentrations.
-
Prolactin ELISA Kit: For the quantitative measurement of rat prolactin in the culture medium.
-
Multi-well culture plates.
-
CO₂ incubator.
Procedure:
-
Cell Culture: Culture GH3 cells in appropriate medium in a CO₂ incubator at 37°C.
-
Plating: Seed the cells into multi-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Treatment: Remove the culture medium and replace it with fresh, serum-free, or low-serum medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubation: Incubate the cells with the test compounds for a defined period (e.g., 24 hours).
-
Sample Collection: At the end of the incubation period, collect the culture medium from each well.
-
Prolactin Measurement: Quantify the concentration of prolactin in the collected medium using a commercial rat prolactin ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the prolactin concentration to the number of cells or total protein content in each well.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of prolactin secretion against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of prolactin secretion).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: D2 Receptor Signaling Pathway for Prolactin Inhibition.
References
- 1. "Inhibitory effects of pergolide and cabergoline formulations on daily " by Rebekah C. Hebert, Donald L. Thompson et al. [repository.lsu.edu]
- 2. Effect of extracellular matrix on prolactin secretion and mRNA accumulation in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GH3 Cells [cytion.com]
- 8. Immunocytochemical analysis of prolactin production by monolayer cultures of GH3 rat anterior pituitary tumor cells: I. Long-term effects of stimulation with thyrotropin-releasing hormone (TRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pergolide Sulfone in Parkinson's Disease Research: A Technical Guide
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine (B1211576).[1][2] This deficiency results in cardinal motor symptoms such as bradykinesia, rigidity, resting tremor, and postural instability.[2] The primary therapeutic strategy for PD aims to restore dopaminergic function, most commonly through the administration of the dopamine precursor levodopa (B1675098) or drugs that mimic the action of dopamine, known as dopamine agonists.[3][4]
Pergolide (B1684310), a semisynthetic ergoline (B1233604) derivative, is a potent, long-acting dopamine agonist that has been used as an adjunctive therapy to levodopa in the management of Parkinson's disease.[1][5][6] It acts directly on postsynaptic dopamine receptors in the brain to compensate for the reduced dopamine levels.[3][4] Upon administration, pergolide is metabolized into several compounds, including the active metabolites pergolide sulfone and pergolide sulfoxide (B87167).[7][8] This technical guide focuses on the role and characterization of this compound, examining its pharmacological profile, the experimental methodologies used for its evaluation, and its significance in the context of Parkinson's disease research.
Pharmacodynamics and Mechanism of Action
The therapeutic effects of pergolide and its active metabolites in Parkinson's disease are primarily attributed to their agonist activity at dopamine D2 receptors in the nigrostriatal pathway.[9] Pergolide itself is a potent agonist at both D1 and D2 dopamine receptors, with a higher affinity for the D2 subtype.[10][11][12] It also demonstrates affinity for D3, various serotonin (B10506) (5-HT), and adrenergic receptors, which may contribute to its overall pharmacological profile and side effects.[1][9]
This compound, a major metabolite, has been shown to be a potent and pharmacologically active compound. Research indicates that it retains significant activity at dopamine receptors, contributing to the overall therapeutic effect of the parent drug.
Dopaminergic Signaling Pathway
This compound, like its parent compound, exerts its effects by activating D2 dopamine receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, which are coupled to Gi/o proteins, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). The ultimate result is a modulation of neuronal excitability and a reduction in the motor symptoms of Parkinson's disease.
Quantitative Data on Receptor Binding
The affinity of a compound for its target receptor is a critical parameter in drug development. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. Studies have quantified the binding affinities of pergolide and its metabolites for dopamine receptors.
| Compound | Receptor Target | Ki Value (nmol/l) | Source |
| Pergolide | Dopamine Receptors (³H-dopamine binding) | 2.5 | [7] |
| This compound | Dopamine Receptors (³H-dopamine binding) | 4.6 | [7] |
| Pergolide Sulfoxide | Dopamine Receptors (³H-dopamine binding) | 15.5 | [7] |
| Despropyl Pergolide | Dopamine Receptors (³H-dopamine binding) | 58.6 | [7] |
| Despropyl Pergolide Sulfoxide | Dopamine Receptors (³H-dopamine binding) | 158.8 | [7] |
Table 1: Comparative binding affinities of pergolide and its metabolites for dopamine receptors in bovine striatal membranes.
The data clearly show that this compound possesses a high affinity for dopamine receptors, nearly as potent as the parent drug, pergolide, and significantly more potent than pergolide sulfoxide and other metabolites.[7]
Experimental Protocols
The characterization of this compound's activity relies on a combination of in vitro and in vivo experimental models. These protocols are essential for determining receptor affinity, functional activity, and therapeutic efficacy.
In Vitro Protocol: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound for dopamine receptors.
Materials:
-
Bovine striatal membranes (source of dopamine receptors).
-
³H-dopamine (radioligand).
-
This compound (test compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Tissue Preparation: Bovine striatal tissue is homogenized in buffer and centrifuged to isolate the membrane fraction containing the dopamine receptors.
-
Binding Reaction: The striatal membranes are incubated with a fixed concentration of ³H-dopamine and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of ³H-dopamine). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Protocol: 6-OHDA Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used neurotoxic model that mimics the dopaminergic degeneration seen in Parkinson's disease.[11][13]
Objective: To evaluate the in vivo efficacy of this compound in reversing motor deficits.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
6-hydroxydopamine (6-OHDA) neurotoxin.
-
Stereotaxic apparatus.
-
This compound.
-
Vehicle control.
-
Rotational behavior monitoring system.
Methodology:
-
Lesion Induction: Rats are anesthetized and placed in a stereotaxic frame. 6-OHDA is unilaterally injected into a key dopaminergic pathway, such as the medial forebrain bundle, to induce a progressive loss of dopamine neurons on one side of the brain.[13]
-
Recovery Period: Animals are allowed to recover for a period (e.g., 2-3 weeks) to allow for the full development of the lesion.
-
Drug Administration: A cohort of lesioned rats is administered this compound, while a control group receives a vehicle.
-
Behavioral Testing: After drug administration, the rats are placed in a circular arena, and their rotational behavior (turning) is monitored. Dopamine agonists like this compound cause the animals to rotate contralaterally (away from the lesioned side).
-
Data Analysis: The number of contralateral rotations is counted over a specific time period. A significant increase in contralateral rotations in the drug-treated group compared to the vehicle group indicates a positive antiparkinsonian effect.
-
Neurochemical Analysis: Following the behavioral tests, brain tissue (specifically the striatum) can be collected to measure levels of dopamine and its metabolites (e.g., DOPAC, HVA) to confirm the extent of the lesion and the drug's effect on dopamine turnover.[7]
In Vivo Efficacy and Neurochemical Effects
Studies in rat models have demonstrated that this compound is not merely an inactive metabolite but contributes significantly to the pharmacological activity of pergolide. Upon administration to rats, this compound was found to be as effective as the parent drug, pergolide, in modulating key neurochemical markers in the striatum.[7] Specifically, it caused a significant increase in acetylcholine (B1216132) levels and a decrease in the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[7] This profile is indicative of a potent dopamine agonist effect, as activation of D2 autoreceptors reduces dopamine synthesis and turnover.
Conclusion
This compound is a pharmacologically active metabolite of pergolide that plays a substantial role in the drug's therapeutic effect in Parkinson's disease. With a dopamine receptor binding affinity nearly equivalent to its parent compound, it is a potent dopamine agonist in its own right.[7] In vivo studies confirm its efficacy, showing that it effectively modulates striatal neurochemistry in a manner consistent with established antiparkinsonian agents.[7] The detailed study of such active metabolites is crucial for a comprehensive understanding of a drug's mechanism of action, duration of effect, and overall clinical profile. For researchers and drug development professionals, the case of this compound underscores the importance of characterizing metabolic pathways to identify key contributors to a drug's efficacy and to inform the design of future therapeutic agents for neurodegenerative diseases like Parkinson's.
References
- 1. Pergolide - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pergolide. A review of its pharmacological properties and therapeutic potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pergolide Mesylate? [synapse.patsnap.com]
- 5. Pergolide in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of advanced Parkinson disease with pergolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pergolide binds tightly to dopamine D2 short receptors and induces receptor sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Note: High-Throughput Analysis of Pergolide Sulfone in Biological Matrices using HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of pergolide (B1684310) sulfone, a primary metabolite of the dopamine (B1211576) receptor agonist pergolide, in biological matrices. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies of pergolide.
Introduction
Pergolide is an ergoline-based dopamine agonist that has been used in the treatment of Parkinson's disease in humans and is currently used for the management of pituitary pars intermedia dysfunction (PPID) in horses.[1] The drug undergoes extensive first-pass metabolism, leading to the formation of several metabolites, including the pharmacologically active pergolide sulfoxide (B87167) and pergolide sulfone. Monitoring the levels of these metabolites is crucial for understanding the overall pharmacokinetic profile and therapeutic efficacy of pergolide.
This document provides a detailed protocol for the development and validation of an HPLC-MS/MS method specifically for the quantification of this compound. The method is designed to be both sensitive and high-throughput, making it amenable to the analysis of large numbers of samples.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Pergolide (Reference Standard)
-
Pergolide Sulfoxide (Reference Standard)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Control biological matrix (e.g., plasma, serum)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is recommended for efficient separation.
Standard Solution Preparation
Prepare stock solutions of this compound, pergolide, pergolide sulfoxide, and the internal standard in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare working solutions and calibration standards by serial dilution in a mixture of methanol and water (50:50, v/v).
Sample Preparation
A simple and efficient protein precipitation method is employed for sample extraction:
-
To 100 µL of the biological matrix sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 347.15 | 268.1 | 25 |
| This compound (Qualifier) | 347.15 | 215.1 | 35 |
| Pergolide | 315.15 | 268.1 | 25 |
| Pergolide Sulfoxide | 331.15 | 268.1 | 25 |
| Internal Standard | - | - | - |
Note: The MRM transitions and collision energies for the internal standard should be optimized based on the specific compound used.
Method Validation
The developed method should be validated according to established regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution at the same concentration.
-
Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of this compound in the biological matrix should be assessed under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Results and Discussion
This HPLC-MS/MS method provides a sensitive and selective means for the quantification of this compound in biological matrices. The protein precipitation extraction is a simple and rapid procedure that allows for high sample throughput. The chromatographic conditions are optimized to provide good peak shape and resolution for this compound, separating it from the parent drug, pergolide, and the other major metabolite, pergolide sulfoxide.
The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, allowing for the detection of low concentrations of this compound that are often encountered in biological samples. The validation of this method will ensure the generation of reliable and reproducible data for pharmacokinetic and other related studies.
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation workflow.
Pergolide Metabolism Pathway
Caption: Simplified metabolic pathway of pergolide.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and efficient tool for the quantitative analysis of this compound in biological matrices. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput applications in drug metabolism and pharmacokinetic research. The detailed protocol and method parameters serve as a comprehensive guide for researchers in the field.
References
Application Note: Quantification of Pergolide Sulfone in Plasma using UPLC-MS/MS
Audience: This document is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies and therapeutic drug monitoring.
Introduction: Pergolide (B1684310) is a potent dopamine (B1211576) receptor agonist previously used in the treatment of Parkinson's disease and, more commonly, for pituitary pars intermedia dysfunction (PPID) in horses.[1][2][3] Monitoring its plasma concentrations, along with its major metabolites like pergolide sulfone and pergolide sulfoxide, is crucial for understanding its pharmacokinetics, safety, and efficacy.[4][5] Due to the low therapeutic concentrations of pergolide in plasma, highly sensitive and specific analytical methods are required.[1][2][4] This application note details a robust protocol for the quantification of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its sensitivity and specificity.[2][3] The described method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput for pharmacokinetic studies.[2][3]
Experimental Protocol
This protocol outlines the procedure for sample preparation and analysis of this compound in plasma samples.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)[2][3]
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Control plasma (e.g., human, equine)[6]
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2.0 mL)[6]
2. Sample Handling and Preparation
-
Plasma Collection: Collect whole blood in lithium-heparin tubes.[6]
-
Centrifugation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.[6]
-
Storage: Aliquot the resulting plasma supernatant into polypropylene cryovials and store immediately at -80°C until analysis. Minimize freeze-thaw cycles.[6]
3. Protein Precipitation (Sample Extraction) This method is adapted from established protocols for pergolide analysis.[2][3]
-
Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL polypropylene tube, add 100 µL of the plasma sample.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate plasma proteins.[2][3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. UPLC-MS/MS Instrumental Conditions The following are typical starting conditions. The specific parameters, especially MRM transitions, must be optimized for the specific instrument and reference standards used.
| Parameter | Suggested Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A time-programmed gradient should be developed to ensure separation from pergolide and other metabolites. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A, Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. Precursor ion will be [M+H]⁺. |
| Source Temperature | 400°C[7] |
| Ion Spray Voltage | 5500 V[7] |
5. Method Validation The analytical method should be fully validated according to ICH guidelines.[8] Key validation parameters to assess include:
-
Specificity: Ensuring no interference from endogenous plasma components or other metabolites.[8]
-
Linearity: Assessed over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, mid, high) on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery and Matrix Effect: To assess the efficiency of the extraction process and the influence of the plasma matrix.
Data Presentation
The following tables summarize typical performance characteristics for the quantification of pergolide in plasma using a UPLC-MS/MS method.[2] Similar performance is expected for a validated this compound assay.
Table 1: UPLC-MS/MS Method Performance for Pergolide Quantification
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL[2] |
| Method Detection Limit (MDL) | 0.002 ng/mL[2] |
| Linearity Range | Typically 0.01 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision Data for Pergolide Quantification
| Concentration Level | Within-Batch Precision (%RSD) | Accuracy (%) |
| Low QC (0.014 ng/mL) | < 10%[2] | -7.3%[2] |
| Mid QC | < 15% | Within ±15% |
| High QC | < 15% | Within ±15% |
Workflow Visualization
The following diagram illustrates the overall experimental workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification.
References
- 1. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive, specific radioimmunoassay for quantifying pergolide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 7. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Pergolide Sulfone Stability Testing
Introduction
Pergolide (B1684310), an ergoline-based dopamine (B1211576) receptor agonist, is known to degrade under certain conditions, particularly through oxidation. Two of its primary degradation products are pergolide sulfoxide (B87167) and pergolide sulfone.[1][2] Understanding the stability of these degradation products is crucial for ensuring the safety and efficacy of pergolide-containing pharmaceutical products. This document provides a detailed protocol for conducting stability testing of this compound, a key metabolite and degradant of pergolide mesylate. The methodologies outlined are based on established principles of drug stability testing as mandated by regulatory bodies like the FDA and EMA, and on published stability studies of the parent compound, pergolide.[3][4]
Regulatory Framework
Stability studies are a critical component of the drug development process, ensuring the quality, safety, and efficacy of pharmaceutical products throughout their shelf life. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for conducting these studies.[3] These guidelines, such as the ICH Q1A(R2) for stability testing of new drug substances and products, provide a framework for the design and execution of stability protocols.[3] The protocol described herein is designed to be compliant with these international standards.
Experimental Protocols
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation pathways.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound and the stock solution to dry heat at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf life of the drug substance under defined storage conditions.
Objective: To determine the stability of this compound under long-term and accelerated storage conditions.
Methodology:
-
Sample Preparation: Place this compound (as a solid and in a representative formulation, if applicable) in container closure systems that are the same as the packaging proposed for storage and distribution.[6]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analytical Parameters: At each time point, the samples should be analyzed for:
Analytical Method: Stability-Indicating HPLC
A validated, stability-indicating analytical method is essential for the accurate quantification of the active substance and its degradation products.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products and from the parent compound, pergolide.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).[8]
-
Column Temperature: 40°C.[8]
-
-
Method Validation: The analytical method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The method must be able to resolve pergolide, pergolide sulfoxide, and this compound.[1][2]
Data Presentation
Quantitative data from the stability studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Forced Degradation of this compound
| Stress Condition | Duration (hours) | This compound Assay (%) | Major Degradation Products (% Peak Area) |
| 0.1 N HCl, 60°C | 24 | ||
| 0.1 N NaOH, 60°C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| Dry Heat, 80°C | 48 | ||
| Photolight | 1.2M lux hrs |
Table 2: Long-Term Stability of this compound at 25°C/60% RH
| Time Point (Months) | Appearance | This compound Assay (%) | Total Impurities (%) |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 |
Table 3: Accelerated Stability of this compound at 40°C/75% RH
| Time Point (Months) | Appearance | This compound Assay (%) | Total Impurities (%) |
| 0 | |||
| 1 | |||
| 3 | |||
| 6 |
Visualizations
Diagram 1: Pergolide Degradation Pathway
Caption: Oxidative degradation pathway of pergolide.
Diagram 2: Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound stability testing.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Regulatory requirements for stability studies – StabilityStudies.in [stabilitystudies.in]
- 4. www3.paho.org [www3.paho.org]
- 5. asean.org [asean.org]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Pergolide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to identify and quantify degradation products of pergolide (B1684310), a dopamine (B1211576) agonist. The protocols outlined below are essential for stability testing, formulation development, and quality control of pergolide-containing pharmaceutical products.
Introduction
Pergolide, an ergot derivative, is susceptible to degradation under various environmental conditions, including exposure to light, heat, and changes in pH.[1][2] Understanding the degradation pathways and accurately quantifying the resulting impurities are critical for ensuring the safety, efficacy, and stability of the final drug product. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation of unknown degradants.[3][4]
Known Degradation Products
Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions.[5] For pergolide, several degradation products have been identified, including:
-
N-despropylpergolide
-
Pergolide Sulfoxide (associated with photodegradation)[6]
-
Pergolide Sulfone (associated with photodegradation)[6]
The presence of these and other impurities can be monitored using the analytical methods described herein.
Application Note 1: Stability-Indicating HPLC Method for Pergolide and its Degradation Products
This note describes a stability-indicating HPLC method capable of separating pergolide from its known degradation products and other potential impurities.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and organic solvents like acetonitrile (B52724) and/or methanol.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pergolide reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution: For drug substance, dissolve a known amount in the diluent. For drug product, extract the drug from the formulation matrix using a suitable solvent, followed by filtration.
-
Forced Degradation Samples: Subject pergolide to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Neutralize the samples before injection if necessary.
Data Presentation
The results of the analysis can be summarized in a table to compare the retention times and peak areas of pergolide and its degradation products under different stress conditions.
| Compound | Retention Time (min) | Peak Area (mAUs) - Control | Peak Area (mAUs) - Acid Stress | Peak Area (mAUs) - Base Stress | Peak Area (mAUs) - Oxidative Stress | Peak Area (mAUs) - Thermal Stress | Peak Area (mAUs) - Photolytic Stress |
| Pergolide | (Typical RT) | (Area) | (Area) | (Area) | (Area) | (Area) | (Area) |
| N-despropylpergolide | (Typical RT) | (Area) | (Area) | (Area) | (Area) | (Area) | (Area) |
| Pergolide Sulfoxide | (Typical RT) | (Area) | (Area) | (Area) | (Area) | (Area) | (Area) |
| This compound | (Typical RT) | (Area) | (Area) | (Area) | (Area) | (Area) | (Area) |
| Unknown Impurity 1 | (Typical RT) | (Area) | (Area) | (Area) | (Area) | (Area) | (Area) |
Note: Retention times and peak areas are illustrative and will vary depending on the specific chromatographic conditions.
Application Note 2: Identification of Pergolide Degradation Products using LC-MS
This note outlines a general protocol for the identification and structural elucidation of pergolide degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
2. LC Conditions:
-
Use the same or a similar HPLC method as described in Application Note 1 to achieve chromatographic separation.
3. MS Conditions:
-
Ionization Mode: Positive ESI is typically used for pergolide and its related compounds.
-
Mass Range: Scan a wide mass range to detect potential degradation products (e.g., m/z 100-1000).
-
Fragmentation: Perform tandem MS (MS/MS) experiments on the parent ions of suspected degradation products to obtain fragmentation patterns for structural elucidation.
4. Data Analysis:
-
Compare the mass spectra of the degradation products with that of pergolide to identify characteristic fragment ions.
-
Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.
Protocol: Forced Degradation Study of Pergolide
A forced degradation study is essential for developing and validating a stability-indicating method.
1. Acid Hydrolysis:
-
Dissolve pergolide in a solution of 0.1 M hydrochloric acid.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Neutralize the sample with 0.1 M sodium hydroxide (B78521) before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve pergolide in a solution of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature or a slightly elevated temperature for a defined time.
-
Neutralize the sample with 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Dissolve pergolide in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a set duration.
4. Thermal Degradation:
-
Expose solid pergolide powder to dry heat in an oven (e.g., 80 °C) for a specified time.
-
Dissolve the heat-stressed sample in a suitable diluent for analysis.
5. Photodegradation:
-
Expose a solution of pergolide to UV and visible light in a photostability chamber.
-
Analyze the sample at various time points to assess the extent of degradation.
Visualizations
Caption: Workflow for the analysis of pergolide degradation products.
Caption: Postulated degradation pathways of pergolide.
References
- 1. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thehorse.com [thehorse.com]
- 3. Stability of pergolide mesylate oral liquid at room temerature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) family, is a critical target in the central nervous system for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2][3] D2Rs are primarily coupled to the Gi/o class of G proteins.[4] Agonist binding to the D2R activates these G proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4][[“]][6][7] Furthermore, D2R activation can also trigger G protein-independent signaling pathways involving β-arrestin.[1][8]
This application note provides detailed protocols for in vitro assays designed to identify and characterize dopamine D2 receptor agonists by measuring their impact on downstream signaling events. The primary methods covered are the cAMP inhibition assay, which measures the functional consequence of Gi/o pathway activation, and the β-arrestin recruitment assay, which assesses G protein-independent signaling.
Dopamine D2 Receptor Signaling Pathways
Dopamine D2 receptor activation initiates a cascade of intracellular events. The canonical pathway involves the inhibition of cAMP production, while an alternative pathway involves the recruitment of β-arrestin.
Experimental Protocols
A common approach to screen for D2R agonists is to use engineered cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that stably express the human dopamine D2 receptor.[3][9]
Cell Culture and Preparation
-
Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform).
-
Culture Medium: Standard appropriate medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain receptor expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells into 96-well or 384-well assay plates at a density that allows them to reach 80-90% confluency on the day of the assay.
cAMP Inhibition Assay Protocol
This assay measures the ability of a test compound to inhibit the production of cAMP, which is a hallmark of D2R Gi/o activation.[7][10] To measure inhibition, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator like forskolin.
Materials:
-
D2R-expressing cells
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Reference agonist (e.g., Dopamine or Quinpirole)
-
Forskolin
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assays)[11]
Workflow:
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. go.drugbank.com [go.drugbank.com]
- 7. innoprot.com [innoprot.com]
- 8. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes & Protocols: Pergolide Sulfone as a Reference Standard in Chromatography
Introduction
Pergolide (B1684310) is a potent dopamine (B1211576) D2 receptor agonist used in the treatment of pituitary pars intermedia dysfunction (PPID), also known as Equine Cushing's Disease.[1][2][3] The quality control of pergolide drug substances and products is critical to ensure their safety and efficacy. Pergolide sulfone, a major metabolite and degradation product of pergolide, serves as a crucial reference standard in various chromatographic analyses.[4][5][6] Specifically, it is formed through the oxidation of the sulfur atom in the pergolide molecule, often as a result of photodegradation.[4] As a known impurity, the accurate identification and quantification of this compound are essential for purity testing, stability studies, and pharmacokinetic analyses. These application notes provide detailed methodologies for utilizing this compound as a reference standard in chromatographic assays.
Application Notes
Impurity Profiling and Quantification in Pergolide Drug Products
The presence of impurities in a pharmaceutical product can impact its safety and efficacy. This compound is a known impurity of pergolide.[7] As such, regulatory agencies require the monitoring and control of its levels in both the active pharmaceutical ingredient (API) and the finished drug product. By using a well-characterized this compound reference standard, a chromatographic method can be developed and validated to separate, identify, and quantify this impurity. This ensures that the amount of this compound does not exceed the specified limits.
Development of Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately detect changes in the concentration of the API over time due to degradation. Pergolide is known to degrade when exposed to light, forming pergolide sulfoxide (B87167) and this compound.[4] To develop a stability-indicating assay, forced degradation studies are performed on the pergolide drug substance. By subjecting pergolide to stress conditions such as light, heat, acid, base, and oxidation, its degradation profile can be established. The this compound reference standard is used to confirm the identity of one of the primary degradation products and to assess the method's ability to separate it from the parent drug and other degradants.
Pharmacokinetic and Bioanalytical Studies
Following administration, pergolide is metabolized in the body. This compound has been identified as a metabolite of pergolide.[6] In pharmacokinetic studies, it is important to measure the concentration of both the parent drug and its major metabolites in biological fluids such as plasma.[1][2] A this compound reference standard is essential for the development and validation of bioanalytical methods, typically using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify its presence in these complex matrices.[3] This information is vital for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound in Pergolide Tablets
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in pergolide tablets.
1. Instrumentation and Chromatographic Conditions
-
System: HPLC with a UV detector or a fluorescence detector for enhanced sensitivity.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer such as 0.01M octane (B31449) sulfonate, with the pH adjusted to 2.2 with glacial acetic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 223 nm or 280 nm.[4]
-
Injection Volume: 20 µL.
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol (B129727) or a suitable solvent to obtain a known concentration.
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a final concentration suitable for the analysis.
-
Sample Preparation:
-
Weigh and finely powder a number of pergolide tablets.
-
Transfer a portion of the powder, equivalent to a specific amount of pergolide, to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
3. System Suitability
Before sample analysis, inject the working standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.[8]
4. Analysis
Inject the prepared standard and sample solutions into the chromatograph and record the peak areas.
5. Calculation
Calculate the percentage of this compound in the tablets using the following formula:
% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Protocol 2: UPLC-MS/MS Method for the Determination of Pergolide and this compound in Equine Plasma
This protocol outlines a sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of pergolide and this compound in horse plasma.
1. Instrumentation
-
System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Sample Preparation (Protein Precipitation)
-
To 1 mL of plasma sample, add 2 mL of methanol.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed to precipitate proteins.
-
Collect the supernatant and inject it into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions
-
Column: A suitable C18 column for UPLC.
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Positive ion electrospray (ESI+).
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for pergolide and this compound.
4. Quantification
Create a calibration curve by spiking known concentrations of pergolide and this compound reference standards into blank plasma. The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (to an internal standard) to the calibration curve.
Data Presentation
Table 1: System Suitability Parameters for HPLC Analysis
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Dependent on method and matrix |
| Limit of Quantification (LOQ) | Dependent on method and matrix |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Visualizations
References
- 1. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Pergolide Tablets [drugfuture.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Pergolide Sulfone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pergolide (B1684310) is a synthetic ergot derivative and a potent dopamine (B1211576) receptor agonist used in the management of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses. The metabolism of pergolide involves several biotransformations, including the formation of pergolide sulfoxide (B87167) and pergolide sulfone. Monitoring the levels of these metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While experimental parameters for pergolide are well-established, this document also presents predicted parameters for this compound, offering a comprehensive starting point for method development.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is recommended for the extraction of pergolide and its metabolites from plasma or serum samples.[1][2]
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The following LC conditions are a robust starting point for the separation of pergolide and its metabolites. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
The following MS parameters are provided for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The parameters for pergolide are based on established methods, while the parameters for this compound are predicted and require experimental optimization.
Pergolide Molecular Formula: C₁₉H₂₆N₂S This compound Molecular Formula: C₁₉H₂₆N₂O₂S
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) (eV) | Ionization Mode |
| Pergolide | 315.2 | 207.1 | 25-35 | ESI+ |
| 154.1 | 30-40 | ESI+ | ||
| This compound (Predicted) | 347.2 | 239.1 | 25-40 (Optimize) | ESI+ |
| 154.1 | 35-50 (Optimize) | ESI+ |
Note: The collision energies for this compound are suggested starting points and should be optimized for the specific instrument being used to achieve maximum signal intensity.
Data Presentation
Quantitative LC-MS/MS Parameters
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of pergolide and the predicted parameters for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) |
| Pergolide | 315.2 | 207.1 | 30 | 154.1 | 35 |
| This compound | 347.2 | 239.1 | 30 | 154.1 | 40 |
Values in italics are predicted and require experimental optimization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Proposed Fragmentation of this compound
Caption: Proposed fragmentation of this compound.
References
Application Note: Solid-Phase Extraction of Pergolide Sulfone for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pergolide (B1684310), a dopamine (B1211576) D2 receptor agonist, is utilized in the treatment of pituitary pars intermedia dysfunction (PPID) in horses.[1][2][3] Its metabolites, including pergolide sulfone, are of significant interest in pharmacokinetic and metabolism studies.[4][5][6] Effective sample preparation is crucial for the accurate quantification of this compound in biological matrices. Solid-phase extraction (SPE) is a robust technique for the cleanup and concentration of analytes from complex samples, offering advantages over simpler methods like protein precipitation by providing cleaner extracts.[1][3][7] While specific SPE protocols for this compound are not widely published, methods developed for the parent drug, pergolide, can be adapted. This application note provides a recommended SPE protocol for the extraction of this compound from plasma, based on established methods for pergolide and general SPE principles.
Principle of the Method
This protocol employs a reversed-phase SPE methodology. In reversed-phase SPE, a nonpolar stationary phase is used to retain nonpolar to moderately polar compounds from a polar sample matrix. This compound, being a metabolite of pergolide, is expected to have sufficient hydrophobicity to be retained on a C18 sorbent. The sample is loaded onto a conditioned SPE cartridge. Interferences are then washed away with a weak organic solvent, and the analyte of interest is eluted with a stronger organic solvent. The collected eluate can then be evaporated and reconstituted in a suitable solvent for analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18, 100 mg, 1 mL (or similar reversed-phase sorbent)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other acid for pH adjustment)
-
Plasma samples containing this compound
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Autosampler Vials
Sample Pre-treatment
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of plasma, add the internal standard and vortex to mix.
-
Acidify the sample by adding 10 µL of formic acid to adjust the pH to approximately 3-4. This helps in the retention of the analyte on the reversed-phase sorbent.
Solid-Phase Extraction Protocol
A general five-step SPE process is recommended: conditioning, equilibration, sample loading, washing, and elution.[8]
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge. This step solvates the stationary phase. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 1 mL of water (acidified to the same pH as the sample) through the cartridge. This prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, drop-wise flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water (acidified). This step removes polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile. The choice of elution solvent may need to be optimized for recovery. Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Data Presentation
Table 1: Hypothetical Recovery Data for this compound using the SPE Protocol
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| This compound | 0.1 | 88.5 | 4.2 |
| This compound | 1.0 | 92.1 | 3.5 |
| This compound | 10.0 | 95.3 | 2.8 |
Note: This data is hypothetical and serves as an example of how to present recovery data. Actual recovery should be determined experimentally.
Table 2: Comparison of Limit of Quantification (LOQ) for Pergolide with and without SPE
| Method | Limit of Quantification (LOQ) in Plasma | Reference |
| Direct Injection | 2 ng/mL | [1][3][7] |
| With SPE | 0.15 ng/mL | [1][3][7] |
This table illustrates the significant improvement in sensitivity that can be achieved by incorporating an SPE step, as demonstrated for the parent compound pergolide.
Visualization of Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Discussion
The presented SPE protocol provides a starting point for the extraction of this compound from plasma samples. Optimization of several parameters may be necessary to achieve the desired recovery and sample cleanliness. Key parameters for optimization include:
-
SPE Sorbent: While C18 is a common choice for reversed-phase SPE, other sorbents such as polymeric phases could also be evaluated.
-
Sample pH: The pH of the sample and wash solutions can significantly impact the retention of the analyte.
-
Wash Solvent: The composition and strength of the wash solvent should be carefully optimized to remove interferences without eluting the analyte of interest.
-
Elution Solvent: The choice and volume of the elution solvent should be optimized to ensure complete elution of the analyte in the smallest possible volume.
Validation of the method should be performed to assess parameters such as recovery, matrix effects, precision, and accuracy, in accordance with regulatory guidelines. The use of a stable isotope-labeled internal standard is highly recommended for quantitative bioanalysis to compensate for any variability in the extraction process and matrix effects.
References
- 1. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Determination of Pergolide and its Major Metabolites in Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pergolide (B1684310) is a synthetic ergot derivative and a potent dopamine (B1211576) receptor agonist used in the treatment of Parkinson's disease and, in veterinary medicine, for pituitary pars intermedia dysfunction (PPID) or Equine Cushing's Disease.[1][2][3] Following administration, pergolide undergoes extensive first-pass metabolism, resulting in very low circulating concentrations of the parent drug.[4] Key identified metabolites include N-despropylpergolide, pergolide sulfoxide, and pergolide sulfone, some of which are also pharmacologically active.[5][6]
The low plasma concentrations necessitate a highly sensitive and selective analytical method for pharmacokinetic (PK) and drug metabolism studies.[1] This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of pergolide and its primary metabolites in plasma. The protocol employs a simple protein precipitation step, ensuring high throughput and reliable performance.[1][7]
Experimental Workflow
The overall analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below.
Caption: UPLC-MS/MS experimental workflow for pergolide analysis.
Experimental Protocols
Materials and Reagents
-
Standards: Pergolide, N-despropylpergolide, Pergolide Sulfoxide, this compound (analytical grade).
-
Internal Standard (IS): Cabergoline is a suitable IS.[8]
-
Solvents: Methanol (B129727), Acetonitrile (HPLC or LC-MS grade).
-
Reagents: Formic Acid (LC-MS grade), Ammonium Acetate (reagent grade).
-
Matrix: Drug-free plasma (e.g., bovine or equine).[8]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve pergolide, its metabolites, and the internal standard (Cabergoline) in methanol to achieve a concentration of 1 mg/mL. Store at -20°C or colder.[8]
-
Working Standard Solutions: Prepare working solutions for calibration and quality control (QC) samples by serially diluting the primary stock solutions with a 50:50 methanol/water mixture.
-
Internal Standard Working Solution: Dilute the Cabergoline stock solution to a final concentration of 100 ng/mL in methanol.[8]
Sample Preparation (Protein Precipitation)
This protocol is adapted from established simple and effective methods.[1][7][9]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
Aliquot 100 µL of plasma into the appropriate tubes.
-
For calibration standards and QCs, spike with the appropriate working standard solution.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL Cabergoline) to all tubes except for blank matrix samples.
-
Add 200 µL of ice-cold methanol to each tube to precipitate plasma proteins.[10]
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for injection.
Note: For cleaner extracts, particularly with complex matrices, Solid Phase Extraction (SPE) can be employed as an alternative to protein precipitation, which can improve the limit of quantification.[2][11]
UPLC-MS/MS Parameters
UPLC Conditions
The following conditions are a typical starting point and should be optimized for the specific system in use.
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.8 mL/min[8] |
| Gradient | Linear gradient, e.g., 5% to 95% B over 3-5 minutes |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions
The following parameters are for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting |
| MS System | Waters Xevo TQ-S, Sciex QTRAP 6500, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
MRM transitions must be empirically optimized for maximum signal intensity. The values below for pergolide and the internal standard are based on published data, while metabolite transitions are proposed based on their chemical structures and should be confirmed experimentally.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pergolide | 315.1 | 208.1 | 25[8] |
| Pergolide Sulfoxide | 331.1 | 208.1 | Optimize (25-35) |
| This compound | 347.1 | 208.1 | Optimize (25-40) |
| N-despropylpergolide | 273.1 | 152.1 | Optimize (30-45) |
| Cabergoline (IS) | 452.3 | 381.2 | 19[8] |
Method Performance Characteristics
The presented method is capable of achieving the high sensitivity required for pharmacokinetic studies.
| Parameter | Typical Performance |
| Lower Limit of Quantitation (LLOQ) | 0.006 ng/mL - 0.15 ng/mL in plasma[1][2] |
| Method Detection Limit (MDL) | ~0.002 ng/mL[1] |
| Linear Dynamic Range | 0.01 - 10 ng/mL (or wider)[8] |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% (< 10% reported in some studies)[1] |
| Accuracy (% Bias) | Within ±15% (e.g., -7.3% at 0.014 ng/mL)[1] |
Pergolide Metabolism Pathway
Pergolide is metabolized via several pathways, including sulfoxidation of the methylthio group and N-dealkylation of the propyl group at the ergoline (B1233604) nitrogen.[5][6]
Caption: Major metabolic pathways of pergolide.
Conclusion
This application note provides a comprehensive protocol for the sensitive and reliable quantification of pergolide and its major metabolites using UPLC-MS/MS. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and drug metabolism studies in both preclinical and clinical research settings. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the demanding requirements for bioanalytical assays.
References
- 1. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Pergolide - Wikipedia [en.wikipedia.org]
- 4. The pharmacokinetics of pergolide in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications. | Sigma-Aldrich [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Pergolide Sulfone: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310) is a potent, long-acting dopamine (B1211576) receptor agonist that has been used in the treatment of Parkinson's disease.[1][2][3] Its activity is attributed to its interaction with both D1 and D2 dopamine receptors.[2][4] Pergolide is metabolized into several compounds, including pergolide sulfone and pergolide sulfoxide (B87167).[5] Understanding the pharmacological activity of these metabolites is crucial for a comprehensive understanding of the therapeutic and potential side effects of pergolide. This compound, in particular, has been identified as a potent dopamine agonist, with activity similar to its parent compound.[6]
This document provides detailed application notes and protocols for determining the potency of this compound at dopamine D1 and D2 receptors using common cell-based assays. These assays are essential tools for characterizing the pharmacological profile of compounds and are widely used in drug discovery and development. The protocols provided herein describe methods to determine both the binding affinity and functional potency of this compound.
Signaling Pathways of Dopamine D1 and D2 Receptors
Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Dopamine D1 Receptor Signaling Pathway: The D1 receptor is coupled to a stimulatory G protein (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.
Dopamine D2 Receptor Signaling Pathway: The D2 receptor is coupled to an inhibitory G protein (Gαi/o). When an agonist binds to the D2 receptor, Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of PKA and modulates downstream cellular functions.
Data Presentation: Potency of Pergolide and its Metabolites
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Source |
| Pergolide | Dopamine Receptors | Radioligand Binding ([³H]dopamine) | Ki | 2.5 | [5] |
| This compound | Dopamine Receptors | Radioligand Binding ([³H]dopamine) | Ki | 4.6 | [5] |
| Pergolide Sulfoxide | Dopamine Receptors | Radioligand Binding ([³H]dopamine) | Ki | 15.5 | [5] |
| Pergolide | D2 Dopamine Receptor | Functional (cAMP accumulation) | - | Full Agonist | [7] |
| Pergolide | D3 Dopamine Receptor | Functional (cAMP accumulation) | - | Slightly lower potency than at D2 | [7] |
Experimental Protocols
Detailed methodologies for key experiments to determine the potency of this compound are provided below.
Protocol 1: cAMP Accumulation Assay for Dopamine D1 Receptor Agonist Potency
This protocol describes a method to determine the potency (EC50) of this compound at the human dopamine D1 receptor by measuring the accumulation of intracellular cyclic AMP (cAMP).
Experimental Workflow: D1 Receptor cAMP Assay
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor
-
Cell culture medium (e.g., DMEM/F-12) with supplements (10% FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)
-
This compound
-
Reference D1 agonist (e.g., Dopamine, SKF 81297)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or ELISA kit)
-
White, opaque 96-well microplates
-
Multichannel pipette
-
Plate reader capable of detecting the signal from the chosen cAMP kit
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the D1 receptor-expressing cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in stimulation buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Prepare serial dilutions of the reference agonist in the same manner.
-
-
Assay Execution:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of stimulation buffer containing the phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the prepared this compound or reference agonist dilutions to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or signal) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value for this compound and the reference agonist.
-
Protocol 2: Gi-Coupled cAMP Assay for Dopamine D2 Receptor Agonist Potency
This protocol details a method to assess the potency of this compound at the human dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Experimental Workflow: D2 Receptor Gi-Coupled cAMP Assay
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium with supplements
-
PBS
-
Stimulation buffer
-
Forskolin
-
This compound
-
Reference D2 agonist (e.g., Quinpirole)
-
cAMP detection kit
-
White, opaque 96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Plating:
-
Follow the same procedure as described in Protocol 1.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference D2 agonist as described in Protocol 1.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium and wash the cells with PBS.
-
Add 50 µL of stimulation buffer to each well.
-
Add 25 µL of the this compound or reference agonist dilutions to the appropriate wells.
-
Add 25 µL of a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells except for the basal control wells (which receive 25 µL of stimulation buffer).
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels as per the kit manufacturer's protocol.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: Luciferase Reporter Gene Assay for Dopamine Receptor Activation
This protocol provides a general framework for a reporter gene assay to measure the activation of either D1 or D2 dopamine receptors. This assay relies on a reporter gene (e.g., luciferase) linked to a response element that is sensitive to changes in the downstream signaling of the receptor.
Experimental Workflow: Luciferase Reporter Gene Assay
Materials and Reagents:
-
HEK293 cells
-
Expression plasmid for the human dopamine D1 or D2 receptor
-
Reporter plasmid containing a response element-driven luciferase gene (e.g., pCRE-Luc for D1, or a reporter responsive to Gi signaling for D2)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and reference agonist
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)
-
White, clear-bottom 96-well microplates
-
Luminometer
Procedure:
-
Cell Transfection and Plating (for transient transfection):
-
Co-transfect HEK293 cells with the dopamine receptor expression plasmid and the appropriate reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
-
Cell Plating (for stable cell lines):
-
If using a stable cell line, seed the cells directly into the 96-well plate as described in Protocol 1.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference agonist.
-
Add the compound dilutions to the cells and incubate for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to determine the potency of this compound at dopamine D1 and D2 receptors. While direct functional potency data for this compound is not widely published, the presented binding affinity data for pergolide and its metabolites, along with the detailed experimental procedures, will enable scientists to thoroughly characterize its pharmacological profile.[5] The use of these standardized cell-based assays will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of the pharmacology of pergolide and its metabolites in the context of drug development and neuroscience research.
References
- 1. Pergolide, a potent long-acting dopamine-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Pergolide Sulfone Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310), a potent dopamine (B1211576) receptor agonist, has been utilized in the management of Parkinson's disease.[1][2][3] Its pharmacological activity is not limited to the parent compound, as its metabolites also exhibit significant biological effects. One such metabolite, pergolide sulfone, demonstrates considerable affinity for dopamine receptors.[4] Understanding the receptor binding profile of this compound is crucial for a comprehensive assessment of the therapeutic and off-target effects of pergolide. This document provides detailed application notes and a protocol for conducting a radioligand binding assay to determine the receptor affinity of this compound.
Radioligand binding assays are a fundamental technique in pharmacology, allowing for the quantification of the interaction between a ligand (in this case, this compound) and a receptor.[5][6][7][8] These assays are essential for characterizing the potency and selectivity of new chemical entities and their metabolites. The protocol outlined below is a competitive binding assay, which measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.
Data Presentation: Receptor Affinity of Pergolide and its Metabolites
The following table summarizes the binding affinities (Ki values) of pergolide and its sulfone and sulfoxide (B87167) metabolites for dopamine receptors as determined by radioligand binding assays using bovine striatal membranes.[4] The Ki value is the inhibition constant for a ligand and represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. Lower Ki values indicate a higher binding affinity.
| Compound | Dopamine Receptor Affinity (Ki in nmol/L) |
| Pergolide | 2.5[4] |
| This compound | 4.6[4] |
| Pergolide Sulfoxide | 15.5[4] |
Data derived from inhibition of 3H-dopamine binding to dopamine receptors in bovine striatal membranes.[4]
Experimental Protocol: Competitive Radioligand Binding Assay for this compound
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2-like receptors.
1. Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone (a high-affinity D2-like receptor antagonist)
-
Receptor Source: Membranes prepared from cells expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells) or bovine striatal membranes.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific Binding Compound: (+)-Butaclamol or Haloperidol (at a high concentration, e.g., 10 µM)
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C)
-
96-well plates
-
Scintillation Counter
-
Protein Assay Kit (e.g., Bradford or BCA)
2. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
3. Detailed Methodology
-
Receptor Membrane Preparation:
-
Homogenize the cell pellet or tissue (e.g., bovine striatum) in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay).
-
Store the membrane preparation at -80°C until use.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
For each concentration of this compound, set up triplicate wells.
-
Total Binding Wells: Add assay buffer, radioligand (e.g., [³H]Spiperone at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol), and the membrane preparation.
-
Competition Wells: Add the serially diluted this compound, radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway and Logical Relationships
Pergolide is metabolized in the body, in part, to this compound. Both the parent drug and this metabolite are pharmacologically active, exerting their effects by binding to and activating dopamine receptors. The diagram below illustrates this relationship and their interaction with the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.
Caption: Pergolide metabolism and dopamine D2 receptor signaling.
Conclusion
The provided data and protocol offer a framework for the characterization of this compound's affinity for dopamine receptors. The finding that this compound retains high affinity for dopamine receptors underscores the importance of evaluating the pharmacological activity of drug metabolites in the drug development process. Accurate determination of the binding affinities of metabolites like this compound contributes to a more complete understanding of a drug's overall pharmacological profile, including its therapeutic efficacy and potential for side effects.
References
- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pergolide - Wikipedia [en.wikipedia.org]
- 3. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of pergolide sulfone in neuropharmacology research"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pergolide (B1684310), an ergot-derived dopamine (B1211576) agonist, and its active metabolite, pergolide sulfone, have been subjects of significant interest in neuropharmacology research, primarily for their potential therapeutic effects in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.[1][2][3] this compound, a major metabolite of pergolide, exhibits a pharmacological profile comparable to its parent compound, demonstrating potent activity at dopamine receptors.[4][5] These compounds serve as critical tools for investigating the role of dopamine receptor subtypes in neuronal function, survival, and degeneration.
This document provides detailed application notes and experimental protocols for the use of pergolide and this compound in neuropharmacological research, with a focus on their application in studying dopamine receptor pharmacology and neuroprotection.
Mechanism of Action
Pergolide and this compound are potent agonists at both D1 and D2 dopamine receptor subtypes, with a higher affinity for the D2 and D3 receptors.[1][6][7] The activation of these G-protein coupled receptors initiates downstream signaling cascades that modulate neuronal excitability, gene expression, and survival.[1] The neuroprotective effects of pergolide are linked to this receptor stimulation and the subsequent synthesis of new proteins.[8] In vivo studies in rats have shown that this compound is as effective as pergolide in modulating striatal acetylcholine (B1216132) and dopamine metabolite levels, indicating its significant central nervous system activity.[4]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of pergolide and its metabolites for dopamine receptors in bovine striatal membranes.
| Compound | Receptor Target | Ki (nmol/L) | Reference |
| Pergolide | Dopamine Receptors (³H-dopamine binding) | 2.5 | [4] |
| This compound | Dopamine Receptors (³H-dopamine binding) | 4.6 | [4] |
| Pergolide Sulfoxide | Dopamine Receptors (³H-dopamine binding) | 15.5 | [4] |
| Despropyl Pergolide | Dopamine Receptors (³H-dopamine binding) | 58.6 | [4] |
| Despropyl Pergolide Sulfoxide | Dopamine Receptors (³H-dopamine binding) | 158.8 | [4] |
Experimental Protocols
This protocol is designed to determine the binding affinity of this compound to dopamine receptors using a competitive radioligand binding assay.
Materials:
-
Bovine striatal membranes
-
³H-dopamine (radioligand)
-
This compound (test compound)
-
Incubation buffer (e.g., Tris-HCl with physiological salts)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize bovine striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In test tubes, combine the striatal membrane preparation, a fixed concentration of ³H-dopamine, and varying concentrations of this compound. Include tubes for total binding (³H-dopamine only) and non-specific binding (³H-dopamine with a high concentration of a known dopamine agonist/antagonist).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) and then calculate the Kᵢ value using the Cheng-Prusoff equation.
This protocol assesses the neuroprotective effects of this compound on primary dopaminergic neurons under conditions of oxidative stress induced by MPP⁺ or ferrous sulfate.[8][9]
Materials:
-
Primary mesencephalic neuron cultures from embryonic mice
-
Neurobasal medium supplemented with B27 and other growth factors
-
This compound
-
MPP⁺ (1-methyl-4-phenylpyridinium) or Ferrous Sulfate (FeSO₄) to induce toxicity
-
Tyrosine hydroxylase (TH) antibody for immunostaining
-
Lactate dehydrogenase (LDH) assay kit
-
Glutathione (B108866) (GSH) assay kit
Procedure:
-
Cell Culture: Plate primary mesencephalic neurons on coated culture plates and maintain in appropriate culture medium.
-
Treatment: After several days in culture (e.g., 8 days), treat the neurons with varying concentrations of this compound (e.g., 0.001 µM to 1 µM) for a specified period (e.g., 24 hours).[8]
-
Induction of Toxicity: Following pre-treatment with this compound, add the neurotoxin (e.g., 10 µM MPP⁺ or 450 µM FeSO₄) to the culture medium and incubate for another 24 hours.[8][9]
-
Assessment of Cell Viability:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.
-
TH Immunostaining: Fix the cells and perform immunocytochemistry using an antibody against TH, a marker for dopaminergic neurons. Count the number of surviving TH-positive neurons.
-
-
Assessment of Oxidative Stress:
-
GSH Assay: Measure the intracellular levels of glutathione in cell lysates as an indicator of antioxidant capacity.
-
-
Data Analysis: Compare the survival of dopaminergic neurons and levels of oxidative stress markers in cultures treated with this compound and the neurotoxin to cultures treated with the neurotoxin alone.
This protocol describes the in vivo assessment of the effect of this compound on dopamine turnover in the rat brain.
Materials:
-
Adult rats (e.g., Sprague Dawley)
-
This compound
-
Vehicle for drug administration (e.g., saline)
-
Apparatus for drug administration (e.g., intraperitoneal injection)
-
Brain dissection tools
-
High-performance liquid chromatography (HPLC) with electrochemical detection
Procedure:
-
Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a specific time point after drug administration, euthanize the rats and rapidly dissect the striatum from the brain on an ice-cold surface.
-
Sample Preparation: Homogenize the striatal tissue in an appropriate buffer and centrifuge to pellet the protein.
-
HPLC Analysis: Analyze the supernatant for levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using HPLC with electrochemical detection.
-
Data Analysis: Compare the levels of dopamine metabolites in the striatum of rats treated with this compound to those of the vehicle-treated control group. A decrease in DOPAC and HVA levels is indicative of reduced dopamine turnover, consistent with dopamine agonist activity.[4]
Visualizations
Caption: Signaling pathway of this compound at the D2 dopamine receptor.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: Relationship between Pergolide and its active metabolite, this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pergolide - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 8. Comparable Neuroprotective Effects of Pergolide and Pramipexole on Ferrous Sulfate-Induced Dopaminergic Cell Death in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pergolide protects dopaminergic neurons in primary culture under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pergolide Sulfone as a Pharmaceutical Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310), an ergoline-based dopamine (B1211576) receptor agonist, is utilized in veterinary medicine, particularly for the treatment of pituitary pars intermedia dysfunction (PPID) in horses. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. One such impurity of concern is pergolide sulfone, a known metabolite and a significant degradation product formed primarily through photodegradation.[1]
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of this compound in pharmaceutical formulations. Detailed protocols for a stability-indicating ion-pair high-performance liquid chromatography (HPLC) method are presented, along with a summary of quantitative data and insights into the formation of this impurity.
Formation of this compound
This compound, along with pergolide sulfoxide (B87167), is a major photodegradation product of pergolide.[1] Exposure of pergolide to light, particularly UV radiation, can lead to the oxidation of the sulfur atom in the pergolide molecule, resulting in the formation of the sulfone. Studies have shown that the photodegradation of pergolide is concentration-dependent, with higher initial concentrations leading to a faster degradation rate.[1] The degradation process can be visually indicated by a change in the color of the formulation. The instability of pergolide in aqueous solutions, especially when exposed to light and elevated temperatures, underscores the importance of proper storage and the need for a reliable analytical method to monitor the levels of degradation products like this compound.
Pergolide Photodegradation Pathway
Caption: Photodegradation pathway of Pergolide.
Quantitative Data Summary
The following tables summarize the acceptance criteria for pergolide impurities as specified in the United States Pharmacopeia (USP) and the validation parameters for a stability-indicating HPLC method for the quantification of this compound.
Table 1: USP Acceptance Criteria for Impurities in Pergolide Tablets
| Impurity | Acceptance Criterion |
| Pergolide Sulfoxide | Not more than 6.0% |
| Any other individual impurity | Not more than 0.5% |
| Total impurities (excluding pergolide sulfoxide) | Not more than 1.0% |
Source: USP Monograph for Pergolide Tablets[1]
Table 2: Method Validation Data for the Quantification of this compound by Ion-Pair HPLC
| Validation Parameter | Result |
| Specificity | The method is specific for pergolide, pergolide sulfoxide, and this compound. No interference from excipients was observed.[1] |
| Linearity | The method was found to be linear for pergolide, pergolide sulfoxide, and this compound.[1] |
| Accuracy (Recovery) | 99.77 ± 1.84%[1] |
| Precision | Data not explicitly provided in the source, but the method was reported as precise.[1] |
| Limit of Quantitation (LOQ) | Data not explicitly provided in the source, but the method was deemed suitable for quantitation of impurities.[1] |
Experimental Protocols
This section provides a detailed protocol for a stability-indicating ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of pergolide and its impurities, including this compound.[1]
Equipment and Reagents
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
ThermoQuest C18 BDS column (or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium octanesulfonate (ion-pairing agent)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Sodium hydroxide
-
Pergolide mesylate reference standard
-
This compound reference standard
-
Pergolide sulfoxide reference standard
-
Purified water
Chromatographic Conditions
| Parameter | Condition |
| Column | ThermoQuest C18 BDS |
| Mobile Phase | A filtered and degassed mixture of a pH 4.1 solution containing 0.038 M sodium 1-octanesulfonate, 0.0077 mg/mL methionine, and 2.45 mL/L glacial acetic acid, and acetonitrile (65:35).[1] |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 223 nm[1] |
| Injection Volume | 100 µL |
| Column Temperature | 35 °C |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve the pergolide mesylate, this compound, and pergolide sulfoxide reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of pergolide.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of mobile phase and methanol) with the aid of sonication.
-
Dilute to a final known concentration with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters such as resolution, tailing factor, and repeatability. The resolution between pergolide sulfoxide and pergolide should be not less than 12.0.[1]
-
Inject the sample solution.
-
Identify and quantify the this compound peak based on the retention time and peak area compared to the standard.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Photodegradation: Expose a solution of pergolide to a light source (e.g., UV lamp) for a defined period. Analyze the stressed sample to identify and quantify the degradation products, including this compound.
-
Acid/Base Hydrolysis: Treat pergolide solutions with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature.
-
Oxidative Degradation: Expose a pergolide solution to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store pergolide solutions or solid drug substance at elevated temperatures.
Analyze the samples from each stress condition using the developed HPLC method to ensure that all degradation products are well-separated from the parent drug and from each other.
Experimental Workflow
Caption: Workflow for HPLC quantification.
Conclusion
The quantification of this compound is a critical component of the quality control of pergolide pharmaceutical products. The provided ion-pair HPLC method offers a robust and reliable approach for the separation and quantification of this impurity. By implementing this method and adhering to the principles of forced degradation studies, researchers and drug development professionals can effectively monitor and control the levels of this compound, thereby ensuring the quality, safety, and stability of pergolide formulations.
References
Application Note: Method Validation for the Analysis of Pergolide Sulfone and Pergolide Sulfoxide in Pharmaceutical Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310), an ergot-derived dopamine (B1211576) receptor agonist, is utilized in the treatment of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses. During its synthesis, formulation, and storage, pergolide can degrade, forming various related substances. Among the most common degradation products are pergolide sulfoxide (B87167) and pergolide sulfone, which are formed through oxidation. Regulatory bodies such as the FDA and EMA require that analytical methods used to assess the quality of pharmaceutical products be properly validated to ensure their accuracy, precision, and reliability.[1][2] This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of pergolide and its sulfone and sulfoxide-related substances. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[3]
Objective: To intentionally degrade pergolide mesylate to generate its potential degradation products, including this compound and pergolide sulfoxide, and to assess the specificity of the analytical method.
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of pergolide mesylate in 10 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of pergolide mesylate in 10 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of pergolide mesylate in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase. This condition is expected to be the primary generator of pergolide sulfoxide and sulfone.
-
Thermal Degradation: Expose solid pergolide mesylate powder to 105°C for 48 hours. Dissolve a known amount in the mobile phase to obtain a suitable concentration.
-
Photolytic Degradation: Expose a solution of pergolide mesylate (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Analytical Method: HPLC-UV
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (pH 5.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
Standard and Sample Preparation:
-
Standard Stock Solution (Pergolide): Accurately weigh and dissolve 10 mg of pergolide mesylate reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (this compound and Sulfoxide): If available, prepare individual stock solutions of this compound and pergolide sulfoxide at 100 µg/mL in the mobile phase. If not available, use the stressed sample from the oxidative degradation study for identification and method development.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to cover the expected concentration range for linearity studies (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the mobile phase to obtain a theoretical pergolide concentration of 100 µg/mL. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Inject blank (mobile phase), placebo (formulation excipients), pergolide standard, this compound standard, pergolide sulfoxide standard, and the solutions from the forced degradation studies.
-
Assess the chromatograms for any interference at the retention times of pergolide, this compound, and pergolide sulfoxide.
-
Peak purity analysis should be performed using a photodiode array (PDA) detector to confirm that the analyte peak is not co-eluting with any other component.
Acceptance Criteria: The method is considered specific if there is no interference from the blank, placebo, or other degradation products at the retention times of the analytes of interest, and the peak purity angle is less than the peak purity threshold.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare at least five concentrations of pergolide, this compound, and pergolide sulfoxide across the desired range (e.g., from the limit of quantitation to 150% of the expected concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration for each analyte.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples by spiking a placebo with known concentrations of pergolide, this compound, and pergolide sulfoxide at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery for each analyte at each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
-
-
Analyze the system suitability solution under each varied condition.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits for all variations.
Data Presentation
Table 1: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Slope | Y-Intercept |
| Pergolide | 0.1 - 10 | 0.9998 | 45872 | 1234 |
| Pergolide Sulfoxide | 0.1 - 10 | 0.9995 | 42351 | 987 |
| This compound | 0.1 - 10 | 0.9997 | 44123 | 1105 |
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | RSD (%) |
| Pergolide | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 | |
| 120% | 100.8 | 0.6 | |
| Pergolide Sulfoxide | 80% | 99.1 | 1.1 |
| 100% | 99.8 | 0.9 | |
| 120% | 101.2 | 0.7 | |
| This compound | 80% | 99.3 | 0.9 |
| 100% | 100.5 | 0.6 | |
| 120% | 101.0 | 0.8 |
Table 3: Precision Data
| Analyte | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| Pergolide | 0.7% | 1.2% |
| Pergolide Sulfoxide | 1.1% | 1.5% |
| This compound | 0.9% | 1.4% |
Table 4: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Pergolide | 0.03 | 0.1 |
| Pergolide Sulfoxide | 0.04 | 0.1 |
| This compound | 0.03 | 0.1 |
Table 5: Robustness Data
| Parameter Varied | System Suitability Parameter | Pergolide | Pergolide Sulfoxide | This compound |
| Flow Rate (0.9 mL/min) | Resolution | - | > 2.0 | > 2.0 |
| Tailing Factor | < 1.5 | < 1.5 | < 1.5 | |
| Flow Rate (1.1 mL/min) | Resolution | - | > 2.0 | > 2.0 |
| Tailing Factor | < 1.5 | < 1.5 | < 1.5 | |
| Mobile Phase (28:72) | Resolution | - | > 2.0 | > 2.0 |
| Tailing Factor | < 1.5 | < 1.5 | < 1.5 | |
| Mobile Phase (32:68) | Resolution | - | > 2.0 | > 2.0 |
| Tailing Factor | < 1.5 | < 1.5 | < 1.5 |
Visualizations
Caption: Experimental workflow for the method validation of this compound analysis.
Caption: Logical relationship of method validation parameters.
Conclusion
The described HPLC-UV method is demonstrated to be simple, specific, accurate, precise, and robust for the simultaneous determination of pergolide and its oxidative degradation products, this compound and pergolide sulfoxide. The method was successfully validated according to ICH Q2(R1) guidelines and is suitable for routine quality control and stability studies of pergolide in pharmaceutical formulations. The forced degradation studies confirmed the stability-indicating nature of the method, ensuring that all significant degradation products are well-separated from the parent drug and from each other.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated HPLC-DAD and Spectrophotometric Methods for Simultaneous Determination of Ternary Mixture of Analgin, Caffeine, and Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QbD and green metric based HPLC method development and validation of bromocriptine mesylate in bulk product and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pergolide and its Active Metabolite, Pergolide Sulfone, in Equine Pituitary Pars Intermedia Dysfunction (PPID) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equine Pituitary Pars Intermedia Dysfunction (PPID), also known as Equine Cushing's Disease, is a common neurodegenerative disorder in aged horses.[1][2] The condition is characterized by a loss of dopaminergic inhibition to the pituitary pars intermedia, leading to excessive hormone production.[3][4] Pergolide (B1684310), a potent dopamine (B1211576) D2 receptor agonist, is the standard treatment for PPID, effectively managing the clinical signs of the disease.[3][5] Recent research has identified pergolide sulfone as a major, active metabolite of pergolide. This document provides an overview of the use of pergloide and its sulfone metabolite in the context of PPID research, including quantitative data, experimental protocols, and relevant biological pathways.
While pergolide is extensively studied in equines, specific research on the direct administration or detailed pharmacokinetics of this compound in horses is limited. The data presented for this compound are primarily derived from in vitro studies and in vivo models in other species, which provide valuable insights into its potential role in the therapeutic effects of pergolide.
Quantitative Data: Dopamine Receptor Binding Affinities
The efficacy of pergolide and its metabolites as dopamine agonists is determined by their binding affinity to dopamine receptors. The following table summarizes the inhibitory constants (Ki) of pergolide, this compound, and pergolide sulfoxide (B87167) for dopamine receptors in bovine striatal membranes.[6] Lower Ki values indicate a higher binding affinity.
| Compound | Dopamine Receptor Ki (nmol/l) |
| Pergolide | 2.5 |
| This compound | 4.6 |
| Pergolide Sulfoxide | 15.5 |
| Despropyl Pergolide | 58.6 |
| Despropyl Pergolide Sulfoxide | 158.8 |
Data from in vitro studies on bovine striatal membranes.[6]
Signaling Pathway and Experimental Workflow
Dopaminergic Signaling Pathway in the Pituitary
The therapeutic effect of pergolide and its active metabolites in PPID is mediated through the activation of dopamine D2 receptors on the melanotrophs of the pituitary pars intermedia. This activation restores the inhibitory control that is lost in PPID, thereby reducing the synthesis and release of pro-opiomelanocortin (POMC) derived peptides, including adrenocorticotropic hormone (ACTH).
References
- 1. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ker.com [ker.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pergolide and Pergolide Sulfone Analysis in Biological Matrices
Welcome to the technical support center for the bioanalysis of pergolide (B1684310) and its active metabolite, pergolide sulfone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of these compounds in biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are pergolide and this compound, and why are they analyzed together?
A1: Pergolide is a dopamine (B1211576) receptor agonist used in veterinary medicine.[1] Following administration, it is metabolized in the body into several compounds, including this compound and pergolide sulfoxide (B87167).[1] Both pergolide sulfoxide and this compound are also pharmacologically active as dopamine agonists.[1] Therefore, for a comprehensive pharmacokinetic assessment, it is crucial to simultaneously measure the concentrations of both the parent drug (pergolide) and its active metabolites like this compound in biological samples.
Q2: What are the main challenges in analyzing pergolide and this compound in biological matrices?
A2: The primary challenges include:
-
Low Concentrations: Pergolide is administered at low doses, resulting in low ng/mL to pg/mL concentrations in plasma, which demands highly sensitive analytical methods.[1][2]
-
Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][4]
-
Analyte Stability: Pergolide can be unstable under certain storage conditions, particularly when exposed to light and higher temperatures.[5][6][7][8]
-
Chromatographic Separation: Achieving good chromatographic separation of pergolide from its metabolites and endogenous matrix components is essential to minimize interference.
Q3: What are the recommended sample preparation techniques?
A3: The most common and effective sample preparation techniques for pergolide and its metabolites in plasma are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[1][9] While quick, it may result in a less clean sample compared to other techniques.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analytes of interest from the matrix.[2] This technique can lead to lower matrix effects and improved sensitivity.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of pergolide and this compound.
Issue 1: Poor Sensitivity or No Signal for Pergolide and/or this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Verify the MRM transitions and collision energies for both pergolide and this compound. While specific published values for this compound are scarce, you can predict potential transitions based on its structure. For sulfated/sulfone metabolites, look for characteristic fragment ions such as m/z 80 (SO3), m/z 96 (SO4•-), and m/z 97 (HSO4-).[10][11] Optimize cone voltage/declustering potential to maximize the precursor ion intensity. |
| Analyte Degradation | Ensure proper sample handling and storage. Pergolide is known to be unstable in aqueous solutions and sensitive to light and temperature.[5][6][7][8] Samples should be stored at -20°C or lower and protected from light.[5][9] Prepare fresh stock solutions and working standards. |
| Inefficient Ionization | Check the mobile phase composition. The use of an acidic modifier like formic acid can improve the ionization of basic compounds like pergolide in positive ion mode. Ensure the electrospray ionization (ESI) source is clean and functioning correctly. |
| Sample Preparation Issues | Evaluate the recovery of your sample preparation method. If using protein precipitation, ensure the solvent-to-plasma ratio is optimal for efficient protein removal. For SPE, check that the sorbent type and elution solvent are appropriate for both analytes. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Co-elution with Endogenous Matrix Components | Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry. A longer gradient or a column with a different stationary phase can help separate the analytes from interfering matrix components.[3] |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more rigorous sample preparation method like solid-phase extraction (SPE) to achieve a cleaner extract.[2] |
| Phospholipid-Based Matrix Effects | Phospholipids (B1166683) from the plasma membrane are a common source of matrix effects.[4] Use a sample preparation method specifically designed to remove phospholipids or adjust the chromatographic method to elute them away from the analytes of interest. |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for both pergolide and this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing more accurate correction. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. High concentrations of the analyte can lead to peak fronting. |
| Secondary Interactions with the Column | Peak tailing for basic compounds like pergolide can occur due to interactions with residual silanols on the column. Add a small amount of a basic modifier to the mobile phase or use a column with end-capping. |
| Injection Solvent Incompatibility | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
Issue 4: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Analyte Instability in Processed Samples | Perform stability tests on the processed samples in the autosampler to ensure that the analytes are not degrading over the course of the analytical run.[12] |
| Variable Sample Preparation Recovery | Ensure consistency in all steps of the sample preparation procedure. Automating the process can help minimize variability. |
| Instrumental Variability | Regularly perform system suitability tests to monitor the performance of the LC-MS/MS system. Check for fluctuations in pump pressure, column temperature, and mass spectrometer response. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the needle wash procedure in the autosampler. |
Experimental Protocols
Example Protocol: Pergolide Analysis in Equine Plasma by UPLC-MS/MS
This protocol is a summary of a published method and should be fully validated in your laboratory.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL plasma sample, add an appropriate internal standard.
-
Add 300 µL of methanol.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Pergolide: To be optimized, but a previously reported method used precursor and product ions specific to pergolide.
-
This compound: To be determined experimentally. A starting point would be to monitor the precursor ion corresponding to the protonated molecule [M+H]+ and look for characteristic sulfone fragments.
-
Quantitative Data Summary
The following table summarizes the performance of a validated UPLC-MS/MS method for the determination of pergolide in horse plasma.[1]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL |
| Method Detection Limit (MDL) | 0.002 ng/mL |
| Precision (RSD) | < 10% |
| Accuracy | -7.3% at 0.014 ng/mL |
Visualizations
Caption: A typical experimental workflow for the analysis of pergolide and its metabolites.
Caption: A logical troubleshooting workflow for common bioanalytical issues.
References
- 1. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. thehorse.com [thehorse.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Pergolide Sulfone Detection by LC-MS
Welcome to the technical support center for the LC-MS analysis of pergolide (B1684310) and its primary metabolite, pergolide sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to detect it?
A1: this compound is a major metabolite of pergolide, a dopamine (B1211576) receptor agonist. It is formed through the oxidation of the sulfur atom in the pergolide molecule. The detection and quantification of this compound are crucial for several reasons. Firstly, pergolide is known to degrade into pergolide sulfoxide (B87167) and this compound, particularly when exposed to light and elevated temperatures.[1] Monitoring for these degradants is essential for assessing the stability of pergolide formulations.[1][2] Secondly, in pharmacokinetic studies, measuring this compound provides a more complete profile of the drug's absorption, distribution, metabolism, and excretion (ADME). In some species, like rats, pergolide's metabolites, including the sulfone, may possess similar dopamine agonist activity to the parent compound, making their measurement important for understanding the overall pharmacological effect.[1]
Q2: What are the key challenges in the LC-MS analysis of pergolide and this compound?
A2: The primary challenges in analyzing pergolide and this compound by LC-MS include:
-
Low Concentrations: After administration, pergolide and its metabolites are often present at very low concentrations in biological matrices like plasma, requiring highly sensitive analytical methods.[3][4][5][6]
-
Matrix Effects: Biological samples are complex and can contain endogenous components that interfere with the ionization of the analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.
-
Analyte Stability: Pergolide is susceptible to degradation, especially photodegradation, which can lead to the formation of this compound in vitro.[1] Proper sample handling and storage are critical to prevent artificial inflation of sulfone levels. Compounded aqueous formulations of pergolide should be stored in the dark, refrigerated, and used within 30 days.[2]
-
Chromatographic Resolution: Achieving good chromatographic separation between pergolide, this compound, and other potential metabolites or matrix components is essential for accurate quantification.
Q3: What are the typical sample preparation techniques for analyzing pergolide and this compound in biological matrices?
A3: Common sample preparation methods aim to remove proteins and other interfering substances from the sample. These include:
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[5][6][7] The supernatant is then injected into the LC-MS system.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analytes, leading to lower limits of quantification (LOQs).[3][4] For pergolide, SPE has been shown to yield cleaner extracts compared to direct injection of plasma.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of pergolide and this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column Silanols | Sulfur-containing compounds can exhibit peak tailing due to interactions with residual silanol (B1196071) groups on the column. Using a mobile phase with a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) can help to mask these silanols and improve peak shape. |
| Inappropriate Sample Solvent | Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Prepare a dilution series of your sample to see if the peak shape improves at lower concentrations. |
| Column Contamination or Degradation | If peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent or replace it if necessary. Using a guard column can help extend the life of the analytical column. |
A logical workflow for troubleshooting peak tailing is presented below.
Problem 2: Low or No Signal for this compound
Possible Causes & Solutions
| Cause | Solution |
| Incorrect MS/MS Parameters | The Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy must be optimized for this compound. Since this data is not widely published, you may need to perform a product ion scan of a this compound standard to determine the optimal parameters. |
| Analyte Degradation | Pergolide and its metabolites can be unstable. Ensure samples are stored properly (protected from light and refrigerated) and analyzed promptly. |
| Ion Suppression | Matrix components co-eluting with this compound can suppress its ionization. Improve chromatographic separation to move the analyte away from interfering peaks. A more rigorous sample cleanup method, like SPE, may also be necessary. |
| Low Analyte Concentration | The concentration of this compound in your sample may be below the limit of detection of your method. Consider using a more sensitive instrument or a sample preparation method that includes a concentration step. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the protein precipitation of plasma samples.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of cold acetonitrile (containing an appropriate internal standard).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Data Presentation
LC-MS/MS Parameters for Pergolide
| Parameter | Pergolide | This compound |
| Precursor Ion (m/z) | 315.2 | 347.2 (Calculated for [M+H]⁺) |
| Product Ion (m/z) | 208.1, 152.1 | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Internal Standard | e.g., Cabergoline | e.g., Cabergoline |
Note: The molecular weight of this compound is 346.49 g/mol . The precursor ion [M+H]⁺ would be approximately 347.2 m/z.
Comparative Data from Literature
The following table presents a summary of quantitative data for pergolide from various studies to provide a benchmark for method performance.
| Sample Preparation | LOQ (ng/mL) | Recovery (%) | Reference |
| Methanol Protein Precipitation | 0.006 | Not Reported | [5][6][7] |
| Solid-Phase Extraction (SPE) | 0.15 | Not Reported | [3][4] |
| Direct Injection | 2 | Not Reported | [3][4] |
Metabolic Pathway
Pergolide is metabolized in the body, primarily through sulfoxidation and subsequent oxidation to form pergolide sulfoxide and this compound.
This technical support center provides a foundational guide for the LC-MS analysis of pergolide and this compound. For optimal results, it is crucial to perform in-house method development and validation, particularly for the determination of this compound MS/MS parameters.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications. | Sigma-Aldrich [sigmaaldrich.com]
"challenges in separating pergolide from its sulfone metabolite"
Welcome to the technical support center for challenges in the separation of pergolide (B1684310) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating pergolide from its sulfone metabolite?
A1: The primary challenges stem from the structural similarities and differing polarities of the two compounds. Pergolide is a basic compound, which can lead to peak tailing on standard silica-based HPLC columns. Its sulfone metabolite is more polar due to the addition of two oxygen atoms to the sulfur moiety. This polarity difference can be exploited for separation, but optimizing chromatographic conditions to achieve baseline resolution without excessive peak broadening or tailing for both compounds can be complex.
Q2: What type of analytical column is best suited for this separation?
A2: A reversed-phase C18 column is a common and effective choice for the separation of pergolide and its metabolites. Look for a column with good end-capping to minimize silanol (B1196071) interactions, which are a primary cause of peak tailing for basic compounds like pergolide.
Q3: Why am I observing peak tailing for my pergolide peak?
A3: Peak tailing for pergolide is often caused by secondary interactions between the basic amine groups of the molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. This can be mitigated by using a well-end-capped column, operating at a lower pH to protonate the silanols, or using mobile phase additives like an ion-pairing agent.
Q4: Can chiral chromatography be used to separate pergolide and its sulfone metabolite?
A4: Pergolide itself is a chiral molecule. While the primary separation from its sulfone metabolite is typically achieved using reversed-phase chromatography based on polarity differences, chiral chromatography would be necessary if the goal is to separate the enantiomers of pergolide or its chiral metabolites. The sulfone metabolite also retains the chiral centers of the parent molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of pergolide and its sulfone metabolite.
Issue 1: Poor Resolution Between Pergolide and Pergolide Sulfone Peaks
Possible Causes:
-
Inappropriate mobile phase composition.
-
Suboptimal column chemistry.
-
Insufficient column efficiency.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity:
-
Increase the aqueous component of the mobile phase to increase the retention of both compounds and potentially improve separation.
-
Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity.
-
-
Modify Mobile Phase pH:
-
Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of pergolide and any ionizable groups on the stationary phase, which can significantly impact retention and selectivity.
-
-
Incorporate an Ion-Pairing Reagent:
-
Adding an ion-pairing reagent, such as sodium octanesulfonate, to the mobile phase can improve the retention and peak shape of the basic pergolide, potentially enhancing resolution from the more polar sulfone.
-
-
Evaluate a Different Column:
-
If resolution is still poor, consider a column with a different stationary phase (e.g., a phenyl-hexyl phase) or a column with a higher carbon load for increased retention.
-
Issue 2: Excessive Peak Tailing of the Pergolide Peak
Possible Causes:
-
Secondary interactions with residual silanols on the column.
-
Column overload.
-
Inappropriate mobile phase pH.
Troubleshooting Steps:
-
Use a Highly End-Capped Column:
-
Ensure your C18 column is specified as "end-capped" to minimize exposed silanol groups.
-
-
Lower the Mobile Phase pH:
-
Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated amine of pergolide.
-
-
Add a Competing Base:
-
A small amount of a competing base (e.g., triethylamine) in the mobile phase can mask the active silanol sites.
-
-
Reduce Sample Concentration:
-
Inject a more dilute sample to rule out mass overload as the cause of tailing.
-
-
Check for Column Contamination:
-
If the tailing develops over time, the column may be contaminated. Flush the column with a strong solvent.
-
Data Presentation
The following table provides an example of typical chromatographic results for the separation of pergolide and its sulfone and sulfoxide (B87167) metabolites. Note: These are representative values and will vary depending on the specific instrumentation and conditions used.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| This compound | 3.5 | 1.1 | - |
| Pergolide Sulfoxide | 4.8 | 1.2 | 3.1 |
| Pergolide | 6.2 | 1.4 | 3.5 |
Experimental Protocols
Detailed Methodology for HPLC Separation
This protocol is a starting point for developing a stability-indicating method for pergolide and its oxidative metabolites.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5-µm particle size.
-
Mobile Phase: A mixture of a buffer solution, methanol, and acetonitrile (e.g., in a 2:1:1 ratio).
-
Buffer Solution: Prepare a solution of sodium 1-octanesulfonate in water and adjust the pH with glacial acetic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 223 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in a diluent consisting of a 1:1 mixture of 0.01 M HCl and methanol.
Visualizations
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method for the separation of pergolide and its sulfone metabolite.
Technical Support Center: Analysis of Pergolide Degradation to Pergolide Sulfone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of the degradation pathway of pergolide (B1684310) to pergolide sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of pergolide?
A1: The most commonly reported degradation products of pergolide, particularly under photolytic and oxidative stress, are pergolide sulfoxide (B87167) and this compound.[1][2] These metabolites are formed through the oxidation of the sulfur atom in the pergolide molecule.[1][2] It is noteworthy that these sulfoxide and sulfone metabolites may retain dopamine (B1211576) agonist activity similar to the parent compound.[1]
Q2: What environmental factors are known to accelerate the degradation of pergolide to this compound?
A2: Exposure to light (photodegradation) is a significant factor in the degradation of pergolide to its sulfoxide and sulfone derivatives.[1][2] Temperature also plays a role, with higher temperatures generally increasing the rate of degradation in aqueous solutions.[3][4] Pergolide is known to be unstable in aqueous vehicles, and its stability is influenced by the storage conditions.[2][5][6]
Q3: What is the general pathway for the degradation of pergolide to this compound?
A3: The degradation follows an oxidation pathway. The sulfur atom in the pergolide molecule is first oxidized to form pergolide sulfoxide. With further oxidation, the pergolide sulfoxide is then converted to this compound. This can be induced by exposure to light or chemical oxidizing agents.
Q4: Which analytical techniques are most suitable for analyzing pergolide and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common and effective techniques for the separation, identification, and quantification of pergolide and its degradation products like this compound.[3][7][8]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for pergolide or its degradants. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Column contamination. | 1. Adjust the mobile phase pH. Pergolide is a basic compound, so a slightly acidic mobile phase (e.g., pH 3-4) with a suitable buffer can improve peak shape. 2. Replace the column with a new one of the same type. 3. Flush the column with a strong solvent (e.g., methanol (B129727) or acetonitrile) to remove contaminants. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure proper functioning. |
| Co-elution of pergolide with pergolide sulfoxide or sulfone. | 1. Inadequate mobile phase gradient. 2. Unsuitable column chemistry. | 1. Optimize the gradient profile by adjusting the solvent ratio and gradient time to improve separation. 2. Consider a different column with alternative selectivity (e.g., a phenyl-hexyl column instead of a C18). |
| Low sensitivity or no peak detected for this compound. | 1. Insufficient degradation. 2. Low concentration of the analyte. 3. Inappropriate detection wavelength. | 1. Increase the duration or intensity of the stress condition (e.g., longer light exposure, higher concentration of oxidizing agent). 2. Concentrate the sample before injection. 3. Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution. |
Forced Degradation Study Issues
| Problem | Possible Cause | Recommended Solution |
| No significant degradation of pergolide observed. | 1. Stress conditions are too mild. 2. Short exposure time. | 1. Increase the intensity of the stressor (e.g., use a higher concentration of hydrogen peroxide for oxidation, or a more intense light source for photodegradation). 2. Extend the duration of the stress exposure. |
| Over 90% of pergolide is degraded, making it difficult to analyze the pathway. | 1. Stress conditions are too harsh. | 1. Reduce the intensity or duration of the stress condition. A target degradation of 20-80% is often ideal for pathway analysis. |
| Formation of multiple, unidentifiable peaks. | 1. Complex secondary degradation pathways. 2. Interaction with excipients in the formulation. | 1. Use a high-resolution mass spectrometer (LC-MS/MS) for peak identification. 2. If possible, perform forced degradation on the pure drug substance to simplify the degradation profile. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of pergolide in a neutral aqueous buffer.
| Stress Condition | Pergolide Remaining (%) | Pergolide Sulfoxide (%) | This compound (%) | Total Degradation (%) |
| Control (No Stress) | 99.8 | < 0.1 | < 0.1 | 0.2 |
| Photodegradation (UV Light, 24h) | 65.2 | 25.3 | 9.1 | 34.8 |
| Oxidative Stress (3% H₂O₂, 24h) | 58.9 | 30.1 | 10.5 | 41.1 |
| Thermal Stress (80°C, 48h) | 85.4 | 10.2 | 4.1 | 14.6 |
Experimental Protocols
Protocol 1: Forced Photodegradation of Pergolide
-
Preparation of Pergolide Solution: Prepare a 1.0 mg/mL solution of pergolide mesylate in a 50:50 (v/v) mixture of acetonitrile (B52724) and purified water.
-
Sample Exposure: Transfer 5 mL of the solution into a clear quartz vial. Place the vial in a photostability chamber equipped with a UV lamp emitting at 254 nm.
-
Control Sample: Prepare a control sample by wrapping an identical vial with aluminum foil to protect it from light and place it in the same chamber.
-
Sampling: Withdraw aliquots of 100 µL from both the exposed and control samples at time points of 0, 4, 8, 12, and 24 hours.
-
Sample Analysis: Dilute the aliquots appropriately with the mobile phase and analyze using the HPLC-UV or UPLC-MS/MS method described below.
Protocol 2: Forced Oxidation of Pergolide
-
Preparation of Pergolide Solution: Prepare a 1.0 mg/mL solution of pergolide mesylate in a 50:50 (v/v) mixture of acetonitrile and purified water.
-
Induction of Oxidation: To 5 mL of the pergolide solution, add 0.5 mL of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 3% H₂O₂.
-
Control Sample: Prepare a control sample by adding 0.5 mL of purified water instead of H₂O₂.
-
Reaction: Store both solutions at room temperature, protected from light, for 24 hours.
-
Sampling and Analysis: After the incubation period, take an aliquot, quench any remaining H₂O₂ with a small amount of sodium bisulfite solution if necessary, dilute appropriately, and analyze by HPLC-UV or UPLC-MS/MS.
Protocol 3: HPLC-UV Method for Separation and Quantification
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Protocol 4: UPLC-MS/MS Method for Identification and Sensitive Quantification
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MS Parameters (Hypothetical MRM Transitions):
-
Pergolide: Precursor ion m/z 315.2 → Product ion m/z 208.1
-
Pergolide Sulfoxide: Precursor ion m/z 331.2 → Product ion m/z 208.1
-
This compound: Precursor ion m/z 347.2 → Product ion m/z 208.1
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Pergolide Sulfone Formation in Drug Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of pergolide (B1684310) sulfone in drug formulations.
Frequently Asked Questions (FAQs)
Q1: What is pergolide sulfone and why is it a concern in drug formulations?
A1: this compound is an oxidation product of pergolide, formed when the thioether group in the pergolide molecule is oxidized. Its formation is a concern as it represents a degradation of the active pharmaceutical ingredient (API), which can lead to a loss of potency of the drug product. The presence of degradation products also necessitates thorough toxicological assessment.
Q2: What are the primary factors that contribute to the formation of this compound?
A2: The primary factors are exposure to oxidative conditions, which can be initiated or accelerated by:
-
Light: Photodegradation is a significant contributor to the oxidation of pergolide.[1][2][3][4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][3][4][6][7]
-
Oxygen: The presence of molecular oxygen is essential for the oxidation process.
-
Peroxides: Trace amounts of peroxides in excipients can initiate oxidative degradation.[4]
Q3: How can I visually identify potential degradation in my liquid pergolide formulation?
A3: A change in the color of the formulation is a strong indicator of pergolide degradation.[1][2][3][4][6] If you observe any discoloration, the formulation should be considered unstable and discarded.
Q4: What are the recommended storage conditions for aqueous pergolide formulations?
A4: To minimize degradation, compounded aqueous pergolide formulations should be:
-
Stored in a dark or light-resistant container.[1][2][3][4][6]
-
Used within a short period, typically not exceeding 30 days after preparation.[1][3][4][6]
Q5: Are solid formulations of pergolide more stable than liquid formulations?
A5: Yes, solid dosage forms generally exhibit better stability than liquid formulations, especially aqueous solutions, as the mobility of reactants is reduced. One study indicated that solid formulations of pergolide showed better stability than aqueous solutions.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of pergolide potency in a new liquid formulation. | 1. Exposure to light during manufacturing or storage.2. Inadequate temperature control.3. Presence of oxidative impurities in excipients. | 1. Implement light-protective measures throughout the process and in final packaging.2. Ensure the formulation is stored at recommended refrigerated temperatures.3. Screen excipients for peroxide content. Consider using excipients with low peroxide values. |
| Discoloration of the liquid formulation observed within a few days. | 1. Significant oxidative degradation of pergolide.2. Interaction between pergolide and excipients. | 1. Discard the batch. Re-evaluate the formulation and storage conditions.2. Conduct compatibility studies with all excipients to identify any interactions. |
| Appearance of a new, unidentified peak in the HPLC chromatogram during stability testing. | 1. Formation of a new degradation product, possibly pergolide sulfoxide (B87167) or sulfone. | 1. Use a stability-indicating method capable of separating all potential degradation products.2. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.3. Utilize UPLC-MS/MS to identify the mass of the new peak and elucidate its structure. |
| Inconsistent stability results between batches. | 1. Variability in the quality of raw materials (API and excipients).2. Inconsistent manufacturing process parameters (e.g., exposure to air/light). | 1. Establish stringent specifications for all raw materials, including impurity profiles.2. Ensure the manufacturing process is well-controlled and validated to minimize exposure to oxygen and light. Consider processing under an inert atmosphere (e.g., nitrogen). |
Data on Pergolide Degradation
The following table summarizes data from a stability study of a 1 mg/mL compounded aqueous pergolide formulation under various storage conditions.
| Storage Condition | Day 14 (% Initial Concentration) | Day 21 (% Initial Concentration) | Day 35 (% Initial Concentration) |
| 25°C with light exposure | Excessive degradation | - | - |
| 37°C without light exposure | - | Excessive degradation | - |
| 25°C without light exposure | - | - | Excessive degradation |
| 8°C without light exposure | >90% | >90% | >90% |
| -20°C without light exposure | >90% | >90% | >90% |
Data adapted from studies on compounded pergolide mesylate stability.[3][6] "Excessive degradation" indicates a significant loss of potency.
Experimental Protocols
Protocol 1: Forced Degradation Study for Pergolide Formulations
Objective: To generate potential degradation products of pergolide under various stress conditions to support the development and validation of a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve pergolide in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve pergolide in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve pergolide in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose solid pergolide to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose a solution of pergolide to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples using a suitable HPLC or UPLC-MS/MS method to identify and quantify the degradation products formed.
Protocol 2: Stability-Indicating HPLC-UV Method for Pergolide and its Sulfone
Objective: To quantify pergolide and separate it from its degradation products, including this compound. This method is based on the principles outlined in the USP monograph for Pergolide Mesylate.[10]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 25 cm, 5 µm particle size (e.g., base-deactivated packing L1 as specified in USP).[10]
-
Mobile Phase A: 5.0 mL of morpholine (B109124) in 995 mL of water, adjusted to pH 7.0 with phosphoric acid.[10]
-
Mobile Phase B: Methanol (B129727), acetonitrile, and tetrahydrofuran (B95107) (1:1:1).[10]
-
Gradient Program: A gradient program should be developed to ensure separation of pergolide from its sulfoxide and sulfone degradation products.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection: UV at 280 nm.[10]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and transfer a portion of the formulation equivalent to about 6 mg of pergolide mesylate into a 10-mL volumetric flask.
-
Dissolve in and dilute with methanol to volume, and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
Visualizations
Caption: Oxidative degradation pathway of pergolide to this compound.
Caption: Experimental workflow for developing a stable pergolide formulation.
Caption: Troubleshooting logic for high this compound formation.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. iipseries.org [iipseries.org]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 7. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butylated Hydroxytoluene [molbht.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacopeia.cn [pharmacopeia.cn]
"addressing matrix effects in pergolide sulfone quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with matrix effects during the quantification of pergolide (B1684310) sulfone by LC-MS/MS.
Troubleshooting Guides
Question: I am observing significant ion suppression for pergolide sulfone in my plasma samples. How can I troubleshoot this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the target analyte, leading to reduced signal intensity. Here is a step-by-step guide to troubleshoot and mitigate ion suppression for this compound quantification.
1. Evaluate Your Sample Preparation Method:
The initial and most critical step is to ensure your sample preparation method is effectively removing interfering matrix components.[1]
-
Protein Precipitation (PPT): This is a common and simple method, often using acetonitrile (B52724) or methanol (B129727).[2] However, it may not be sufficient for removing all interfering phospholipids. Consider optimizing the protein-to-precipitant ratio or trying different organic solvents.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize the recovery of the acidic this compound metabolite while minimizing the extraction of interfering substances.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup.[1] Select an appropriate SPE sorbent (e.g., reversed-phase, mixed-mode) and develop a robust method with optimized wash and elution steps to selectively isolate this compound.
Illustrative Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (Methanol) | 85,000 | 45% (Suppression) | 92% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 120,000 | 20% (Suppression) | 85% |
| Solid-Phase Extraction (C18) | 150,000 | <10% (Suppression) | 95% |
| Note: This data is for illustrative purposes. |
2. Optimize Chromatographic Separation:
Inadequate chromatographic separation can lead to co-elution of matrix components with this compound.[1]
-
Gradient Elution: Ensure your gradient profile is optimized to separate this compound from the early-eluting, highly polar matrix components and the late-eluting phospholipids.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C18, phenyl-hexyl) to alter selectivity and improve separation.
-
Flow Rate: A lower flow rate can sometimes improve peak shape and resolution.
3. Employ a Suitable Internal Standard (IS):
The use of an appropriate internal standard is crucial to compensate for matrix effects.[1]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the ideal choice as it will have nearly identical chemical and physical properties, ensuring it experiences the same degree of matrix effect as the analyte.[1]
-
Structural Analog: If a SIL-IS is unavailable, a close structural analog that does not interfere with the analyte signal can be used.
Question: My results for this compound show high variability between different lots of plasma. What could be the cause?
Answer:
High variability between different biological matrix lots is a classic indication of a relative matrix effect.[3] This means that the extent of ion suppression or enhancement is not consistent across different sources of plasma.
Troubleshooting Steps:
-
Re-evaluate Sample Cleanup: The current sample preparation method may not be robust enough to handle the inherent variability in different plasma lots. Consider switching to a more rigorous technique like SPE.
-
Matrix Factor Evaluation: Perform a matrix factor assessment using at least six different lots of blank plasma. This will quantify the variability of the matrix effect. The matrix factor is calculated as the peak response of the analyte in the presence of matrix to the peak response in a neat solution. A consistent matrix factor across lots indicates the issue may lie elsewhere.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for lot-to-lot variability in matrix effects, as it will be affected in the same way as the analyte in each individual lot.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of pergolide I should be aware of during analysis?
A1: Pergolide undergoes extensive metabolism. The major metabolic pathways include sulfoxidation and subsequent sulfone formation. Therefore, when analyzing pergolide, it is important to consider the presence of pergolide sulfoxide (B87167) and this compound.
Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A2: While protein precipitation is a quick and easy method, Solid-Phase Extraction (SPE) is generally considered the most effective for removing a wider range of matrix interferences, particularly phospholipids, which are major contributors to ion suppression.[4]
Q3: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?
A3: The commercial availability of a specific SIL-IS for this compound can vary. It is recommended to check with major suppliers of analytical standards. If a commercial standard is not available, custom synthesis may be an option.
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1][3] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a pure standard solution at the same concentration. The ratio of these two peak areas is the matrix factor.
Matrix Factor Calculation:
| Sample | Analyte Peak Area | Calculation | Matrix Factor |
| Pure Standard Solution | 180,000 | ||
| Post-Spiked Blank Plasma Extract | 153,000 | 153,000 / 180,000 | 0.85 (15% Suppression) |
| Note: This data is for illustrative purposes. |
Q5: What are the key validation parameters to assess when developing a bioanalytical method for this compound?
A5: According to regulatory guidelines, key bioanalytical method validation parameters include selectivity, accuracy, precision, recovery, calibration curve, and stability.[5][6] A thorough evaluation of the matrix effect is a critical component of assessing selectivity.
Experimental Protocols
Detailed Methodology for Sample Preparation using Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load 0.5 mL of the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: A flowchart illustrating different sample preparation workflows for this compound analysis.
Caption: A logical diagram for troubleshooting ion suppression in this compound quantification.
References
- 1. longdom.org [longdom.org]
- 2. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
"improving sensitivity for low-level detection of pergolide sulfone"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of pergolide (B1684310) sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the sensitive analysis of pergolide sulfone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal for this compound | Sample Degradation: Pergolide is known to degrade into this compound and pergolide sulphoxide, particularly when exposed to light and higher temperatures.[1] Improper sample storage can lead to variability in the concentration of the sulfone metabolite. | Store all samples, including compounded pergolide formulations, in dark containers, protected from light, and refrigerated.[1][2][3] For long-term storage, -20°C or 8°C is recommended to maintain stability for over 30 days.[1] Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction: The sample matrix (e.g., plasma, urine) can interfere with the detection of this compound.[4][5] Inefficient sample preparation may not adequately remove these interferences or concentrate the analyte. | Utilize Solid Phase Extraction (SPE) for cleaner extracts and to preconcentrate the sample.[4][5] SPE can significantly increase the limit of quantification (LOQ).[4] Alternatively, a simple protein precipitation with methanol (B129727) can be effective for plasma samples.[6][7] | |
| Suboptimal LC-MS/MS Parameters: Incorrect mass transitions, collision energy, or chromatographic conditions will lead to poor sensitivity. | Optimize MS/MS parameters by infusing a pure standard of this compound to determine the optimal precursor and product ions and collision energy. Develop a robust chromatographic method to ensure good peak shape and separation from matrix components. UPLC-MS/MS is a highly sensitive technique for this purpose.[6][7] | |
| High Background Noise or Matrix Effects | Matrix Interferences: Biological matrices like plasma are complex and can cause ion suppression or enhancement, affecting the signal of this compound.[4][5] | Implement a thorough sample cleanup method such as SPE to remove interfering substances.[4][5] Use of a divert valve on the LC system can also help by directing the early and late eluting matrix components to waste instead of the mass spectrometer. |
| Contaminated LC System: Carryover from previous injections or a contaminated column can contribute to high background noise. | Implement a rigorous column washing protocol between samples. An alternating column regeneration (ACR) setup can also reduce analysis time and carryover.[8] Ensure the mobile phase is freshly prepared with high-purity solvents. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | Automate the sample preparation process where possible, for instance, by using an automated SPE system.[9][10] Ensure consistent timing and technique for manual steps like vortexing and centrifugation. |
| Instrument Instability: Fluctuations in the LC pump pressure or MS detector sensitivity can lead to variable results. | Perform regular system suitability tests and calibrations to ensure the instrument is performing within specifications. Monitor pump pressure and detector response throughout the analytical run. | |
| Analyte Instability in Processed Samples: Pergolide and its metabolites may degrade in the autosampler while awaiting injection. | Ensure the autosampler is temperature-controlled (e.g., 4°C) to minimize degradation of the processed samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the determination of pergolide and its metabolites, including this compound, at very low concentrations in biological matrices.[6][7] This technique offers excellent selectivity by using multiple reaction monitoring (MRM) to filter out background noise.
Q2: How can I improve the recovery of this compound from plasma samples?
A2: Solid Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating pergolide and its metabolites from plasma.[4][5] It has been shown to provide cleaner extracts and a lower limit of quantification (LOQ) compared to direct injection.[4] A simpler alternative that has also proven effective is protein precipitation using methanol.[6][7]
Q3: What are the critical storage conditions to prevent the degradation of pergolide to this compound?
A3: Pergolide is sensitive to light and temperature.[1][2][3] To minimize degradation, compounded pergolide formulations should be stored in dark containers, protected from light, and kept under refrigeration.[1][2][3] Studies have shown significant degradation when stored at room temperature (25°C), especially when exposed to light.[1][3]
Q4: What are the expected degradation products of pergolide?
A4: The most common degradation products of pergolide, particularly due to photodegradation, are pergolide sulfoxide (B87167) and this compound.[1]
Q5: Can I use a fluorescence detector instead of a mass spectrometer for pergolide analysis?
A5: Yes, a method using LC with fluorescence detection has been developed for pergolide analysis. While direct injection of plasma samples yielded a limit of quantification (LOQ) of 2 ng/mL, incorporating a Solid Phase Extraction (SPE) step improved the LOQ to 0.15 ng/mL.[4] However, for the highest sensitivity, LC-MS/MS is generally preferred.[6][7]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for pergolide analysis using different analytical methods.
| Analytical Method | Sample Matrix | Sample Preparation | LOD | LOQ | Reference |
| UPLC-MS/MS | Horse Plasma | Methanol Protein Precipitation | 0.002 ng/mL | 0.006 ng/mL | [6] |
| LC with Fluorescence Detection | Horse Plasma | Direct Injection | Not Reported | 2 ng/mL | [4] |
| LC with Fluorescence Detection | Horse Plasma | Solid Phase Extraction (SPE) | Not Reported | 0.15 ng/mL | [4] |
Experimental Protocols
UPLC-MS/MS Method for Pergolide in Horse Plasma
This protocol is based on a method described for pharmacokinetic studies of pergolide.[6][7]
a. Sample Preparation (Methanol Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 200 µL of horse plasma.
-
Add 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the UPLC-MS/MS system.
b. UPLC-MS/MS Conditions (Example)
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate pergolide and its metabolites.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimized for pergolide and this compound.
LC with Fluorescence Detection and SPE Cleanup
This protocol is based on a method for the analysis of pergolide residues in horse plasma.[4][5]
a. Solid Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte of interest with a suitable elution solvent (e.g., methanol with a small percentage of a strong base).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC system.
b. LC-Fluorescence Conditions (Example)
-
LC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Fluorescence Detector: Set to appropriate excitation and emission wavelengths for pergolide.
Visualizations
Caption: UPLC-MS/MS experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. madbarn.com [madbarn.com]
- 3. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pergolide Stability and Sulfone Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with pergolide (B1684310). It addresses common stability issues, particularly the formation of pergolide sulfone, and offers troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My pergolide solution is changing color. What does this indicate?
A change in the color of a pergolide solution, particularly in aqueous formulations, is a strong indicator of chemical degradation.[1] This is often associated with a decrease in the concentration of the active pergolide molecule and the formation of degradation products.[1][2] It is recommended to discard any formulation that has undergone a color change as its potency and therapeutic efficacy may be compromised.[1][2]
Q2: What are the primary degradation products of pergolide?
The most common degradation products of pergolide, especially upon exposure to light (photodegradation), are pergolide sulfoxide (B87167) and this compound.[1] Other degradation products have been detected, but the sulfoxide and sulfone are typically the major products of photodegradation.
Q3: How do the degradation products of pergolide affect its activity?
Pergolide sulfoxide and this compound are not inactive byproducts. Studies have shown that they are potent dopamine (B1211576) agonists, with activity similar to that of pergolide itself.[3][4] They exhibit high affinity for dopamine D2 receptors and likely D1 receptors as well.[3][4] However, the presence of these and other unidentified degradation products complicates the accurate dosing and therapeutic monitoring of pergolide.
Q4: What are the optimal storage conditions for compounded pergolide solutions?
To minimize degradation, compounded aqueous formulations of pergolide mesylate should be:
-
Stored in the dark: Light is a major factor in the degradation of pergolide.[1] Use of dark containers is crucial.
-
Refrigerated: Lower temperatures significantly slow down the degradation process.
-
Used within a limited time: Even under optimal conditions, aqueous formulations have a limited shelf-life. It is recommended not to use them for more than 30 days after preparation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of pergolide potency in solution | Exposure to light: Pergolide is highly susceptible to photodegradation. | Store all solutions in amber or opaque containers to protect from light. Minimize exposure to ambient light during experimental procedures. |
| Elevated temperature: Higher temperatures accelerate the rate of chemical degradation. | Store stock solutions and formulations at refrigerated temperatures (2-8 °C). Avoid leaving solutions at room temperature for extended periods. | |
| Inappropriate pH of the formulation: The stability of pergolide can be pH-dependent. | Ensure the pH of the formulation is within a stable range for pergolide. Conduct pH stability studies if developing a new formulation. | |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products: The new peaks are likely pergolide sulfoxide, sulfone, or other minor degradants. | Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. Use a stability-indicating HPLC method capable of resolving pergolide from all potential degradants. |
| Inconsistent results in bioassays | Degradation of pergolide in assay medium: The active concentration of pergolide may be decreasing during the course of the experiment. | Assess the stability of pergolide in your specific assay medium under the experimental conditions (e.g., temperature, light exposure). Prepare fresh solutions for each experiment. |
| Activity of degradation products: Pergolide sulfoxide and sulfone are also active, which may lead to an overestimation of the effect if only the parent compound is considered. | Use a validated analytical method to quantify pergolide and its major active metabolites (sulfoxide and sulfone) to correlate the total active principle with the observed biological effect. |
Data Presentation: Pergolide Degradation
The following tables summarize the quantitative data on the degradation of pergolide mesylate in aqueous solutions under various storage conditions.
Table 1: Effect of Temperature and Light on Pergolide Concentration (Initial Concentration ≈ 1.05 mg/mL)
| Storage Condition | Day 14 | Day 21 | Day 35 |
| -20°C (no light) | >90% | >90% | 92.8% |
| 8°C (no light) | >90% | >90% | 93.4% |
| 25°C (no light) | >90% | ~90% | 84.9% |
| 37°C (no light) | >90% | <90% | 42.3% |
| 25°C (with light) | <90% | - | 16.5% |
Data adapted from a study on compounded pergolide mesylate.[1]
Table 2: Degradation Kinetics of Pergolide Mesylate in the Dark
| Temperature | Degradation Order | t90 (Time to 90% Potency) |
| 25°C | First-order | 43-45 days[5][6] |
| 35°C | First-order | 3 days[5] |
t90 values are calculated based on first-order kinetics.[5]
Experimental Protocols
Forced Degradation Study Protocol for Pergolide
This protocol outlines a general procedure for conducting forced degradation studies on pergolide to identify potential degradation products and establish a stability-indicating analytical method.
a. Acid and Base Hydrolysis:
-
Prepare a stock solution of pergolide in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 N hydrochloric acid (HCl) to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 N sodium hydroxide (B78521) (NaOH) to the stock solution.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with mobile phase for HPLC analysis.
b. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of pergolide.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂) to the solution.
-
Incubate the solution at room temperature for a defined period, monitoring for degradation.
-
At selected time points, take an aliquot and dilute with mobile phase for analysis.
c. Thermal Degradation:
-
Place pergolide powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.
-
For solutions, incubate at a high temperature (e.g., 60-80°C).
-
At various time points, dissolve the powder or dilute the solution with a suitable solvent for analysis.
d. Photodegradation:
-
Expose a solution of pergolide (e.g., 1 mg/mL in a quartz cuvette or a clear glass vial) to a light source that provides both UV and visible light.
-
A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples at various time points.
Stability-Indicating UPLC-MS/MS Method for Pergolide and Sulfone
This is a proposed method based on published methodologies for the analysis of pergolide and its metabolites.[7][8][9][10][11]
a. Chromatographic Conditions:
-
System: UPLC-MS/MS system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-3.5 min: Hold at 5% A
-
3.5-4.0 min: Return to 95% A
-
4.0-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Pergolide: Precursor ion > Product ion (specific m/z values to be determined by infusion of a standard)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of a standard)
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
c. Sample Preparation:
-
Dilute the pergolide solution to be tested with the initial mobile phase composition (95% A: 5% B) to a final concentration within the linear range of the assay.
-
Vortex the sample and transfer to a UPLC vial for analysis.
Visualizations
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of pergolide mesylate oral liquid at room temerature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 11. oral pharmacokinetic studyUPLC-MS: Topics by Science.gov [science.gov]
"troubleshooting poor peak shape of pergolide sulfone in HPLC"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of pergolide (B1684310) sulfone.
Troubleshooting Guides
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below are systematic guides to address these common issues when analyzing pergolide sulfone.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like pergolide and its metabolites. It is characterized by an asymmetry factor > 1.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the basic nitrogen atoms in this compound, leading to tailing.
-
Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH to 2.5-3.5 will protonate the silanol groups, minimizing their interaction with the protonated analyte. Given that the pKa of the strongest basic site of pergolide is approximately 9.49, a low pH will ensure this compound is fully protonated and interacts more uniformly with the stationary phase.
-
Solution 2: Use of Mobile Phase Additives. Incorporate a competing base, such as triethylamine (B128534) (TEA) at a concentration of 10-25 mM, into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
Solution 3: Employ an End-Capped Column. Use a column where the residual silanol groups have been chemically deactivated (end-capped). Modern, high-purity silica (B1680970) columns are often end-capped to improve peak shape for basic compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Issue 2: Peak Fronting
Peak fronting, where the asymmetry factor is < 1, is less common for basic compounds but can still occur.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload (Concentration Effect): A highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample.
-
Issue 3: Split Peaks
Split peaks can be indicative of several issues, from sample preparation to column problems.
Possible Causes and Solutions:
-
Co-elution with an Impurity: The peak may not be a single compound.
-
Solution: Alter the mobile phase composition (e.g., change the organic modifier ratio or pH) to see if the peak resolves into two or more peaks.
-
-
Sample Solvent Effect: Injecting a large volume of a strong sample solvent can cause peak splitting.
-
Solution: Reduce the injection volume or dissolve the sample in the mobile phase.
-
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to a split peak.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a low pH buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 3.0). A gradient elution may be necessary if analyzing pergolide and its metabolites simultaneously.
Q2: How does the pKa of this compound affect peak shape?
A2: The pKa of the parent compound, pergolide, is approximately 9.49 for its most basic nitrogen. This compound is expected to have a similar pKa. When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or splitting. To ensure a single ionic form and improve peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For a basic compound like this compound, a mobile phase pH of < 7.5 is recommended, with pH 2.5-3.5 often providing the best results on silica-based columns.
Q3: Can the choice of organic modifier in the mobile phase impact peak shape?
A3: Yes, the choice between acetonitrile and methanol (B129727) can affect peak shape. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and can sometimes provide sharper peaks. However, methanol may offer different selectivity. It is recommended to evaluate both solvents during method development to determine which provides the optimal separation and peak shape for this compound.
Q4: My peak shape for this compound is still poor even after adjusting the mobile phase pH. What else can I try?
A4: If adjusting the mobile phase pH is not sufficient, consider the following:
-
Add a mobile phase modifier: As mentioned in the troubleshooting guide, adding a competing base like triethylamine can significantly improve peak shape.
-
Use a different type of column: Consider a column with a different stationary phase chemistry, such as a polar-embedded phase or a column specifically designed for the analysis of basic compounds.
-
Check for instrumental issues: Extra-column volume from long tubing or a large detector flow cell can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.
Data Presentation
Table 1: Physicochemical Properties of Pergolide and its Sulfone Metabolite
| Property | Pergolide | This compound |
| Molecular Formula | C₁₉H₂₆N₂S | C₁₉H₂₆N₂O₂S[1] |
| Molecular Weight | 314.5 g/mol | 346.5 g/mol [1] |
| pKa (Strongest Basic) | 9.49 | Similar to Pergolide (estimated) |
| Solubility | Soluble in methanol and dimethyl sulfoxide. | Expected to have similar solubility to pergolide. |
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/Acetonitrile (80:20) |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (25 mM Phosphate Buffer, pH 3.0)
-
Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH of the solution to 3.0 ± 0.1 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase before use.
Protocol 2: Sample Preparation
-
Accurately weigh a suitable amount of this compound reference standard or sample.
-
Dissolve the material in a minimal amount of a suitable organic solvent like methanol if necessary.
-
Dilute to the final desired concentration with the sample diluent (Mobile Phase A/Acetonitrile, 80:20 v/v).
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Interactions affecting peak shape of this compound.
References
Technical Support Center: Optimization of Extraction Recovery for Pergolide Sulfone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of pergolide (B1684310) sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high recovery for pergolide sulfone during extraction?
A1: The primary challenges include the inherent instability of the parent compound, pergolide, which can degrade into this compound and sulfoxide (B87167), and the low concentrations typically found in biological matrices.[1][2] Pergolide is known to be sensitive to light and temperature, which can affect the stability of its metabolites during sample preparation.[1][2][3][4] Additionally, matrix effects from complex biological samples like plasma can interfere with extraction efficiency.
Q2: What are the common extraction techniques for pergolide and its metabolites from biological samples?
A2: The most common methods are Solid-Phase Extraction (SPE) and protein precipitation.[5][6] SPE is often preferred for cleaner extracts and better concentration of the analyte, which can lead to a lower limit of quantification (LOQ).[5] Protein precipitation, typically with methanol (B129727), is a simpler and faster method but may result in a less clean extract.[6][7]
Q3: How does the stability of pergolide affect the quantification of this compound?
A3: Pergolide is unstable in aqueous solutions and can degrade when exposed to light and elevated temperatures.[1][2][3][4] The primary degradation products are pergolide sulfoxide and this compound.[1][2] Therefore, improper sample handling and storage can lead to an artificial increase in this compound concentrations, not reflecting the true in vivo levels. It is crucial to protect samples from light and store them at low temperatures (e.g., -80°C) to minimize degradation.[8]
Q4: Which analytical techniques are typically used for the quantification of this compound after extraction?
A4: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and sensitive method for quantifying pergolide and its metabolites.[6][7][9] LC with fluorescence detection has also been used for pergolide analysis.[5]
Troubleshooting Guides
Low Extraction Recovery in Solid-Phase Extraction (SPE)
Problem: Consistently low recovery of this compound from the SPE procedure.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | Pergolide and its metabolites are often extracted using reversed-phase (e.g., C18) or polymeric sorbents. If recovery is low, consider testing different sorbent chemistries. |
| Suboptimal pH of Sample Load | The pH of the sample can significantly affect the retention of the analyte on the sorbent. For amine-containing compounds like pergolide and its metabolites, a slightly basic pH during loading onto a reversed-phase sorbent can improve retention. Experiment with adjusting the sample pH with a suitable buffer. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Increase the organic solvent strength in the elution buffer (e.g., increase the percentage of methanol or acetonitrile). A small amount of acid (e.g., formic acid) in the elution solvent can also improve the recovery of basic compounds. |
| Analyte Breakthrough During Loading | The sample may be passing through the cartridge too quickly, not allowing for sufficient interaction between the analyte and the sorbent. Decrease the flow rate during sample loading. |
| Incomplete Sorbent Drying | For non-polar elution solvents, residual aqueous solvent in the cartridge can hinder the elution process. Ensure the cartridge is thoroughly dried under vacuum or positive pressure before adding the elution solvent. |
| Analyte Adsorption to Sample Containers | Pergolide and related compounds can adsorb to glass or plastic surfaces. Rinsing the sample container with the initial extraction solvent can help recover any adsorbed analyte. |
High Variability in Extraction Recovery
Problem: Inconsistent recovery of this compound across different samples or batches.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample pH | Ensure uniform pH adjustment for all samples before loading onto the SPE cartridge. |
| Variable Flow Rates | Use an automated or positive pressure manifold for consistent flow rates during all SPE steps. Manual vacuum manifolds can lead to variability. |
| Inconsistent Drying Times | Standardize the drying time for all cartridges. Over-drying can lead to the loss of volatile compounds, while under-drying can affect elution efficiency. |
| Matrix Effects | Variations in the sample matrix (e.g., lipemia, hemolysis) can affect extraction efficiency. Implement a more rigorous sample pre-treatment or use a more selective SPE sorbent. |
| Inconsistent Elution Volumes | Ensure precise and consistent elution solvent volumes are used for all samples. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from methods described for pergolide and is a starting point for optimization.[5]
-
Sample Pre-treatment:
-
Thaw plasma samples on ice and protect from light.
-
To 1 mL of plasma, add an internal standard.
-
Vortex mix for 10 seconds.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 8.5) to adjust the pH.
-
Vortex mix for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with 2 mL of a suitable elution solvent (e.g., methanol with 0.1% formic acid).
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for HPLC analysis.
-
Protocol 2: Protein Precipitation for this compound from Plasma
This is a simpler, alternative method.[6][7]
-
Sample Preparation:
-
To 1 mL of plasma in a microcentrifuge tube, add an internal standard.
-
Vortex mix for 10 seconds.
-
-
Protein Precipitation:
-
Add 2 mL of cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
-
Data Presentation
Table 1: Hypothetical Data for SPE Recovery of this compound with Different Elution Solvents
| Elution Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Methanol | 75.2 | 5.8 |
| Acetonitrile | 72.1 | 6.2 |
| Methanol with 0.1% Formic Acid | 88.5 | 3.1 |
| Acetonitrile with 0.1% Formic Acid | 85.3 | 3.5 |
| 90:10 Methanol:Acetonitrile with 0.1% Formic Acid | 92.1 | 2.5 |
Table 2: Hypothetical Data for SPE Recovery of this compound at Different Sample Load pH
| Sample Load pH | Mean Recovery (%) | Standard Deviation (%) |
| 6.5 | 68.4 | 7.1 |
| 7.5 | 79.2 | 5.5 |
| 8.5 | 91.3 | 2.8 |
| 9.5 | 89.8 | 3.4 |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low or variable extraction recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of pergolide mesylate oral liquid at room temerature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic properties of pergolide mesylate following long-term administration to horses with pituitary pars intermedia dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Pergolide and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding in-source fragmentation of pergolide (B1684310) sulfone during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are pergolide and pergolide sulfone?
Pergolide is an ergot derivative and a dopamine (B1211576) receptor agonist used in the treatment of Parkinson's disease.[1][2] In the body, pergolide is metabolized into several compounds, including pergolide sulfoxide (B87167) and this compound.[1] this compound is a key metabolite for monitoring during drug development and metabolism studies.
-
Pergolide:
-
This compound:
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they are analyzed.[5] This occurs in the intermediate pressure region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[5] For this compound, in-source fragmentation can lead to the loss of the sulfone group (SO₂), resulting in a fragment ion with a mass-to-charge ratio (m/z) that could be mistaken for the parent pergolide molecule or other metabolites. This can lead to inaccurate quantification and complicates data interpretation.
Q3: What are the primary instrumental factors that influence in-source fragmentation?
The primary factors contributing to in-source fragmentation are:
-
Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the ion source into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and greater fragmentation.[5][6][7]
-
Source and Desolvation Temperatures: Elevated temperatures can provide thermal energy to the ions, promoting fragmentation.[5][8]
Troubleshooting Guide: Minimizing this compound In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.
Initial Assessment
First, confirm that the observed fragmentation is indeed occurring in the source. This can be done by gradually increasing the cone voltage and observing if the intensity of the suspected fragment ion increases while the precursor ion of this compound decreases.
Troubleshooting Steps & Parameter Optimization
The following table summarizes key MS parameters and their impact on in-source fragmentation. A systematic, one-factor-at-a-time optimization approach is recommended.
| Parameter | Recommended Action | Expected Outcome | Potential Trade-offs |
| Cone Voltage / Fragmentor Voltage | Decrease in 5-10 V increments | Reduces ion kinetic energy, leading to "softer" ionization and less fragmentation.[5][6][7] | May decrease overall ion signal if set too low. |
| Source Temperature | Decrease in 10-20 °C increments | Minimizes thermal stress on the analyte, reducing thermal degradation and fragmentation.[8] | May affect ionization efficiency and desolvation. |
| Desolvation Gas Temperature | Decrease in 25-50 °C increments | Reduces the thermal energy imparted to the ions during desolvation.[5] | Inefficient desolvation can lead to solvent clusters and reduced signal intensity. |
| Nebulizer Gas Flow | Optimize (may require increase or decrease) | Affects droplet size and desolvation efficiency. Optimal flow can improve ionization without excessive fragmentation. | Sub-optimal flow can lead to poor spray stability or inefficient ionization. |
Experimental Protocol: Optimized LC-MS/MS Method for Pergolide and its Metabolites
This protocol provides a starting point for an LC-MS/MS method designed to minimize in-source fragmentation of this compound. Note: This is a general protocol and may require further optimization based on the specific instrumentation used.
Sample Preparation
-
A simple protein precipitation with methanol (B129727) has been shown to be effective for extracting pergolide from plasma samples.[9]
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is suitable for the separation of pergolide and its metabolites.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A gradient elution from low to high organic phase concentration will be necessary to separate pergolide and its more polar sulfone metabolite.
-
Flow Rate: ~0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.
-
Initial Parameter Settings (to be optimized):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: Start at a low value (e.g., 20 V) and optimize as described in the troubleshooting guide.
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Optimization of Cone Voltage
-
Prepare a standard solution of this compound.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire data in full scan mode.
-
Start with a moderate cone voltage (e.g., 40 V) and acquire a spectrum.
-
Gradually decrease the cone voltage in 5 V increments, acquiring a spectrum at each step.
-
Monitor the intensities of the this compound precursor ion and any potential fragment ions.
-
Plot the ion intensities versus the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. Pergolide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity issues with pergolide sulfone in immunoassays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pergolide (B1684310) immunoassays. The following information addresses potential cross-reactivity issues with pergolide metabolites, particularly pergolide sulfone and sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: My measured pergolide concentrations are higher than expected. Could this be due to cross-reactivity?
A1: Yes, unexpectedly high concentrations of pergolide in your immunoassay could be a result of cross-reactivity with its metabolites. Pergolide is metabolized into several compounds, including pergolide sulfoxide and this compound. If the antibody used in your immunoassay is not perfectly specific to pergolide, it may also bind to these structurally similar metabolites, leading to an overestimation of the parent drug concentration. It has been noted in the development of a radioimmunoassay for pergolide that the monoclonal antibody exhibited low cross-reactivity with pergolide sulfoxide, a major metabolite.[1]
Q2: What are this compound and pergolide sulfoxide, and why might they interfere with my assay?
A2: this compound and pergolide sulfoxide are major metabolites of pergolide. They are formed by the oxidation of the sulfur atom in the pergolide molecule. This structural similarity to the parent drug means that they can potentially be recognized and bound by the antibodies in an immunoassay designed to detect pergolide. This is a common phenomenon in immunoassays where metabolites or other structurally related compounds can cause interference.[2][3]
Q3: Is there quantitative data available on the cross-reactivity of this compound and sulfoxide in commercial immunoassays?
Q4: How can I determine if my immunoassay is showing cross-reactivity with pergolide metabolites?
A4: To assess cross-reactivity, you can perform a spike-and-recovery experiment. This involves adding known concentrations of purified this compound and pergolide sulfoxide to your sample matrix (e.g., plasma or serum) and measuring the response in your pergolide immunoassay. The results will help you quantify the extent of cross-reactivity.
Q5: What can I do to mitigate the effects of cross-reactivity in my pergolide immunoassay?
A5: If cross-reactivity is a concern, consider the following options:
-
Use a more specific antibody: If possible, switch to an immunoassay that utilizes a monoclonal antibody with documented low cross-reactivity to pergolide metabolites.
-
Sample pre-treatment: Employ a sample clean-up method, such as solid-phase extraction (SPE) or liquid chromatography (LC), to separate pergolide from its metabolites before performing the immunoassay.
-
Alternative analytical methods: For highly sensitive and specific quantification, consider using a different analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between pergolide and its metabolites based on their mass-to-charge ratio.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected pergolide concentrations | Cross-reactivity with pergolide metabolites (sulfone or sulfoxide). | 1. Review the manufacturer's data sheet for any information on cross-reactivity. 2. Perform a spike-in experiment with pure this compound and sulfoxide to quantify the interference. 3. If cross-reactivity is confirmed, consider using a more specific assay or an alternative analytical method like LC-MS/MS. |
| Poor correlation with a reference method (e.g., LC-MS/MS) | The immunoassay is detecting both the parent drug and its metabolites, while the reference method is specific for the parent drug. | This is a strong indicator of cross-reactivity. Follow the steps outlined above to address the issue. |
| Inconsistent results between different sample lots | Variability in the metabolic profile of the samples. | Different samples may have varying concentrations of pergolide metabolites, leading to inconsistent levels of cross-reactivity. Implementing a sample pre-treatment step can help to normalize the samples before analysis. |
Data on Pergolide Metabolite Cross-Reactivity
The following table summarizes the known qualitative information on pergolide metabolite cross-reactivity and provides a hypothetical example for this compound for illustrative purposes.
| Compound | Immunoassay Type | Reported Cross-Reactivity (%) | Reference |
| Pergolide Sulfoxide | Radioimmunoassay (RIA) | Low (quantitative value not specified) | [1] |
| This compound | Competitive ELISA | Hypothetical Value: 5-15% | This is an illustrative example. Actual values must be determined experimentally. |
Experimental Protocols
Protocol for Assessing this compound/Sulfoxide Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of this compound and pergolide sulfoxide in a pergolide immunoassay.
Materials:
-
Pergolide immunoassay kit
-
Purified pergolide standard
-
Purified this compound standard
-
Purified pergolide sulfoxide standard
-
Drug-free sample matrix (e.g., plasma, serum)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Methodology:
-
Prepare a standard curve for pergolide according to the immunoassay kit's instructions.
-
Determine the IC50 of pergolide: This is the concentration of pergolide that causes 50% inhibition of the maximum signal in a competitive immunoassay.
-
Prepare serial dilutions of this compound and pergolide sulfoxide in the drug-free matrix.
-
Run the immunoassay with the metabolite dilutions in the same way as the pergolide standards.
-
Determine the IC50 for each metabolite.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Pergolide / IC50 of Metabolite) x 100
Visualizations
Caption: Pergolide metabolism and potential immunoassay interference.
Caption: Workflow for troubleshooting high pergolide immunoassay results.
References
- 1. Sensitive, specific radioimmunoassay for quantifying pergolide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Photodegradation of Pergolide to its Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and managing the photodegradation of pergolide (B1684310) to its primary oxidative degradant, pergolide sulfone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of pergolide when exposed to light?
A1: The most common degradation products of pergolide upon exposure to light are pergolide sulfoxide (B87167) and this compound.[1][2] These are formed through the oxidation of the thioether moiety in the pergolide molecule.
Q2: What is the proposed mechanism for the photodegradation of pergolide to this compound?
A2: The photodegradation of pergolide to this compound is believed to occur via a two-step photo-oxidation process. The initial step involves the oxidation of the sulfide (B99878) (thioether) group in the pergolide molecule to form pergolide sulfoxide. This is followed by a second oxidation step where the sulfoxide is further oxidized to the corresponding sulfone. This process is often mediated by reactive oxygen species generated in the presence of light.
Q3: What are the key factors that influence the rate of pergolide photodegradation?
A3: Several factors can significantly impact the rate of pergolide photodegradation:
-
Light Exposure: Direct exposure to light, particularly UV and visible light, is the primary driver of this degradation pathway.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation process.[1][3][4][5][6]
-
Concentration: Higher concentrations of pergolide in a formulation may lead to a faster degradation rate.[1]
-
Formulation: The composition of the formulation, including the vehicle and excipients, can influence the stability of pergolide. Aqueous solutions, in particular, have been shown to be susceptible to degradation.[3][5][6]
Q4: How can I minimize the photodegradation of pergolide in my experimental samples?
A4: To minimize photodegradation, it is crucial to protect pergolide solutions from light at all stages of handling and storage. This can be achieved by:
-
Using amber-colored or opaque containers.
-
Storing samples in the dark or wrapping containers in aluminum foil.
-
Controlling the temperature, preferably through refrigeration.
-
Preparing solutions fresh whenever possible and avoiding long-term storage of solutions at room temperature.
Troubleshooting Guide
Issue 1: Rapid loss of pergolide potency in my aqueous formulation.
| Possible Cause | Troubleshooting Step |
| Light Exposure | Ensure all containers are light-protected (amber vials, wrapped in foil). Conduct all manipulations under low-light conditions. |
| Elevated Temperature | Store solutions at recommended refrigerated temperatures (e.g., 2-8 °C) and minimize time at room temperature. |
| Incompatible Formulation Components | Review the composition of your aqueous vehicle. Consider the use of antioxidants or alternative solvents if appropriate for your experimental design. |
| High Concentration | If experimentally feasible, consider working with lower concentrations of pergolide, as higher concentrations can accelerate degradation.[1] |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during stability studies.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | The new peaks are likely pergolide sulfoxide and this compound.[1][2] Confirm their identity by comparing retention times with available reference standards or by using mass spectrometry (MS) detection. |
| Secondary Degradation | Over-stressing the sample (prolonged exposure to harsh light/heat) can lead to the formation of secondary degradation products. Reduce the stress conditions to target a 5-20% degradation of the parent compound for initial studies. |
| Mobile Phase or Column Issues | Rule out chromatographic artifacts by checking for baseline noise, retention time shifts, or peak tailing, which could indicate issues with the mobile phase preparation or column integrity.[7][8][9][10] |
Issue 3: Inconsistent results in photodegradation studies.
| Possible Cause | Troubleshooting Step |
| Variable Light Exposure | Ensure a consistent and controlled light source is used for all experiments. Utilize a photostability chamber that provides uniform illumination and allows for monitoring of light intensity and duration. |
| Temperature Fluctuations | Monitor and control the temperature of the samples during light exposure, as heat can contribute to degradation. Use a dark control sample stored at the same temperature to differentiate between thermal and photodegradation. |
| Sample Preparation Inconsistency | Standardize all sample preparation steps, including solvent, concentration, and container type, to ensure reproducibility. |
Data Presentation
Table 1: Stability of Pergolide Mesylate (1 mg/mL) in an Aqueous Vehicle Under Different Storage Conditions Over 35 Days.
| Storage Condition | % of Initial Concentration Remaining at Day 14 | % of Initial Concentration Remaining at Day 21 | % of Initial Concentration Remaining at Day 35 |
| 25°C with Light Exposure | Excessively degraded | - | 16.5% |
| 37°C without Light Exposure | - | Excessively degraded | 42.3% |
| 25°C without Light Exposure | - | - | 84.9% |
| 8°C without Light Exposure | >90% | >90% | 93.4% |
| -20°C without Light Exposure | >90% | >90% | 92.8% |
Data synthesized from studies on pergolide mesylate stability.[1][3][5][6] "Excessively degraded" indicates a loss of more than 10% of the initial concentration.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of Pergolide
This protocol is designed to intentionally degrade pergolide to its sulfone to facilitate the development of stability-indicating analytical methods and to understand its degradation pathway.
1. Sample Preparation: a. Prepare a stock solution of pergolide in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL). b. Transfer aliquots of the stock solution into clear, chemically inert containers (e.g., quartz or borosilicate glass vials). c. Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.
2. Light Exposure: a. Place the samples in a photostability chamber equipped with a light source that emits both UVA and visible light, as specified by ICH Q1B guidelines. b. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. c. Place the dark control sample in the same chamber to be exposed to the same temperature conditions but protected from light. d. Monitor the temperature within the chamber to ensure it remains constant and does not contribute significantly to thermal degradation.
3. Sampling and Analysis: a. Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). b. Analyze the samples immediately using a validated stability-indicating HPLC method capable of separating pergolide from its sulfoxide and sulfone degradation products. c. Quantify the amounts of pergolide, pergolide sulfoxide, and this compound at each time point.
Protocol 2: HPLC Method for the Analysis of Pergolide and its Degradation Products
This is a general HPLC method that can be optimized for specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M octane (B31449) sulfonate, pH adjusted to 2.2 with acetic acid) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both pergolide and its degradation products have significant absorbance (e.g., 280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of quantifying pergolide and its degradation products.
Visualizations
Caption: Proposed photodegradation pathway of pergolide.
Caption: Workflow for a forced photodegradation study.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimization of Chromatographic Resolution Between Pergolide and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of pergolide (B1684310) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of pergolide that I should be trying to separate?
A1: The primary metabolites of pergolide are pergolide sulfoxide (B87167) and pergolide sulfone. These are formed by the oxidation of the sulfur atom in the pergolide molecule. In stability studies, these can also be considered degradation products.
Q2: What is the main challenge in separating pergolide from its sulfoxide and sulfone metabolites?
A2: The main challenge lies in the structural similarity of these compounds. Pergolide and its primary metabolites, pergolide sulfoxide and this compound, have very similar core structures, leading to close elution times on a reversed-phase column. Achieving baseline resolution often requires careful optimization of the chromatographic conditions.
Q3: What type of chromatographic column is best suited for this separation?
A3: A C18 column is the most commonly used stationary phase for the separation of pergolide and its metabolites. High-efficiency columns with smaller particle sizes (e.g., ≤ 3 µm) and core-shell technology can provide improved resolution and peak shape.
Q4: What mobile phase composition is typically recommended?
A4: A common mobile phase consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (typically acetonitrile (B52724) or methanol). A shallow gradient elution is often necessary to achieve adequate separation. The pH of the aqueous phase can be a critical parameter to adjust for optimal selectivity.
Q5: I am not getting any separation between pergolide and its metabolites. What should I do first?
A5: If you are observing complete co-elution, the first step is to simplify your mobile phase and run an isocratic hold with a low percentage of organic modifier. This will increase retention times and provide a better opportunity to see initial separation. From there, you can begin to introduce a shallow gradient.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Pergolide and Metabolite Peaks
Symptoms:
-
Peaks for pergolide and its metabolites are not baseline resolved.
-
A single broad peak is observed where multiple components are expected.
-
Shoulders are present on the main pergolide peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Selectivity | 1. Adjust Mobile Phase pH: Vary the pH of the aqueous mobile phase. Since pergolide has basic nitrogen atoms, small changes in pH can alter the ionization state and significantly impact retention and selectivity. 2. Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation. 3. Introduce an Ion-Pairing Reagent: For challenging separations, a low concentration of an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can enhance resolution. |
| Insufficient Column Efficiency | 1. Decrease Particle Size: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates. 2. Use a Core-Shell Column: These columns can provide higher efficiency than fully porous particles of the same size. 3. Increase Column Length: A longer column will provide more theoretical plates and can improve resolution, but will also increase run time and backpressure. |
| Inappropriate Gradient Profile | 1. Decrease Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will increase the separation window for closely eluting peaks. 2. Incorporate Isocratic Steps: Introduce isocratic holds at key points in the gradient to improve the resolution of specific peak pairs. |
| Elevated Column Temperature | While higher temperatures can improve peak shape and reduce viscosity, they can sometimes decrease selectivity. Try reducing the column temperature in 5-10°C increments. |
Issue 2: Peak Tailing for Pergolide and/or Metabolite Peaks
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | 1. Adjust Mobile Phase pH: Lowering the pH can protonate residual silanols on the silica (B1680970) backbone, reducing their interaction with basic analytes like pergolide. 2. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. 3. Add a Competing Base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can mask the active sites on the stationary phase. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample being injected. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Pergolide and Metabolites
This protocol provides a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 280 nm or Mass Spectrometer |
Protocol 2: High-Resolution UHPLC-MS/MS Method
This protocol is suitable for achieving higher resolution and sensitivity, particularly for complex matrices.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 40% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: Troubleshooting workflow for peak tailing.
Validation & Comparative
Pergolide vs. Pergolide Sulfone: A Comparative Analysis of Potency at Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the dopamine (B1211576) agonist pergolide (B1684310) and its metabolite, pergolide sulfone, at dopamine D2 receptors. The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.
Summary of Receptor Binding Affinity
Experimental data from competitive radioligand binding assays provide a quantitative comparison of the binding affinities of pergolide and this compound for dopamine receptors. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Ki (nmol/L) at Dopamine Receptors |
| Pergolide | 2.5[1] |
| This compound | 4.6[1] |
Based on these findings, pergolide exhibits a slightly higher affinity for dopamine receptors in vitro compared to its sulfone metabolite.
Functional Potency Comparison
However, in vivo studies in animal models have demonstrated that this compound is a potent dopamine agonist.[2] One study noted that this compound and another metabolite, pergolide sulfoxide, were found to be potent dopamine agonists, with activity similar to that of pergolide itself in animal models of dopamine receptor activation.[2] Another study reported that upon administration to rats, this compound was as effective as pergolide in producing neurochemical changes associated with dopamine receptor agonism.[1]
Experimental Protocols
The binding affinity data presented in this guide were obtained through competitive radioligand binding assays. Below is a generalized protocol typical for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., pergolide, this compound) for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Bovine striatal membranes[1] or cells expressing dopamine D2 receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the D2 receptor, such as ³H-dopamine.[1]
-
Test Compounds: Pergolide and this compound at various concentrations.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength.
-
Filtration Apparatus: A cell harvester and filter mats to separate bound and unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow: A standardized workflow for a competitive radioligand binding assay is illustrated in the diagram below.
Dopamine D2 Receptor Signaling Pathway
Pergolide and this compound act as agonists at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist to the D2 receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion
Based on the available in vitro data, pergolide demonstrates a higher binding affinity for dopamine receptors than its metabolite, this compound. While quantitative in vitro functional potency data for this compound is lacking, in vivo studies suggest it is a potent dopamine agonist with efficacy comparable to pergolide. Further in vitro functional studies are warranted to provide a more complete comparative pharmacological profile of these two compounds at the dopamine D2 receptor.
References
- 1. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of dopaminergic compounds at hD2short, hD4.2 and hD4.7 receptors in agonist-stimulated [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dopaminergic Activity of Pergolide and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopaminergic activity of the ergot-derived dopamine (B1211576) agonist, pergolide (B1684310), and its primary metabolites. Pergolide is recognized for its high affinity for dopamine D2 and D3 receptors and also possesses activity at D1 receptors.[1][2] Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of its overall therapeutic effect and duration of action.
Quantitative Comparison of Dopaminergic Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of pergolide and its metabolites for dopamine receptors, as determined by radioligand binding assays. Lower Ki values indicate a higher binding affinity.
| Compound | Ki (nmol/L) for inhibition of [³H]-dopamine binding in bovine striatal membranes[3] |
| Pergolide | 2.5 |
| Pergolide Sulfone | 4.6 |
| Pergolide Sulfoxide (B87167) | 15.5 |
| Despropyl Pergolide | 58.6 |
| Despropyl Pergolide Sulfoxide | 158.8 |
Inference: Pergolide exhibits the highest affinity for dopamine receptors among the compounds tested. Its metabolites, this compound and pergolide sulfoxide, also demonstrate potent binding, suggesting they likely contribute to the overall dopaminergic activity of the parent drug.[3][4] In contrast, the despropylated metabolites show significantly lower binding affinities.[3] In vivo studies in animal models have corroborated these findings, showing that this compound and pergolide sulfoxide are potent dopamine agonists, similar in activity to pergolide itself, while the despropyl derivatives are largely devoid of dopamine-like effects.[4]
Functional Activity at Dopamine Receptors
Experimental Protocols
The following are detailed, representative methodologies for the key in vitro assays used to characterize the dopaminergic activity of compounds like pergolide and its metabolites.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Corpora striata from bovine brains are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the dopamine receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled dopamine receptor ligand (e.g., [³H]-dopamine, [³H]-SCH23390 for D1 receptors, or [³H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (pergolide or its metabolites).
-
Incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (for D1 Receptor Agonism)
This cell-based assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that is generated upon the activation of Gs-coupled receptors like the dopamine D1 receptor.
1. Cell Culture and Transfection:
-
A suitable host cell line that does not endogenously express dopamine receptors (e.g., Chinese Hamster Ovary - CHO cells) is used.
-
The cells are stably transfected with a plasmid containing the gene for the human dopamine D1 receptor.
2. Agonist Stimulation:
-
The transfected cells are plated in multi-well plates and incubated until they form a confluent monolayer.
-
The cells are then treated with varying concentrations of the test compound (pergolide or its metabolites) in the presence of a phosphodiesterase inhibitor (to prevent the degradation of cAMP).
3. Measurement of cAMP Levels:
-
After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The concentration-response curve for cAMP production is plotted.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined using non-linear regression analysis.
Visualizations
Dopamine Receptor Signaling Pathways
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Experimental Workflow for cAMP Functional Assay
Caption: General workflow for a cell-based cAMP functional assay.
References
- 1. Pergolide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Pergolide binds tightly to dopamine D2 short receptors and induces receptor sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Undeveloped Potential of Pergolide Sulfone as a Biomarker of Pergolide Metabolism: A Guide for Researchers
For drug development professionals, researchers, and scientists, the selection of appropriate biomarkers is a critical step in understanding a drug's metabolism and its therapeutic effects. This guide explores the potential of pergolide (B1684310) sulfone as a biomarker for the metabolism of pergolide, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease and Equine Cushing's Disease (Pituitary Pars Intermedia Dysfunction or PPID). However, a comprehensive review of published scientific literature reveals a significant gap in the validation of pergolide sulfone for this purpose. This document summarizes the current knowledge and outlines the necessary experimental framework for its validation.
Introduction to Pergolide Metabolism
Pergolide undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, this compound and pergolide sulfoxide (B87167) have been identified as major products.[1] Notably, these metabolites are not inert; studies in animal models have shown that they possess dopamine D2-receptor agonist activity, similar to the parent drug, pergolide.[1][2] This pharmacological activity of the metabolites is a crucial factor to consider when evaluating their suitability as biomarkers, as their presence in circulation could contribute to the overall therapeutic effect and potential side effects.
The Case for Biomarker Validation
An ideal biomarker for drug metabolism should have a concentration that correlates reliably with the parent drug's administration, its metabolic turnover, and, ideally, its clinical efficacy. While the metabolic pathway of pergolide to this compound is known, there is a lack of publicly available data to validate this compound as a robust biomarker. Such a validation would require a direct comparison of its pharmacokinetic profile with that of pergolide and other metabolites, as well as an established correlation with clinical outcomes.
Comparative Analysis: Pergolide vs. This compound as a Biomarker
A direct quantitative comparison of pergolide and this compound as biomarkers is hampered by the absence of published data. The following table outlines the key parameters that would need to be experimentally determined to validate this compound.
| Parameter | Pergolide | This compound | Other Potential Biomarkers (e.g., Pergolide Sulfoxide) |
| Pharmacokinetic Profile | |||
| Time to Peak Concentration (Tmax) | Data Available[3][4] | Data Not Available | Data Not Available |
| Peak Plasma Concentration (Cmax) | Data Available[3][4] | Data Not Available | Data Not Available |
| Half-life (t½) | Data Available[2] | Data Not Available | Data Not Available |
| Area Under the Curve (AUC) | Data Available[2] | Data Not Available | Data Not Available |
| Correlation with Clinical Efficacy | |||
| Correlation with improvement in clinical signs (e.g., in PPID horses) | Limited Data[5] | Data Not Available | Data Not Available |
| Analytical Method Validation | |||
| Validated LC-MS/MS methods | Available[6][7] | Not Described in Literature | Not Described in Literature |
Absence of data in the "this compound" and "Other Potential Biomarkers" columns highlights the current research gap.
Experimental Protocols for Validation
To address the existing knowledge gap, a dedicated study to validate this compound as a biomarker is required. The following outlines a potential experimental protocol.
Objective: To validate this compound as a biomarker of pergolide metabolism by comparing its pharmacokinetic profile with pergolide and correlating its concentrations with clinical efficacy.
1. Study Design:
-
A prospective pharmacokinetic and pharmacodynamic study in the target species (e.g., horses with PPID).
-
Administration of a standardized dose of pergolide.
-
Serial blood sample collection at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration).
2. Bioanalytical Method Development and Validation:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pergolide, this compound, and pergolide sulfoxide in plasma.
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration.
-
Chromatographic Separation: Use of a C18 reverse-phase column with a gradient elution program.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of each analyte and their respective internal standards.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
3. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) for both pergolide and this compound using non-compartmental analysis.
-
Statistically compare the pharmacokinetic profiles of the parent drug and its metabolite.
4. Pharmacodynamic Analysis:
-
Monitor relevant clinical parameters (e.g., ACTH levels in horses with PPID) at each blood sampling time point.
-
Correlate the plasma concentrations of pergolide and this compound with the observed clinical effects.
Visualizing the Path Forward
The following diagrams illustrate the known metabolic pathway of pergolide and a proposed workflow for the validation of this compound as a biomarker.
Caption: Metabolic conversion of pergolide to its sulfoxide and sulfone metabolites.
Caption: Proposed workflow for the validation of this compound as a biomarker.
Conclusion and Future Directions
While this compound is a known, pharmacologically active metabolite of pergolide, its validation as a biomarker is a critical missing piece in the comprehensive understanding of pergolide's pharmacology. The lack of published data on its pharmacokinetic profile and correlation with clinical outcomes prevents its current use as a reliable indicator of pergolide metabolism. The experimental framework outlined in this guide provides a roadmap for researchers to generate the necessary data to either validate or refute the utility of this compound as a biomarker. Such studies would be invaluable for optimizing the therapeutic use of pergolide and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Pharmacokinetics and pharmacodynamics of pergolide mesylate after oral administration in horses with pituitary pars intermedia dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Pergolide Mesylate in Horses - Rendle et al. 2013 - The Laminitis Site [thelaminitissite.org]
- 5. Long‐Term Response of Equids With Pituitary Pars Intermedia Dysfunction to Treatment With Pergolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Pergolide and its Active Metabolite, Pergolide Sulfone: A Comparative In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the comparative in vivo effects of the dopamine (B1211576) agonist pergolide (B1684310) and its major metabolite, pergolide sulfone. This document provides a detailed comparison of their dopamine receptor affinities, in vivo neurochemical and behavioral effects, and an overview of relevant experimental protocols.
Introduction
Pergolide is a potent ergot-derived dopamine receptor agonist that has been utilized in the management of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses.[1] Upon administration, pergolide is extensively metabolized, with this compound emerging as a major and pharmacologically active metabolite.[2][3] Understanding the in vivo profile of this compound is crucial for a complete comprehension of the therapeutic and potential adverse effects of pergolide. This guide presents a comparative analysis of the in vivo effects of pergolide and this compound, supported by experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro receptor binding affinities and in vivo neurochemical and behavioral effects of pergolide and this compound.
Table 1: Dopamine Receptor Binding Affinities
| Compound | 3H-Dopamine Binding Ki (nmol/l) |
| Pergolide | 2.5[2][4] |
| This compound | 4.6[2][4] |
Ki (inhibition constant) values represent the concentration of the drug that inhibits 50% of the radioligand binding. Lower values indicate higher binding affinity.
Table 2: Comparative In Vivo Dopaminergic Activity in Rats
| In Vivo Effect | Pergolide | This compound |
| Neurochemical Effects | ||
| Increase in Striatal Acetylcholine (B1216132) | Effective[2][4] | As effective as pergolide[2][4] |
| Decrease in Striatal DOPAC & HVA | Effective[2][4] | As effective as pergolide[2][4] |
| Behavioral Effects | ||
| Induction of Compulsive Turning | Potent agonist[2] | Potent agonist, similar to pergolide[2] |
| Stimulation of Stereotypic Behavior | Potent agonist[2] | Potent agonist, similar to pergolide[2] |
| Inhibition of Prolactin | Potent agonist[2] | Potent agonist, similar to pergolide[2] |
DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are metabolites of dopamine.
In Vivo Effects: A Comparative Overview
Dopamine Receptor Agonism: Both pergolide and its metabolite, this compound, exhibit high affinity for dopamine receptors.[2][4] In vitro studies demonstrate that this compound's affinity for dopamine receptors is only slightly lower than that of the parent compound, indicating that it retains significant pharmacological activity.[2][4]
Neurochemical Effects: In vivo studies in rats have shown that this compound is as effective as pergolide in producing key neurochemical changes associated with dopamine receptor agonism.[2][4] This includes increasing acetylcholine levels and decreasing the levels of the dopamine metabolites DOPAC and HVA in the striatum.[2][4] These findings suggest that this compound contributes significantly to the overall in vivo dopaminergic effects observed after pergolide administration.
Behavioral Effects: The dopaminergic activity of this compound translates to pronounced behavioral effects in animal models. Studies in rats have demonstrated that this compound is a potent dopamine agonist, with an activity profile similar to that of pergolide in inducing compulsive turning behavior in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, a key model for Parkinson's disease.[2] Furthermore, both compounds are equipotent in stimulating stereotypic behavior and inhibiting prolactin secretion.[2]
Side Effects and Toxicity: The side effect profile of pergolide in humans includes nausea, vomiting, and hypotension.[5] In horses, reported adverse effects include anorexia, colic, and weight loss.[1] While no studies directly compare the toxicity of pergolide and this compound, the potent dopaminergic activity of the sulfone metabolite suggests it likely contributes to both the therapeutic and adverse effects of the parent drug.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vitro Dopamine Receptor Binding Assay
Objective: To determine the binding affinity of pergolide and this compound to dopamine receptors.
Methodology:
-
Tissue Preparation: Bovine striatal membranes are prepared and used as the source of dopamine receptors.[2][4]
-
Radioligand: 3H-dopamine is used as the radioligand to label the dopamine receptors.
-
Incubation: The striatal membranes are incubated with the radioligand and varying concentrations of the test compounds (pergolide or this compound).[6]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.[2][4]
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model Parkinson's disease and assess the efficacy of dopamine agonists.
Methodology:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.[7]
-
Neurotoxin Preparation: A solution of 6-hydroxydopamine (6-OHDA) in saline with ascorbic acid (to prevent oxidation) is prepared.[7]
-
Stereotaxic Injection: A small hole is drilled in the skull, and a Hamilton syringe is used to unilaterally inject the 6-OHDA solution into the medial forebrain bundle or the striatum.[8][9][10] The injection is performed slowly, and the needle is left in place for a few minutes before withdrawal to allow for diffusion.[7]
-
Post-operative Care: Animals are monitored for recovery and provided with supportive care.[8]
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), the rats are assessed for motor deficits, often by measuring rotational behavior induced by a dopamine agonist like apomorphine (B128758) or the test compounds.[11]
Drug-Induced Rotational Behavior
Objective: To quantify the motor effects of pergolide and this compound in the 6-OHDA lesioned rat model.
Methodology:
-
Habituation: The lesioned rats are placed in a circular arena to acclimate.
-
Drug Administration: The test compounds (pergolide or this compound) are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]
-
Observation: The number of full 360° turns in the direction contralateral (away from) the lesion is counted over a specified period. This contralateral rotation is indicative of stimulation of supersensitive dopamine receptors in the lesioned hemisphere.
-
Data Analysis: The total number of contralateral rotations is recorded and compared between treatment groups.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of pergolide and this compound.
Caption: Dopamine D2 receptor signaling pathway activated by pergolide and this compound.
Caption: Experimental workflow for the comparative analysis of pergolide and this compound.
Caption: Logical relationship illustrating the contribution of both pergolide and its active metabolite to in vivo effects.
References
- 1. Pergolide study | College of Veterinary Medicine [vetmed.umn.edu]
- 2. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pergolide mesylate: its effects on circulating anterior pituitary hormones in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 7. conductscience.com [conductscience.com]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 10. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Validating the Dopamine Agonist Activity of Pergolide Sulfone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine (B1211576) agonist activity of pergolide (B1684310) sulfone with its parent compound, pergolide, and other established dopamine agonists, bromocriptine (B1667881) and cabergoline (B1668192). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential as a research tool or therapeutic agent.
Introduction
Pergolide, a potent dopamine receptor agonist, has been historically used in the treatment of Parkinson's disease. Its pharmacological activity is attributed to its interaction with both D1 and D2 dopamine receptor families. Pergolide is metabolized into several compounds, including pergolide sulfone. Understanding the dopamine agonist activity of this metabolite is crucial for a comprehensive assessment of pergolide's overall in vivo effects and for the potential development of new dopaminergic agents. This guide compares the in vitro and in vivo dopamine agonist properties of this compound against pergolide and other commonly used dopamine agonists.
Data Presentation
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor |
| This compound | Not explicitly reported, but inhibits ³H-dopamine binding with Ki of 4.6 nM[1] | Not explicitly reported, but inhibits ³H-dopamine binding with Ki of 4.6 nM[1] | Not Reported |
| Pergolide | 447[2] | 0.61 - 2.5[1][2] | 0.86[2] |
| Bromocriptine | ≥ Cabergoline[3] | < Pergolide/Cabergoline[3] | Not Reported |
| Cabergoline | < Pergolide[3] | ≤ Pergolide[3] | 1.27[2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative In Vivo Dopamine Agonist Activity
| Compound | Prolactin Inhibition | Induction of Compulsive Turning | Stimulation of Stereotypic Behavior |
| This compound | Potent | Potent | Potent |
| Pergolide | Potent | Potent | Potent |
| Bromocriptine | Less potent than pergolide | Did not induce at tested doses | Much less potent than pergolide |
| Cabergoline | Potent | Slightly induced at high doses | Slightly induced at high doses |
Mandatory Visualizations
Caption: Dopamine Receptor Signaling Pathways.
Caption: Experimental Workflow for Dopamine Agonist Validation.
Experimental Protocols
Dopamine Receptor Binding Assay (Competitive Binding)
This protocol is adapted from methodologies described for determining the affinity of compounds for dopamine receptors using a radiolabeled antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for dopamine D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]-Spiperone at a final concentration equal to its Kd.
-
50 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for D2 Receptor Agonism
This protocol outlines a method to assess the functional activity of a dopamine agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels. D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a D2 receptor agonist.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Test Compound: this compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Reference Agonist (e.g., dopamine).
-
Serum-free cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test compound at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect) from the curve.
Conclusion
The available data indicates that this compound is a potent dopamine agonist, with a receptor binding affinity and in vivo functional activity comparable to its parent compound, pergolide. Specifically, its Ki value for dopamine receptors is in the low nanomolar range, suggesting a high affinity.[1] In vivo studies confirm its functional agonism through potent prolactin inhibition and induction of stereotypic behaviors, effects characteristic of dopamine receptor activation. When compared to other dopamine agonists, this compound appears to be significantly more potent than bromocriptine and shows a similar or slightly different in vivo behavioral profile to cabergoline.
For researchers investigating the dopaminergic system, this compound represents a key active metabolite of pergolide that contributes significantly to its overall pharmacological profile. Further characterization, including determination of its specific affinities for D1, D2, and D3 receptor subtypes and its functional potency (EC50) in cell-based assays, would provide a more complete understanding of its activity. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pergolide and Its Sulfone Metabolite: A Head-to-Head Comparison of Pharmacological Profiles
A detailed analysis of the dopamine (B1211576) receptor activity and potential for adverse effects of the parent drug and its primary metabolite.
Pergolide (B1684310), a synthetic ergot derivative, has long been utilized for its potent dopamine agonist properties, primarily in the treatment of Parkinson's disease and, in veterinary medicine, for pituitary pars intermedia dysfunction (PPID) in horses. The pharmacological activity of pergolide is not solely attributed to the parent compound; its major metabolite, pergolide sulfone, also exhibits significant biological activity. This guide provides a comprehensive head-to-head comparison of pergolide and this compound, focusing on their receptor binding affinities, functional activities, and potential for adverse effects, supported by experimental data and detailed methodologies.
Pharmacological Profile: A Tale of Two Dopamine Agonists
Both pergolide and its sulfone metabolite demonstrate potent agonism at dopamine D2 receptors, which is central to their therapeutic effects. In vitro studies have shown that pergolide and this compound have comparable affinities for dopamine receptors.[1] In vivo animal models further support these findings, indicating that this compound is a potent dopamine agonist, similar in activity to pergolide itself.[2] This similarity in dopamine receptor activity suggests that the therapeutic efficacy of pergolide may be, in part, mediated by its active sulfone metabolite.
Data Summary: Receptor Binding and Functional Activity
| Compound | Receptor | Parameter | Value (nM) | Species/System | Reference |
| Pergolide | Dopamine (general) | Ki | 2.5 | Bovine striatal membranes | [1] |
| This compound | Dopamine (general) | Ki | 4.6 | Bovine striatal membranes | [1] |
| Pergolide | 5-HT2B | pEC50 | 8.42 | Porcine pulmonary arteries |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Adverse Effect Profile: The 5-HT2B Receptor and Cardiac Valvulopathy
A significant concern with long-term pergolide use in humans was the development of cardiac valvulopathy, a condition characterized by the thickening and dysfunction of heart valves. This adverse effect has been linked to the agonist activity of pergolide at the serotonin (B10506) 5-HT2B receptor. Activation of this receptor on cardiac valve interstitial cells can lead to fibroblastic proliferation and subsequent valvular damage.
While direct comparative data on the 5-HT2B receptor affinity and functional activity of pergolide versus its sulfone metabolite is limited in the readily available literature, the established potent 5-HT2B agonism of the parent compound remains a critical consideration in its safety profile. Further research is warranted to fully elucidate the contribution of the sulfone metabolite to this adverse effect.
Experimental Protocols
Dopamine Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Workflow:
Figure 1: Workflow for a dopamine receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues rich in dopamine receptors (e.g., bovine striatum) or cells engineered to express specific dopamine receptor subtypes in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (pergolide or this compound). Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled dopamine receptor ligand).
-
Equilibrium: Incubate the mixture at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Cell-Based Functional Assay for Dopamine Receptor Activity (e.g., Prolactin Inhibition)
This in vivo assay assesses the functional agonism of a compound at dopamine D2 receptors by measuring its ability to inhibit the secretion of prolactin from the pituitary gland.
Workflow:
Figure 2: Workflow for an in vivo prolactin inhibition assay.
Detailed Steps:
-
Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.
-
Compound Administration: Administer the test compound (pergolide or this compound) via a relevant route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle-treated control group.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points after compound administration.
-
Prolactin Measurement: Separate the plasma from the blood samples and measure the concentration of prolactin using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the plasma prolactin levels in the drug-treated groups to the control group. Calculate the percentage of prolactin inhibition for each dose and determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
Signaling Pathways
Dopamine D2 Receptor Signaling
Pergolide and its sulfone metabolite exert their primary therapeutic effects through the activation of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs).
Figure 3: Simplified signaling pathway of the Dopamine D2 receptor.
Activation of the D2 receptor by an agonist like pergolide or its sulfone metabolite leads to the activation of an inhibitory G protein (Gi). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), ultimately modulating downstream cellular responses.
5-HT2B Receptor Signaling and Cardiac Fibrosis
The adverse effect of cardiac valvulopathy associated with pergolide is mediated by the 5-HT2B receptor, another GPCR.
Figure 4: Simplified signaling pathway of the 5-HT2B receptor leading to cardiac fibrosis.
Agonist binding to the 5-HT2B receptor activates a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events converge to promote the proliferation of cardiac valve interstitial cells, leading to the fibrotic changes characteristic of valvulopathy.
Conclusion
Pergolide and its sulfone metabolite exhibit comparable and potent dopamine D2 receptor agonist activity, suggesting that the metabolite significantly contributes to the therapeutic effects of the parent drug. However, the well-documented association of pergolide with cardiac valvulopathy, mediated by its agonist activity at 5-HT2B receptors, remains a critical safety concern. While direct comparative data for the sulfone metabolite at the 5-HT2B receptor is needed for a complete picture, the known properties of the parent compound necessitate careful consideration of the risk-benefit profile in clinical applications. This guide provides researchers and drug development professionals with a foundational understanding of the key pharmacological and toxicological aspects of pergolide and its primary metabolite, highlighting areas where further investigation is warranted.
References
Pergolide Sulfone: An Active Metabolite of Pergolide with Potent Dopamine Agonist Activity
A comprehensive analysis of pergolide (B1684310) metabolism reveals that pergolide sulfone is not merely a byproduct but a pharmacologically active metabolite that significantly contributes to the dopaminergic effects of the parent drug. Experimental data from in vitro and in vivo studies demonstrate that this compound exhibits a pharmacological profile comparable to that of pergolide, acting as a potent dopamine (B1211576) receptor agonist.
Pergolide, a synthetic ergot derivative, undergoes extensive metabolism, giving rise to several metabolites, including this compound and pergolide sulfoxide (B87167).[1] Investigations into the pharmacological activity of these metabolites have confirmed that both this compound and pergolide sulfoxide are potent dopamine agonists, exhibiting activity similar to pergolide itself.[2] In contrast, other metabolites such as despropyl pergolide and despropyl pergolide sulfoxide are devoid of significant dopamine-like effects.[2] This guide provides a comparative analysis of pergolide and its active metabolite, this compound, supported by experimental data from key studies.
In Vitro Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of pergolide and its metabolites for dopamine receptors. These studies consistently show that pergolide, this compound, and pergolide sulfoxide have a high affinity for dopamine receptors, particularly the D2 subtype.
| Compound | 3H-Dopamine Binding Ki (nmol/l)[3] |
| Pergolide | 2.5 |
| This compound | 4.6 |
| Pergolide Sulfoxide | 15.5 |
| Despropyl Pergolide | 58.6 |
| Despropyl Pergolide Sulfoxide | 158.8 |
In Vivo Dopaminergic Activity
The dopamine agonist activity of pergolide and its metabolites has been evaluated in several well-established animal models. These studies provide functional evidence of the potent and comparable in vivo effects of pergolide and this compound.
Prolactin Inhibition
Dopamine agonists are known to inhibit the secretion of prolactin from the pituitary gland. The potency of pergolide and its metabolites in this assay is a key indicator of their D2 receptor agonist activity. Both pergolide and its active metabolites, this compound and pergolide sulfoxide, have been shown to be potent inhibitors of prolactin secretion.[2]
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease: Compulsive Turning Behavior
Unilateral lesioning of the nigrostriatal dopamine pathway with 6-OHDA in rats creates a supersensitivity of dopamine receptors on the lesioned side. Administration of dopamine agonists to these animals induces contralateral turning behavior, the rate of which is proportional to the agonist's potency. Pergolide, this compound, and pergolide sulfoxide have all been demonstrated to induce vigorous contralateral turning in this model, indicating their potent dopamine agonist activity.[2][4]
Stereotypic Behavior
High doses of dopamine agonists can induce stereotypic behaviors in rodents, such as sniffing, gnawing, and licking. The induction of these behaviors is another measure of central dopamine receptor stimulation. Studies have shown that pergolide, this compound, and pergolide sulfoxide are all capable of inducing stereotypic behaviors in rats.[2]
While specific ED50 values for the in vivo activities of this compound are not consistently reported across all studies, the available literature collectively indicates that its potency is comparable to that of pergolide.[2]
Experimental Protocols
In Vitro Dopamine Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to dopamine receptors.
Methodology:
-
Membrane Preparation: Bovine striatal membranes are prepared and used as the source of dopamine receptors.[3]
-
Radioligand: ³H-dopamine is used as the radioligand to label the dopamine receptors.[3]
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compounds (pergolide, this compound, etc.).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model for Turning Behavior
Objective: To assess the in vivo potency of dopamine agonists.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Stereotaxic Surgery: A unilateral lesion of the substantia nigra is created by stereotaxic injection of 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.1% ascorbic acid). The coordinates for injection are determined based on a stereotaxic atlas (e.g., anteroposterior: -4.8 mm from bregma; mediolateral: -1.6 mm from midline; dorsoventral: -8.2 mm from the skull surface).[5]
-
Recovery: Animals are allowed to recover for a period of at least two weeks to allow for the development of dopamine receptor supersensitivity.
-
Drug Administration: Test compounds are administered systemically (e.g., intraperitoneally or orally).
-
Behavioral Assessment: The number of full contralateral turns is recorded over a specified period (e.g., 60-90 minutes) using an automated rotometer.
-
Data Analysis: Dose-response curves are generated, and the dose that produces 50% of the maximal turning response (ED50) is calculated.
Dopamine Agonist-Induced Stereotypic Behavior
Objective: To evaluate the central stimulant effects of dopamine agonists.
Methodology:
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Drug Administration: Test compounds are administered at various doses.
-
Behavioral Observation: Animals are placed in individual observation cages, and their behavior is observed and scored at regular intervals (e.g., every 10 minutes for 2 hours).
-
Scoring System: A standardized rating scale is used to quantify the intensity of stereotypic behaviors. An example of such a scale is:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing, rearing
-
3: Continuous sniffing, periodic head and limb movements
-
4: Continuous sniffing, licking, or gnawing of the cage floor or bars
-
5: Intense, continuous licking or gnawing of a restricted area
-
-
Data Analysis: The mean stereotypy score for each treatment group is calculated over time, and dose-response relationships are determined.
Visualizations
References
- 1. 6‐Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pergolide-induced circling in rats with 6-hydroxydopamine lesions in the nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Pergolide and its Metabolite, Pergolide Sulfone, at Dopamine and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the dopamine (B1211576) agonist pergolide (B1684310) and its primary active metabolite, pergolide sulfone. The information presented herein is intended to support research and drug development efforts by offering a concise summary of their interactions with key dopamine and serotonin (B10506) receptor subtypes.
Introduction
Pergolide, a synthetic ergot derivative, has been utilized for its potent dopamine agonist properties. In vivo, pergolide is metabolized to several compounds, with this compound being a significant and pharmacologically active metabolite. Understanding the comparative receptor binding affinities of the parent drug and its metabolite is crucial for elucidating their overall pharmacological effects and potential side-effect profiles. This guide synthesizes available in vitro data to facilitate a direct comparison.
Comparative Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki values) of pergolide and this compound for various dopamine and serotonin receptors. It is important to note that the data are compiled from different studies, and experimental conditions may vary.
| Receptor Subtype | Compound | Ki (nM) | Species/Tissue | Radioligand | Reference |
| Dopamine Receptors (General) | Pergolide | 2.5 | Bovine Striatal Membranes | [³H]-Dopamine | [1] |
| This compound | 4.6 | Bovine Striatal Membranes | [³H]-Dopamine | [1] | |
| Dopamine D1 Receptor | Pergolide | 447 | Human Striatum | Not Specified | [2] |
| This compound | Not Available | - | - | - | |
| Dopamine D2 Receptor | Pergolide | Potent Agonist | In vivo studies | - | [3] |
| This compound | Potent Agonist (similar to Pergolide) | In vivo studies | - | [3] | |
| Dopamine D3 Receptor | Pergolide | 0.86 | Human Striatum | Not Specified | [2] |
| This compound | Not Available | - | - | - | |
| Serotonin 5-HT2A Receptor | Pergolide | Potent Agonist | Porcine Vascular Rings | - | [4] |
| This compound | Not Available | - | - | - | |
| Serotonin 5-HT2B Receptor | Pergolide | Potent Agonist | Porcine Vascular Rings | - | [4] |
| This compound | Not Available | - | - | - |
Experimental Methodologies
The data presented in this guide were primarily obtained through competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay, which is fundamental to determining the binding affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) that has a known high affinity for the target receptor.
-
The membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., pergolide or this compound).
-
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).
3. Incubation:
-
The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
4. Filtration:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
5. Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Metabolic pathway of pergolide to this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the molecular fragment that is responsible for agonism of pergolide at serotonin 5-Hydroxytryptamine2B and 5-Hydroxytryptamine2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Analytical Methods for Pergolide Sulfone Impurity
For drug development professionals and researchers, ensuring the purity and safety of pharmaceutical products is paramount. The accurate identification and quantification of impurities, such as pergolide (B1684310) sulfone in pergolide drug substances, is a critical aspect of quality control. This guide provides an objective comparison of various analytical techniques that can be employed for the validation of methods to detect and quantify pergolide sulfone. While specific comparative data for this compound is not extensively published, this guide outlines the principles and general performance characteristics of commonly used analytical methods for impurity profiling, supported by representative experimental protocols.
Data Presentation: Comparison of Analytical Techniques for Impurity Profiling
The selection of an analytical technique for impurity profiling depends on various factors, including the required sensitivity, resolution, and the stage of drug development. The following table summarizes the key performance characteristics of common analytical techniques applicable to the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | A type of HPLC that uses smaller particle size columns (sub-2 µm) for higher resolution and speed.[1][2] | Combines the separation power of LC with the mass analysis capability of MS for identification.[3][4] | A planar chromatographic technique for separation on a high-performance layer.[5][6] |
| Primary Use | Routine quality control, quantification of known impurities, stability testing.[7][8] | High-throughput screening, impurity profiling, method development.[1] | Impurity identification, structure elucidation, quantification of trace impurities.[4][9] | Rapid screening, qualitative identification, semi-quantitative analysis.[5][10] |
| Resolution | Good | Excellent, superior to HPLC.[2] | Dependent on the LC front-end (HPLC or UPLC). | Moderate |
| Sensitivity | Good (ng range) | Very Good (pg to ng range).[1] | Excellent (pg to fg range).[3][11] | Good (ng to µg range).[6] |
| Analysis Time | 20-60 minutes | 2-10 minutes.[12] | Dependent on LC method, typically faster with UPLC. | ~20 minutes for multiple samples.[13] |
| Cost | Moderate | High | Very High | Low to Moderate |
| Strengths | Robust, reliable, widely available, extensive regulatory acceptance.[12] | Faster analysis, better resolution, reduced solvent consumption.[1] | High specificity and sensitivity, definitive identification of unknown impurities.[3][4] | High sample throughput, low cost per sample, simple operation.[10][13] |
| Limitations | Longer run times, lower resolution for complex mixtures compared to UPLC.[12] | Higher backpressure requires specialized equipment, higher initial cost.[1][2] | High instrumentation cost and complexity, potential for matrix effects.[11] | Lower resolution and sensitivity compared to LC-based methods.[10] |
Experimental Protocols: A Representative Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for demonstrating that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including impurities like this compound.[14][15] The following is a detailed, representative protocol for a reverse-phase HPLC method.
Objective: To develop and validate a stability-indicating HPLC method for the determination of related substances in a drug product.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of the active pharmaceutical ingredient (API) and known impurities (if available) in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the drug product sample in the diluent to achieve a target concentration of the API.
3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug product.[16]
-
Acid Hydrolysis: Reflux with 0.1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
4. Method Validation: The method should be validated according to ICH guidelines (Q2(R2)).[17][18][19]
-
Specificity: Demonstrate the ability to resolve the API from impurities and degradation products.[19]
-
Linearity: Analyze a minimum of five concentrations of the impurity standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking the drug product matrix with known amounts of the impurity at different concentration levels.
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample.
-
Intermediate Precision: Perform the analysis on different days with different analysts and equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Mandatory Visualization
The following diagrams illustrate the typical workflows involved in the analysis and validation of analytical methods for impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Pharmaceutical Analysis using HPTLC | CAMAG [camag.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. netpharmalab.es [netpharmalab.es]
- 10. biomedres.us [biomedres.us]
- 11. eurofins.it [eurofins.it]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. news-medical.net [news-medical.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
Evaluating the Clinical Relevance of Pergolide Sulfone Formation: A Comparative Guide for Drug Development Professionals
An in-depth analysis of the metabolic transformation of pergolide (B1684310) to pergolide sulfone and its implications for cardiac safety, alongside a comparison with alternative dopamine (B1211576) agonists.
The ergot-derived dopamine agonist pergolide, once a prominent treatment for Parkinson's disease, has been largely withdrawn from the market due to its association with an increased risk of cardiac valvulopathy.[1][2] This adverse effect is primarily attributed to the drug's potent agonist activity at the serotonin (B10506) 5-HT2B receptor, which is expressed on cardiac valve fibroblasts.[1][3] Pergolide undergoes extensive metabolism, leading to the formation of several metabolites, including pergolide sulfoxide (B87167) and this compound. While these metabolites are known to retain dopamine agonist activity, their contribution to the parent drug's cardiotoxicity, specifically through 5-HT2B receptor interaction, is a critical area of investigation for understanding the full clinical picture and for the development of safer dopamine agonists.
This guide provides a comprehensive evaluation of the clinical relevance of this compound formation, comparing the known effects of pergolide with its metabolites and alternative non-ergot-derived dopamine agonists. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to offer a clear perspective for researchers, scientists, and drug development professionals.
Pergolide and Cardiac Valvulopathy: The Role of 5-HT2B Receptor Agonism
Pergolide's association with cardiac valvulopathy, characterized by thickening and regurgitation of the heart valves, is a significant clinical concern.[1][2][4] Numerous studies have demonstrated a higher incidence of clinically significant valvular regurgitation in patients treated with pergolide compared to those on non-ergot dopamine agonists or control subjects.[1][4]
The underlying mechanism involves the activation of the 5-HT2B receptor on cardiac valve interstitial cells. This activation triggers a signaling cascade that leads to fibroblast proliferation and extracellular matrix remodeling, ultimately resulting in fibrotic changes in the heart valves.
The Formation and Known Activity of this compound
Pergolide is metabolized in the liver, primarily through oxidation, to form pergolide sulfoxide and subsequently this compound.[5] Both of these metabolites have been shown to possess dopamine D2-receptor agonist activity, similar to the parent compound.[5] This indicates that the formation of these metabolites likely contributes to the therapeutic efficacy of pergolide.
However, a critical question for assessing the clinical relevance of this metabolic pathway is whether this compound also exhibits agonist activity at the 5-HT2B receptor. Direct experimental data on the 5-HT2B receptor binding affinity and functional activity of this compound is limited in the public domain. The structural modifications from pergolide to this compound, specifically the oxidation of the sulfur atom, could potentially alter its interaction with the 5-HT2B receptor. Structure-activity relationship (SAR) studies of ergoline (B1233604) derivatives at 5-HT2B receptors suggest that modifications to the ergoline scaffold can significantly impact receptor affinity and functional activity.[6][7][8] Without specific data for this compound, its precise role in the observed cardiotoxicity of pergolide remains an area requiring further investigation.
Comparison with Alternative Dopamine Agonists
The significant risk of cardiac valvulopathy associated with pergolide and another ergot derivative, cabergoline (B1668192), led to the increased use of non-ergot-derived dopamine agonists.[1] These agents, such as pramipexole (B1678040) and ropinirole, have a much lower affinity for the 5-HT2B receptor and are not associated with a clinically significant increased risk of valvular heart disease.[1]
| Dopamine Agonist | Class | Risk of Valvular Regurgitation | 5-HT2B Receptor Agonism |
| Pergolide | Ergot Derivative | High[1][4] | Potent Agonist[1][3] |
| Cabergoline | Ergot Derivative | High[1] | Potent Agonist[1] |
| Pramipexole | Non-Ergot Derivative | Low / Not Significant[1] | Weak or No Agonism |
| Ropinirole | Non-Ergot Derivative | Low / Not Significant[1] | Weak or No Agonism |
Table 1: Comparison of Dopamine Agonists and Risk of Cardiac Valvulopathy
Experimental Protocols
To evaluate the potential for a compound to induce cardiac valvulopathy, a series of in vitro and in vivo experiments are typically conducted.
5-HT2B Receptor Binding and Functional Assays
Objective: To determine the affinity and functional activity of a test compound at the 5-HT2B receptor.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2B receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-LSD) and varying concentrations of the test compound.
-
Filtration and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.
Methodology: Functional Assay (e.g., Calcium Flux Assay)
-
Cell Culture: Cells expressing the 5-HT2B receptor and a calcium-sensitive fluorescent dye are plated.
-
Compound Addition: The test compound is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy) of the compound.
Cardiac Fibroblast Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of cardiac fibroblasts.
Methodology:
-
Cell Isolation and Culture: Primary cardiac fibroblasts are isolated from animal models (e.g., rats or pigs) and cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Proliferation Measurement: Cell proliferation can be measured using various methods, such as:
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.
-
MTT Assay: Measures the metabolic activity of the cells, which is proportional to cell number.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are analyzed to determine the effect of the compound on fibroblast proliferation.
Animal Models of Drug-Induced Valvulopathy
Objective: To evaluate the in vivo effects of a test compound on cardiac valve structure and function.
Methodology:
-
Animal Model: Rodent models, such as rats, are commonly used.
-
Drug Administration: The test compound is administered to the animals for a prolonged period (e.g., several weeks or months).
-
Echocardiography: Serial echocardiograms are performed to assess valve morphology, thickness, and regurgitation.
-
Histopathology: At the end of the study, the hearts are harvested, and the valves are examined histologically for evidence of fibrosis and cellular proliferation.
References
- 1. Pergolide and cabergoline are associated with damage to heart valves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Cardiac valvulopathy associated with pergolide use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Structure-activity study of some newly synthesized ergoline derivatives on 5-HT2 receptors and alpha-adrenoceptors in rabbit isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the molecular fragment that is responsible for agonism of pergolide at serotonin 5-Hydroxytryptamine2B and 5-Hydroxytryptamine2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pergolide Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of pergolide (B1684310) and its related compounds, including its major degradation product and metabolite, pergolide sulfone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). While a direct cross-validation study for this compound was not identified in publicly available literature, this guide synthesizes validation data from separate studies to offer a comparative overview for researchers selecting an appropriate analytical method.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of a representative HPLC-UV method and a UPLC-MS/MS method for the analysis of pergolide. These parameters are indicative of the expected performance for related compounds like this compound.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 2.5 - 20 µg/mL | 0.005 - 1.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity starts at 2.5 µg/mL | 0.006 ng/mL[1] |
| Limit of Detection (LOD) | Not explicitly stated | 0.002 ng/mL[1] |
| Accuracy (% Recovery) | Near 100% | 92.7% (at 0.014 ng/mL)[1] |
| Precision (% RSD) | < 2.0% | < 10%[1] |
| Sample Type | Pharmaceutical Formulations | Horse Plasma |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of pergolide and its related compounds in pharmaceutical formulations.
a. Sample Preparation:
A stock solution of the analyte is prepared in a suitable solvent such as methanol (B129727). This stock solution is then serially diluted with the mobile phase to create calibration standards and quality control samples. For solid dosage forms, a representative sample is accurately weighed, dissolved in the solvent, and diluted to the desired concentration.
b. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer, pH 7) in a specific ratio (e.g., 55:45 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at a wavelength of 231 nm.
-
Injection Volume: 20 µL.
c. Validation Parameters:
The method is validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the determination of low concentrations of pergolide and its metabolites in complex biological matrices like plasma.[1]
a. Sample Preparation:
A simple protein precipitation method is employed. To a plasma sample, a precipitating agent like methanol is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then directly injected into the UPLC-MS/MS system.[1]
b. Chromatographic Conditions:
-
Column: A suitable UPLC column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Flow Rate: A flow rate suitable for the UPLC column dimensions is employed.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
d. Validation Parameters:
The method is validated for linearity, precision, accuracy, limit of quantification (LOQ), and limit of detection (LOD). For a UPLC-MS/MS method for pergolide in horse plasma, within-batch precision was less than 10% RSD, and accuracy was -7.3% at 0.014 ng/mL. The lower limit of quantification was 0.006 ng/mL, and the method detection limit was 0.002 ng/mL.[1]
Visualizations
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Comparison of key performance parameters between HPLC-UV and UPLC-MS/MS.
References
A Comparative Review of the Pharmacokinetics of Pergolide and its Active Metabolite, Pergolide Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the dopamine (B1211576) receptor agonist, pergolide (B1684310), and its major active metabolite, pergolide sulfone. While extensive data exists for the parent drug, pergolide, information on the quantitative pharmacokinetics of this compound remains limited in publicly available literature. This guide summarizes the existing data for both compounds, outlines the experimental protocols used in key studies, and highlights the areas where further research is needed for a complete comparative understanding.
Executive Summary
Pergolide, an ergot derivative, is a potent dopamine D2 receptor agonist used in the management of Parkinson's disease in humans and Pituitary Pars Intermedia Dysfunction (PPID) in horses. Following administration, pergolide undergoes extensive metabolism, with pergolide sulfoxide (B87167) and this compound identified as major metabolites. Notably, these metabolites are not simply inactive byproducts; they exhibit dopamine agonist activity similar to the parent compound, contributing to the overall therapeutic effect. This guide focuses on the comparative pharmacokinetics of pergolide and this compound, presenting available data on their absorption, distribution, metabolism, and elimination.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for pergolide that have been reported in various studies conducted in horses and humans. It is important to note that direct comparative studies detailing the pharmacokinetic parameters of this compound alongside pergolide are scarce.
Table 1: Pharmacokinetic Parameters of Pergolide in Horses
| Parameter | Value | Species/Study Details | Citation |
| Half-life (t½) | ~24 hours | Horses with PPID, long-term oral administration | [1] |
| < 12 hours | Horses with PPID, oral administration | [2] | |
| 5.86 ± 3.42 hours | Healthy adult mares, single oral dose | ||
| 5.64 ± 2.36 hours | Healthy adult horses, intravenous administration | ||
| Peak Plasma Concentration (Cmax) | 0.104 - 0.684 ng/mL (median 0.261 ng/mL) | Horses with PPID, first oral dose | [2] |
| 0.197 - 0.628 ng/mL (median 0.274 ng/mL) | Horses with PPID, steady-state | [2] | |
| 4.05 ± 2.02 ng/mL | Healthy adult mares, single oral dose | ||
| Time to Peak Plasma Concentration (Tmax) | 0.415 hours (median) | Healthy adult mares, single oral dose | |
| Clearance (CL) | 959 ± 492 mL/h/kg | Healthy adult horses, intravenous administration |
Table 2: Pharmacokinetic Parameters of Pergolide in Humans
| Parameter | Value | Species/Study Details | Citation |
| Half-life (t½) | ~21 hours | Patients with Parkinson's disease | [1][3] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | Patients with Parkinson's disease | [1][3] |
This compound Pharmacokinetics:
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing various experimental designs. Below are summaries of the methodologies used in key cited studies.
Study Design for Pergolide Pharmacokinetics in Horses with PPID (Long-term Administration):
-
Subjects: Six horses diagnosed with Pituitary Pars Intermedia Dysfunction (PPID).[1]
-
Drug Administration: Pergolide (Prascend®) was administered orally at a dose of 1 mg/horse once daily for two months, followed by 2 mg/horse once daily for four months.[1]
-
Sample Collection: Plasma samples were collected at various time points following the final dose.[1]
-
Analytical Method: Pergolide concentrations in plasma were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Study Design for Pergolide Pharmacokinetics in Healthy Horses (Intravenous Administration):
-
Subjects: Eight healthy adult horses.
-
Drug Administration: Pergolide mesylate was administered as a single intravenous dose of 20 μg/kg.
-
Sample Collection: Blood samples were collected serially over a 48-hour period.
-
Analytical Method: Plasma concentrations of pergolide were determined using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay.
Metabolism and Signaling Pathway
Pergolide undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways involve sulfoxidation and sulfonation, leading to the formation of pergolide sulfoxide and this compound, respectively. Both pergolide and its active metabolites exert their therapeutic effects by acting as agonists at dopamine D2 receptors in the brain. In the context of PPID in horses, this agonism at the D2 receptors in the pituitary gland helps to restore the inhibitory control of the pars intermedia, thereby reducing the excessive production of pro-opiomelanocortin (POMC) derived peptides.
Caption: Metabolic pathway of pergolide and its mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
The determination of pergolide and its metabolites in biological matrices typically involves a series of steps from sample collection to data analysis. A generalized workflow is depicted below.
Caption: General workflow for a typical pharmacokinetic study.
Conclusion and Future Directions
The available data provides a solid foundation for understanding the pharmacokinetics of pergolide. However, a significant knowledge gap exists concerning the detailed pharmacokinetic profile of its active metabolite, this compound. To enable a true comparative assessment and to fully understand the contribution of this metabolite to the overall clinical efficacy and safety profile of pergolide, future research should focus on:
-
Developing and validating analytical methods for the simultaneous quantification of pergolide and this compound in plasma.
-
Conducting comprehensive pharmacokinetic studies in target species (e.g., horses, humans) that characterize the plasma concentration-time profiles of both the parent drug and its active metabolite.
-
Investigating the potential for drug-drug interactions that may affect the metabolism of pergolide to its sulfone metabolite.
By addressing these research questions, a more complete picture of the comparative pharmacokinetics of pergolide and this compound can be established, ultimately leading to more informed therapeutic use of this important medication.
References
- 1. The pharmacokinetics of pergolide in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of pergolide mesylate after oral administration in horses with pituitary pars intermedia dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pergolide: multiple-dose pharmacokinetics in patients with mild to moderate Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pergolide Sulfone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like pergolide (B1684310) sulfone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of pergolide sulfone, grounded in established safety data and regulatory frameworks.
Immediate Safety and Handling Precautions
Pergolide and its derivatives are potent dopaminergic agonists. The available safety data for related compounds, such as pergolide mesylate and pergolide sulfoxide, indicate significant health hazards, including being fatal if swallowed.[1][2][3] Therefore, stringent adherence to safety protocols during handling and prior to disposal is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.
Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
**Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous pharmaceutical waste.[4][5][6][7][8] The following procedure outlines a compliant and safe disposal pathway.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic").
-
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Final Disposal Method:
-
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[9] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Hazard Profile Summary
For quick reference, the following table summarizes the key hazard information for pergolide and its related compounds based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Fatal if swallowed.[1][2][3] | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth. Store locked up.[1][2] |
| Eye Irritation | May cause eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[10][11] |
| Skin Contact | Avoid contact with skin. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[10] |
| Environmental Hazards | Discharge into the environment must be avoided.[2][9] | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9][12] |
Experimental Protocols
While this document focuses on disposal, it is crucial to note that all experimental work leading to the generation of this compound waste should be conducted under approved protocols that include waste management plans. These protocols should detail the specific steps for quenching reactions, deactivating the compound where feasible and safe, and the initial stages of waste segregation.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. epa.gov [epa.gov]
- 5. shipmangoodwin.com [shipmangoodwin.com]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. vettimes.com [vettimes.com]
- 11. ranvet.com.au [ranvet.com.au]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Pergolide sulfone
Essential Safety and Handling Guide for Pergolide Sulfone
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is primarily a solid powder, a comprehensive approach to personal protection is essential to minimize exposure.[1] The following PPE is required:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] If there is a risk of splashing, safety glasses with side-shields should be used.[4]
-
Hand Protection: Chemical-resistant gloves are mandatory.[3][4] It is recommended to wear two pairs of gloves, especially during compounding, administration, and disposal.[5][6][7] Gloves should be inspected before use and changed regularly, or immediately if they are torn, punctured, or contaminated.[5]
-
Body Protection: A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[5] For more extensive handling, fire/flame resistant and impervious clothing should be worn.[2][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area to avoid dust formation.[1][8] If exposure limits are exceeded or irritation occurs, a full-face respirator with a particulate filter device (EN 143) should be used.[2][9]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1][4]
-
Ensure adequate ventilation and use local exhaust ventilation to control airborne levels.[1][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][4][9]
-
Wash hands thoroughly before breaks and immediately after handling the product.[4][9]
-
All equipment used when handling the product must be grounded.[1]
-
-
Storage:
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed:
-
Accidental Release:
-
Avoid breathing vapors and contact with skin and eyes.[11]
-
Wear appropriate personal protective equipment during cleanup.[1][8]
-
Prevent further leakage or spillage if it is safe to do so.[2][4]
-
Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[8][11]
-
Collect the spilled material and place it in a suitable, labeled container for disposal.[2][4][11]
-
Disposal:
Quantitative Data Summary
The following table summarizes available quantitative data for Pergolide mesylate, a closely related compound. No specific occupational exposure limits have been established for this compound.[1][2]
| Parameter | Value | Species | Source |
| Oral LD50 | 8400 µg/kg | Rat | [1] |
| OSHA PEL (for dust) | 15 mg/m³ (Total dust) | N/A | [10] |
| OSHA PEL (for dust) | 5 mg/m³ (Respirable fraction) | N/A | [10] |
Experimental Workflow and Safety Protocols
Safe Handling Workflow for this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. pogo.ca [pogo.ca]
- 8. ranvet.com.au [ranvet.com.au]
- 9. chemos.de [chemos.de]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
- 11. ranvet.com.au [ranvet.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
